N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c1-21-9-3-4-11(17(19)20)10(6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7H,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVJPFRQHXZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619859 | |
| Record name | N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280773-16-2 | |
| Record name | N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280773-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS: 280773-16-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the synthesis of the direct factor Xa inhibitor, Betrixaban.[1][2] This document delves into the compound's chemical and physical properties, offers a detailed, field-proven synthesis protocol, and outlines robust methodologies for its analytical characterization. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and analyze this critical compound, ensuring high purity and yield for downstream applications in pharmaceutical research and development.
Introduction: A Pivotal Intermediate in Anticoagulant Therapy
This compound (CAS No. 280773-16-2) is a substituted benzamide that has garnered significant attention in the pharmaceutical industry as a crucial building block in the synthesis of Betrixaban.[1] Betrixaban is a novel oral anticoagulant that acts as a direct inhibitor of coagulation factor Xa, a key enzyme in the blood coagulation cascade.[3][4][5][6] Its role in preventing venous thromboembolism (VTE) in adult patients hospitalized for acute medical illness has been established, leading to its approval by the FDA.[6]
The synthesis of high-purity this compound is therefore a critical step in the overall manufacturing process of Betrixaban. This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and analysis, to support the ongoing research and development in the field of anticoagulant therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.
| Property | Value | Source |
| CAS Number | 280773-16-2 | [7][8] |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [7][8] |
| Molecular Weight | 307.69 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| Appearance | Off-white to pale yellow crystalline powder | [1][8] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). | [1] |
| SMILES | COC1=CC(C(=O)NC2=NC=C(Cl)C=C2)=C(C=C1)=O | [7] |
| InChIKey | CTIVJPFRQHXZGT-UHFFFAOYSA-N | [7] |
Synthesis of this compound
The synthesis of the title compound is achieved through an amide coupling reaction between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. Traditional methods have employed hazardous reagents such as phosphorus oxychloride or oxalyl chloride.[9] A safer and more environmentally friendly approach, detailed in patent CN107778224B, utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[9] This method offers improved reaction conditions and product quality, making it suitable for industrial production.[9]
Reaction Scheme
Caption: Amide coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.
Detailed Experimental Protocol
This protocol is adapted from the principles outlined in patent CN107778224B.[9]
Materials:
-
5-Methoxy-2-nitrobenzoic acid (1.0 eq)
-
2-Amino-5-chloropyridine (1.0-1.3 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl) (1.0-1.4 eq)
-
N-hydroxysuccinimide (NHS) (1.0-1.4 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF (5-15 volumes relative to the mass of the benzoic acid).
-
Activation: To the stirring solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) in one portion. Stir the mixture at room temperature (20-30 °C) for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 2-amino-5-chloropyridine (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-methoxy-2-nitrobenzoic acid) is consumed.
-
Work-up and Crystallization: Once the reaction is complete, add water (6-10 volumes relative to the solvent volume) to the reaction mixture with stirring.
-
Cooling and Precipitation: Cool the mixture to 0-10 °C and continue stirring for 3-12 hours to facilitate crystallization of the product.[9]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and cold ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified solid under vacuum to a constant weight to yield this compound as an off-white to pale yellow powder.
Rationale for Experimental Choices
-
EDC/NHS Coupling: The use of EDC in combination with NHS is a highly efficient method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. NHS then reacts with this intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine of 2-amino-5-chloropyridine.[2] This two-step activation in a one-pot reaction enhances the yield and purity of the final product.
-
Solvent Choice: Anhydrous aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and reagents and to facilitate the reaction without participating in it.
-
Aqueous Work-up: The addition of water precipitates the organic product while dissolving the water-soluble byproducts of the EDC/NHS coupling (such as N,N'-dicyclohexylurea and NHS).
-
Washing with Ethanol: A final wash with cold ethanol helps to remove any remaining organic impurities that are more soluble in ethanol than the desired product.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is paramount to confirm the identity, purity, and quality of the synthesized this compound. The following section outlines a suite of analytical techniques that form a self-validating system for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reaction.
Exemplary HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Expected Outcome: A high-purity sample should exhibit a single major peak with a retention time characteristic of the product. The peak area percentage can be used to quantify the purity, which is typically expected to be >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized compound.
Representative ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -NH- (amide proton) |
| ~8.4 | d | 1H | Pyridine H-6 |
| ~8.1 | dd | 1H | Pyridine H-4 |
| ~7.9 | d | 1H | Benzene H-3 |
| ~7.6 | d | 1H | Pyridine H-3 |
| ~7.4 | dd | 1H | Benzene H-6 |
| ~7.2 | d | 1H | Benzene H-4 |
| ~3.9 | s | 3H | -OCH₃ |
Rationale for Assignments:
-
The downfield singlet around 10.5 ppm is characteristic of an amide proton.
-
The signals in the aromatic region (7.2-8.4 ppm) correspond to the protons on the pyridine and benzene rings, with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents (chloro, nitro, methoxy, and amide groups).
-
The singlet at approximately 3.9 ppm is indicative of the methoxy group protons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Mass Spectrum (Electrospray Ionization - Positive Mode):
-
[M+H]⁺: m/z ~308.0
-
[M+Na]⁺: m/z ~330.0
Fragmentation Pattern: The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) or nitric oxide (NO).[10] Therefore, characteristic fragment ions may be observed at m/z values corresponding to [M+H-NO₂]⁺ and [M+H-NO]⁺.
Workflow for Analytical Characterization
Caption: A comprehensive workflow for the analytical validation of the synthesized compound.
Biological Significance and Applications
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of the anticoagulant drug Betrixaban.[1] The nitro group in the compound is subsequently reduced to an amine, which is then further functionalized to yield the final active pharmaceutical ingredient.
The development of Betrixaban and, by extension, the efficient synthesis of its intermediates like this compound, is of great importance in the field of thrombosis prevention. Betrixaban offers a distinct pharmacological profile, including a long half-life and minimal renal clearance, which makes it a valuable therapeutic option for a broad range of patients.[4][5]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest due to its indispensable role in the synthesis of the anticoagulant Betrixaban. This technical guide has provided a comprehensive overview of its properties, a detailed and robust synthesis protocol based on modern, safer coupling chemistry, and a thorough analytical workflow for its characterization. The information presented herein is intended to empower researchers and drug development professionals to produce this key intermediate with high purity and confidence, thereby facilitating the advancement of research and development in the critical area of anticoagulant therapy.
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
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- N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide. IndiaMART.
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- Betrixaban 2-Nitro Impurity CAS#: 280773-16-2; ChemWhat Code: 1469647.
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- N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Synonyms). MedChemExpress.
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"N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" molecular structure
An In-depth Technical Guide to the Molecular Structure of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By deconstructing its constituent moieties—a substituted nitrobenzoic acid and a chloropyridine—we explore the compound's physicochemical properties, predict its spectroscopic profile, and propose a robust synthetic pathway. The guide emphasizes the rationale behind experimental design and analytical interpretation, grounding its claims in established chemical principles and authoritative literature.
Introduction and Molecular Overview
This compound (PubChem CID: 21906618) is a complex organic molecule featuring a central amide linkage connecting a 5-methoxy-2-nitrobenzoyl group to a 5-chloropyridin-2-yl moiety.[1][2] Its structure incorporates several key functional groups and heterocyclic systems that are of significant interest in medicinal chemistry. The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[3][4] Similarly, nitroaromatic compounds are important precursors in synthesis and can exhibit a range of biological activities.[5][6] The strategic placement of chloro, methoxy, and nitro substituents is expected to modulate the molecule's electronic distribution, conformation, and potential for intermolecular interactions, making a detailed structural analysis essential for understanding its chemical behavior and potential as a lead compound in drug discovery.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical profile of a compound are foundational to its application in drug development. The properties of this compound are dictated by its unique assembly of functional groups.
2D and 3D Structural Representation
The molecule's 2D structure is depicted below, illustrating the connectivity of the 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine fragments through an amide bond.
The spatial arrangement, or 3D conformation, is critical for understanding how the molecule might interact with biological targets. The amide bond introduces a degree of planarity, while steric hindrance between the ortho-nitro group and the pyridine ring likely forces a non-coplanar orientation of the two aromatic systems. This twist is a key determinant of the molecule's overall shape and accessibility of its functional groups.
Predicted Physicochemical Properties
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile can be estimated from its physicochemical properties. The table below summarizes key computed descriptors for this compound.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 307.69 g/mol [2] | Within the typical range for small molecule drugs, favoring good absorption. |
| XlogP | 2.4[7] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1[8] | The amide N-H group can act as a hydrogen bond donor, crucial for target binding. |
| Hydrogen Bond Acceptors | 5[8] | Oxygen atoms (nitro, methoxy, carbonyl) and nitrogen atoms act as acceptors, facilitating interactions. |
| Rotatable Bond Count | 2[8] | Provides conformational flexibility, allowing the molecule to adapt to a binding site. |
Proposed Synthesis Pathway
The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry.[9][10] The logical synthesis of this compound involves the coupling of two commercially available precursors: 5-methoxy-2-nitrobenzoic acid [8] and 2-amino-5-chloropyridine .[11]
Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which can degrade complex substrates. Therefore, the carboxylic acid must first be "activated." This is achieved using a coupling reagent .
-
Coupling Reagents : A plethora of reagents are available, each with specific advantages. Carbodiimides like DCC (dicyclohexylcarbodiimide) are classic activators but can lead to side reactions and racemization.[9] Modern uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP are often preferred for their high efficiency, fast reaction times, and suppression of side reactions, making them suitable for complex molecule synthesis.[10][12]
-
Base : A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, enhancing its nucleophilicity.
Detailed Experimental Protocol: Amide Coupling
-
Reagent Preparation : In a dry, inert atmosphere (e.g., under Argon or Nitrogen), dissolve 5-methoxy-2-nitrobenzoic acid (1.0 equivalent) and a coupling reagent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation : Stir the mixture at room temperature for 15-30 minutes. During this step, the carboxylic acid reacts with the coupling reagent to form a highly reactive activated ester intermediate.
-
Amine Addition : To the activated mixture, add 2-amino-5-chloropyridine (1.0 equivalent) followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Purification : Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for amide coupling synthesis.
Spectroscopic Characterization Profile
Confirming the molecular structure of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.[13]
Predicted Spectroscopic Data
The following table summarizes the expected key signals for this compound based on the analysis of its functional groups and data from analogous structures.[14][15][16]
| Technique | Feature | Predicted Signal / Observation | Rationale |
| ¹H NMR | Amide Proton (N-H) | δ 9.5-11.0 ppm (singlet, broad) | Deshielded proton on an amide nitrogen, often broad due to quadrupole coupling and exchange. |
| Pyridine Protons | 3 distinct signals in the δ 7.5-8.5 ppm range | Aromatic protons on an electron-deficient pyridine ring. | |
| Benzoyl Protons | 3 distinct signals in the δ 7.0-8.0 ppm range | Aromatic protons influenced by methoxy (electron-donating) and nitro (electron-withdrawing) groups. | |
| Methoxy Protons (-OCH₃) | δ ~3.9 ppm (singlet) | Characteristic chemical shift for methoxy group protons on an aromatic ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm | Typical chemical shift for an amide carbonyl carbon. |
| Aromatic Carbons | Multiple signals in the δ 110-160 ppm range | Signals corresponding to the 11 unique aromatic carbons in the two rings. | |
| Methoxy Carbon (-OCH₃) | δ ~56 ppm | Characteristic chemical shift for a methoxy carbon. | |
| FT-IR | N-H Stretch (Amide) | ~3300 cm⁻¹ | Characteristic stretching vibration for a secondary amide N-H bond. |
| C=O Stretch (Amide) | ~1660-1680 cm⁻¹ | Strong absorption band typical for an amide I carbonyl stretch.[14] | |
| N-O Stretch (Nitro) | ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Two strong, characteristic bands for the nitro group.[14] | |
| Mass Spec. | Molecular Ion (ESI+) | m/z = 308.04 [M+H]⁺ | The mass of the protonated molecule (C₁₃H₁₁ClN₃O₄⁺). |
Analytical Workflow for Structural Confirmation
Caption: Standard workflow for spectroscopic analysis.
Potential Biological Significance and Applications
While specific biological activity for this compound is not extensively documented, its structural components suggest several avenues for investigation.
-
Antimicrobial and Antifungal Activity : Pyridine derivatives are well-established scaffolds for agents with antibacterial and antifungal properties.[17][18] The presence of the chloropyridine moiety suggests that this compound could be screened for similar activities.[19][20]
-
Anticancer Potential : A vast number of pyridine-containing compounds have been investigated and developed as anticancer agents.[4][21] They can function as kinase inhibitors, cell-cycle modulators, or antimetabolites. The specific substitution pattern of this molecule could lend itself to binding in the active sites of various oncogenic proteins.
-
Anti-inflammatory Activity : Certain pyridine derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of enzymes like COX-1 and COX-2.[21]
-
Chemical Probe or Intermediate : Due to the reactive nitro group, this compound could serve as a valuable synthetic intermediate. The nitro group can be readily reduced to an amine, opening up a new vector for chemical modification and the synthesis of a library of analogues for structure-activity relationship (SAR) studies.[6]
Conclusion
This compound is a molecule with significant structural complexity and potential for further investigation. This guide has detailed its fundamental molecular and physicochemical properties, proposed a logical and robust synthetic strategy based on established amide coupling chemistry, and outlined a comprehensive analytical workflow for its unambiguous characterization. The presence of pharmacologically relevant moieties like the chloropyridine ring suggests that this compound is a candidate for biological screening, particularly in the areas of oncology and infectious diseases. The insights provided herein serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the potential of this and structurally related molecules.
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
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Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
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BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation. BenchChem.
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National Center for Biotechnology Information. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed.
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BenchChem. (n.d.). A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2-Nitrobenzamide and Its Derivatives. BenchChem.
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Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
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Singh, R., et al. (2015). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate.
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Al-Hunaiti, A., et al. (2012). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate.
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
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Lipshutz, B. H., et al. (2019). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 10(29), 7047-7052.
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"N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" physical and chemical properties
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS No. 280773-16-2). Primarily recognized as a crucial intermediate in the synthesis of the direct Factor Xa inhibitor, Betrixaban, this document serves as a vital resource for researchers, medicinal chemists, and process development scientists.[1][2] The guide details optimized synthesis protocols, including a modern, safer approach utilizing EDC/NHS coupling chemistry, and outlines the compound's subsequent conversion to its corresponding amino derivative. A thorough analysis of its known physicochemical properties, safety and handling protocols, and predicted spectroscopic data is presented to support laboratory-scale synthesis, characterization, and downstream applications.
Introduction and Strategic Importance
This compound is a synthetic organic compound of significant interest in the pharmaceutical industry. Its molecular architecture, featuring a substituted nitrobenzamide linked to a chloropyridine moiety, makes it a key building block for complex active pharmaceutical ingredients (APIs).
The primary driver for its relevance is its role as a late-stage intermediate in the manufacturing of Betrixaban (Bevyxxa®), an oral anticoagulant approved for the prophylaxis of venous thromboembolism (VTE).[3][4][5] The nitro group in the molecule is strategically positioned for reduction to an amine, which then serves as a handle for coupling with the final fragment of the Betrixaban molecule. Understanding the properties and synthesis of this intermediate is therefore critical for the efficient and safe production of this important therapeutic agent.
Physicochemical Properties
The compound typically presents as a powder or crystalline solid.[2][6] While extensive experimental data is not uniformly available in peer-reviewed literature, a consolidation of supplier data sheets and patent filings provides the following key properties.
| Property | Value | Source(s) |
| CAS Number | 280773-16-2 | [7][8] |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [8][9] |
| Molecular Weight | 307.69 g/mol | [8][9] |
| Appearance | White to light yellow crystal or crystalline powder | [6] |
| Melting Point | 165.7–168.0 °C | [2] |
| Boiling Point | 433.6 ± 45.0 °C (Predicted) | [10] |
| Flash Point | 216.0 °C (Predicted) | [2] |
| Density | ~1.47 g/cm³ (Predicted) | [10] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane. | [6][11] |
| Storage | Recommended storage at 2-8 °C, sealed in a dry, dark place under an inert atmosphere. | [7][9][10] |
Synthesis and Mechanism
The synthesis of this compound is achieved through the formation of an amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. While older methods employed hazardous reagents like phosphorus oxychloride or oxalyl chloride, modern, safer, and scalable protocols utilize carbodiimide coupling agents.
Recommended Synthesis Protocol (EDC/NHS Coupling)
This protocol is adapted from methodologies designed to improve safety and yield, avoiding highly toxic and corrosive reagents.[12]
Diagram of Synthetic Workflow:
Caption: Workflow for EDC/NHS-mediated synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (NHS, 1.2-1.3 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2-1.3 eq.).[12]
-
Activation: Add an appropriate solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 5-10 volumes relative to the starting acid). Stir the mixture at ambient temperature (20-25 °C) for 1 hour to activate the carboxylic acid, forming the NHS-ester intermediate.[12]
-
Amide Coupling: Add 2-amino-5-chloropyridine (1.0-1.3 eq.) to the reaction mixture. Continue to stir at ambient temperature.[12]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting materials is complete.
-
Workup and Precipitation: Upon completion, cool the reaction solution to 5-10 °C. Slowly add water (approx. 10 volumes) to the reaction mixture with stirring to precipitate the product.[12]
-
Isolation: Continue stirring the resulting slurry for 3-8 hours to ensure complete crystallization. Collect the solid product by filtration, wash the filter cake sequentially with water and cold ethanol, and dry under vacuum at 40-50 °C to a constant weight.[12] Expected Yield: 93-96% with >99% purity by HPLC.[12]
Reaction Mechanism: EDC/NHS Amide Coupling
The causality behind using both EDC and NHS is rooted in efficiency and stability. EDC first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would revert it back to the starting carboxylic acid. NHS is introduced to "trap" this activated state by reacting with the O-acylisourea to form a semi-stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis, allowing for a more efficient and controlled reaction with the incoming amine (2-amino-5-chloropyridine) to form the final amide bond.
Diagram of EDC/NHS Coupling Mechanism:
Caption: EDC/NHS coupling mechanism.
Spectroscopic and Analytical Characterization
While specific, publicly archived experimental spectra for this compound are scarce, characterization data is a requirement for regulatory filings.[2] The following section provides predicted data and key identifying features for quality control.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and pyridine rings, as well as a singlet for the methoxy group. Key expected signals include:
-
A singlet around 3.9-4.0 ppm (3H, -OCH₃).
-
A series of doublets and doublets of doublets between 7.0 and 8.5 ppm corresponding to the protons on the two aromatic rings.
-
A broad singlet at higher chemical shift (>10 ppm) for the amide N-H proton.
-
-
¹³C NMR (Predicted): The carbon spectrum will show signals for all 13 carbons. Notable peaks would include the carbonyl carbon (~164 ppm), the methoxy carbon (~56 ppm), and the aromatic carbons spread between ~110 and 155 ppm.
-
Mass Spectrometry (MS): The primary ion expected in ESI+ mode would be the [M+H]⁺ adduct at approximately m/z 308.04. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak at ~310 with roughly one-third the intensity of the M peak).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for:
-
N-H stretching (amide): ~3300-3400 cm⁻¹
-
C=O stretching (amide): ~1660-1680 cm⁻¹
-
N-O stretching (nitro group): Asymmetric at ~1520-1540 cm⁻¹ and symmetric at ~1340-1360 cm⁻¹.
-
C-O stretching (ether): ~1250 cm⁻¹
-
Chemical Reactivity and Downstream Conversion
The primary chemical utility of this compound is its role as a precursor to 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, the penultimate intermediate for Betrixaban.
Reduction of the Nitro Group
The conversion is a standard nitro group reduction. Common lab- and industrial-scale methods avoid catalytic hydrogenation (e.g., H₂/Pd-C), which can risk hydrodechlorination of the pyridine ring.
Diagram of Downstream Conversion:
Caption: Reduction to the corresponding amine.
Protocol for Nitro Reduction (Hydrazine Method):
-
Suspend this compound (1.0 eq.) in methanol (10 volumes).
-
Add a catalytic amount of ferric chloride (FeCl₃, 0.1 eq.) and heat the mixture to reflux.
-
Slowly add hydrazine hydrate (80%, 4.0 eq.) dropwise to the refluxing suspension.
-
Maintain reflux for 6 hours, monitoring the reaction by HPLC until the starting material is consumed (<0.3%).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Cool to room temperature, add ethyl acetate, and stir for 1 hour.
-
Wash the organic phase sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to dryness to yield the product as a light yellow solid. Expected Yield: ~93% with >98% purity.
Safety and Handling
This compound must be handled with appropriate precautions in a laboratory or manufacturing setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P264 & P270: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
-
First Aid:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
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The Crucial Role of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide in the Synthesis of Betrixaban: A Technical Guide
Introduction: Betrixaban and the Quest for Efficient Anticoagulant Synthesis
Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications that has revolutionized the prevention and treatment of thromboembolic diseases.[1] Its targeted mechanism of action offers a predictable anticoagulant response and a favorable safety profile compared to older anticoagulants.[2] The growing clinical importance of Betrixaban has spurred significant interest in developing efficient, scalable, and cost-effective synthetic routes. A key chokepoint in many of these synthetic pathways is the formation of the central benzamide core. This guide provides an in-depth technical analysis of a critical intermediate in this process: N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide . We will explore its synthesis, characterization, and subsequent transformation into the penultimate precursor of Betrixaban, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Tale of Two Amidation Strategies
The formation of this compound is achieved through the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine. Historically, this transformation was often accomplished using aggressive halogenating agents, but modern approaches favor milder, more environmentally benign coupling agents.
Traditional Approach: The Phosphorus Oxychloride Method
An established method for the synthesis of this intermediate involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.[3][4]
Reaction Scheme:
Figure 2: Modern synthesis of the Betrixaban intermediate using EDC/NHS coupling.
Mechanism of EDC/NHS Amidation:
The EDC/NHS coupling proceeds through a well-defined, multi-step mechanism that ensures efficient amide bond formation under mild conditions.
Figure 3: Mechanism of EDC/NHS mediated amidation.
Experimental Protocol (EDC/NHS Method):
The following protocol is adapted from a patented procedure and represents a robust method for the synthesis of this compound. [5]
-
To a suitable reaction vessel, add 5-methoxy-2-nitrobenzoic acid (19.7 g, 0.1 mol), N-hydroxysuccinimide (11.5 g, 0.1 mol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (15.5 g, 0.1 mol).
-
Add tetrahydrofuran (295.5 mL) and stir the mixture to dissolve the solids.
-
Stir the reaction mixture for 30 minutes at 15 °C.
-
Add 2-amino-5-chloropyridine (12.8 g, 0.1 mol) to the reaction mixture and continue to stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (1773 mL) to the reaction mixture.
-
Cool the mixture to 10 °C and stir for 6 hours to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake sequentially with water (40 mL) and ethanol (40 mL).
-
Dry the product under vacuum at 40 °C for 10 hours to yield this compound.
This process typically affords the product in high yield (88.4%) and purity (98.6% by HPLC). [5]
Analytical Characterization of the Intermediate
Thorough characterization of this compound is crucial to ensure its quality and suitability for the subsequent synthetic steps.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [5][6] |
| Molecular Weight | 307.69 g/mol | [5][6] |
| Appearance | White crystal or crystalline powder | [7] |
| CAS Number | 280773-16-2 | [5][6] |
| Purity (by HPLC) | ≥98.6% | [5] |
Conversion to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: The Critical Reduction Step
The next key transformation in the synthesis of Betrixaban is the reduction of the nitro group in this compound to a primary amine, yielding 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.
Reaction Scheme:
Figure 4: Reduction of the nitro intermediate to the corresponding amine.
Choice of Reducing Agent and Mechanistic Considerations:
The choice of reducing agent for this step is critical to ensure high chemoselectivity and avoid unwanted side reactions.
-
Iron in Acetic Acid (Fe/AcOH): This is a classic and highly reliable method for the reduction of aromatic nitro groups. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the protons. This method is often favored for its chemoselectivity, as it typically does not reduce other sensitive functional groups.
-
Catalytic Hydrogenation (H₂/Pd/C): This is another widely used method for nitro group reduction. It offers the advantage of cleaner workups, as the byproducts are typically just water. However, a significant consideration when using this method with chlorinated substrates is the potential for hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom. This can lead to the formation of impurities that are difficult to separate from the desired product. The choice of catalyst, solvent, and reaction conditions can influence the extent of this side reaction.
Experimental Protocol (Iron/Acetic Acid Reduction):
The following is a representative protocol for the reduction of the nitro intermediate using iron in acetic acid.
-
To a solution of this compound (100 g) in a mixture of water and ethyl acetate, add iron powder (50 g) and acetic acid (2 mL) at room temperature. [4]2. Heat the reaction mixture to 72-75 °C and stir until the reaction is complete (monitor by TLC). [4]3. Filter the reaction mixture to remove the iron salts.
-
Extract the filtrate with ethyl acetate.
-
Separate the organic layer and distill off the solvent to afford 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. [4] This process typically yields the product in good yield (85%) and high purity (98.0% by HPLC). [4]
Conclusion: A Cornerstone Intermediate in Modern Anticoagulant Manufacturing
This compound is a pivotal intermediate in the synthesis of the direct factor Xa inhibitor, Betrixaban. The evolution of its synthesis from traditional, harsh methods to more modern, environmentally conscious coupling techniques exemplifies the ongoing drive for process optimization in the pharmaceutical industry. A thorough understanding of the synthesis, characterization, and subsequent reduction of this intermediate is essential for any researcher or professional involved in the development and manufacturing of Betrixaban. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful and efficient production of this critical building block.
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Spectroscopic Characterization of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide: A Technical Guide
Introduction
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a chemical compound with the CAS number 280773-16-2 and a molecular formula of C₁₃H₁₀ClN₃O₄[1]. It belongs to the class of aromatic amides and is noted in the literature as an intermediate in chemical synthesis, particularly in the development of pharmaceutical agents. The structural complexity of this molecule, featuring a substituted pyridine ring linked via an amide bond to a substituted nitrobenzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in further chemical transformations.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of spectroscopic analysis, offering researchers and drug development professionals a detailed reference for the characterization of this compound.
Molecular Structure and Key Features
The molecular structure of this compound is presented below. The key structural features that are expected to influence its spectroscopic properties include:
-
Two aromatic rings: A dichlorinated pyridine ring and a methoxy- and nitro-substituted benzene ring.
-
An amide linkage: This functional group has characteristic IR absorption bands and influences the chemical shifts of adjacent protons and carbons in the NMR spectra.
-
A nitro group: This strong electron-withdrawing group significantly impacts the electronic environment of the benzene ring.
-
A methoxy group: This electron-donating group also influences the benzene ring's electronic environment.
-
A chlorine substituent: This halogen atom on the pyridine ring will have a subtle effect on the chemical shifts of the pyridine protons.
The analysis of the spectroscopic data will focus on identifying the signals corresponding to these key features to confirm the compound's identity and structure.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are essential for a complete structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both aromatic rings, the amide proton, and the methoxy protons. The expected chemical shifts (in ppm, relative to TMS) are influenced by the electron-donating and electron-withdrawing nature of the substituents.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide NH | ~10.5 - 11.5 | Singlet (broad) | - |
| Pyridine H-3 | ~8.3 - 8.5 | Doublet | ~8.5 - 9.0 |
| Pyridine H-4 | ~7.9 - 8.1 | Doublet of doublets | ~8.5 - 9.0, ~2.5 |
| Pyridine H-6 | ~8.1 - 8.3 | Doublet | ~2.5 |
| Benzene H-3 | ~7.8 - 8.0 | Doublet | ~8.5 - 9.0 |
| Benzene H-4 | ~7.2 - 7.4 | Doublet of doublets | ~8.5 - 9.0, ~3.0 |
| Benzene H-6 | ~7.5 - 7.7 | Doublet | ~3.0 |
| Methoxy OCH₃ | ~3.9 - 4.1 | Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of electronegative atoms (O, N, Cl) and the aromatic nature of the rings will result in a wide range of chemical shifts.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Amide C=O | ~162 - 165 |
| Pyridine C-2 | ~150 - 153 |
| Pyridine C-3 | ~114 - 117 |
| Pyridine C-4 | ~140 - 143 |
| Pyridine C-5 | ~128 - 131 |
| Pyridine C-6 | ~147 - 150 |
| Benzene C-1 | ~133 - 136 |
| Benzene C-2 | ~140 - 143 |
| Benzene C-3 | ~125 - 128 |
| Benzene C-4 | ~118 - 121 |
| Benzene C-5 | ~160 - 163 |
| Benzene C-6 | ~110 - 113 |
| Methoxy OCH₃ | ~56 - 59 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, N-O, and C-O bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) | Strong |
| N-O Stretch (Nitro) | 1330 - 1370 (symmetric) | Strong |
| C-O Stretch (Methoxy) | 1230 - 1270 (asymmetric) | Strong |
| C-O Stretch (Methoxy) | 1020 - 1060 (symmetric) | Medium |
| C-Cl Stretch | 700 - 800 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 307.69 g/mol [1]. In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted mass-to-charge ratios (m/z) for various adducts are available and can be used to aid in the identification of the molecular ion in an experimental spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 308.04326 |
| [M+Na]⁺ | 330.02520 |
| [M-H]⁻ | 306.02870 |
Experimental Protocols
The acquisition of high-quality spectroscopic data requires appropriate experimental conditions. The following are general protocols that would be suitable for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide proton.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization mode: Positive or negative ion mode to observe [M+H]⁺ or [M-H]⁻, respectively.
-
Mass range: m/z 50-500.
-
Capillary voltage and other source parameters should be optimized for the compound.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including the expected chemical shifts, absorption bands, and mass-to-charge ratios, serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for accurate structural elucidation and purity assessment in any research or development setting.
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Thakral, S., Narang, R., Kumar, M., & Singh, V. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. ResearchGate. [Link]
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Zhu, B. Y., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179–2185. [Link]
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A Technical Guide to the Solubility of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
This guide provides a comprehensive technical overview of the solubility characteristics of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the synthesis of the anticoagulant drug Betrixaban.[1] While specific experimental solubility data for this compound is not widely published, this document outlines a robust framework for its theoretical prediction, experimental determination, and interpretation. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.
Executive Summary
Understanding and quantifying the solubility of this compound is critical for its effective use in synthesis, purification, and formulation. This guide navigates the core principles of solubility, analyzes the molecule's structural attributes to predict its behavior in various solvents, and provides detailed protocols for empirical solubility determination. By integrating theoretical predictions with practical, validated methodologies, researchers can efficiently develop optimized solvent systems, streamline process development, and ensure the quality and consistency of their work.
Physicochemical Profile of the Analyte
A foundational analysis of the molecule's properties is the first step in predicting its solubility. Key physicochemical parameters have been compiled from available literature and predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ | PubChem[2] |
| Molecular Weight | 307.69 g/mol | Matrix Fine Chemicals[3] |
| Appearance | White crystal or crystalline powder | ChemBK[4] |
| Predicted XlogP | 2.4 | PubChemLite[5] |
| Predicted Boiling Point | 433.6 ± 45.0 °C | ChemBK[4] |
The predicted octanol-water partition coefficient (XlogP) of 2.4 suggests that the compound has a moderate degree of lipophilicity.[5] This indicates it is likely to have limited solubility in water and higher solubility in organic solvents. One source confirms its solubility in dimethyl sulfoxide (DMSO) and dichloromethane, which aligns with this prediction.[4]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This concept is more formally articulated through the analysis of intermolecular forces and solubility parameters.
Structural Analysis and Polarity
The structure of this compound contains several functional groups that dictate its solubility:
-
Aromatic Rings: The two phenyl rings contribute to van der Waals forces and suggest solubility in aromatic solvents.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.
-
Amide Linkage (-C(=O)NH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Chloropyridine Ring: The chlorine atom increases lipophilicity, while the nitrogen atom can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.
The combination of these features results in a molecule with significant polarity and hydrogen bonding potential, but also considerable nonpolar surface area from the aromatic rings. Therefore, it is unlikely to be highly soluble in very nonpolar solvents (like hexanes) or highly polar, protic solvents like water. Its optimal solubility is expected in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[6][7] HSP theory decomposes the total cohesion energy of a substance into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
A solvent is likely to dissolve a solute if their respective HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in this three-dimensional space can be calculated, and a smaller distance implies higher affinity.[6] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, it is predicted to have moderate to high δP and δH values.
Predictive Analysis based on Structurally Similar Compounds
To further refine our predictions, we can examine the known solubility of its core structural components:
-
2-Nitrobenzamide: This compound is reported to have very low water solubility (<0.1 mg/mL).[8][9] This supports the prediction of poor aqueous solubility for the target molecule.
-
p-Nitrobenzamide: A study on the para-isomer showed the highest solubility in polar aprotic solvents like DMSO, DMF, and NMP, followed by alcohols, and very low solubility in water.[10] This trend is highly likely to be mirrored by our target compound.
-
2-Amino-5-chloropyridine: This precursor is described as having moderate solubility in water (1 g/L at 20 °C) and greater solubility in organic solvents like ethanol and methanol.[11][12]
Predicted Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF, NMP, Acetonitrile) | High | These solvents can effectively solvate the polar nitro and amide groups. DMSO and DMF are particularly good hydrogen bond acceptors. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | Good for dissolving moderately polar compounds. Dichloromethane is already reported as a suitable solvent.[4] |
| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Moderate | Can act as both hydrogen bond donors and acceptors, but the large nonpolar backbone of the molecule may limit high solubility. |
| Ketones (e.g., Acetone) | Moderate | Polar aprotic solvent, expected to be a reasonably good solvent. |
| Ethers (e.g., Tetrahydrofuran (THF)) | Low to Moderate | Less polar than ketones, may be a moderate solvent. |
| Aromatic (e.g., Toluene) | Low | While there is aromatic character, the high polarity of the nitro and amide groups will likely limit solubility. |
| Nonpolar Aliphatic (e.g., Hexane, Heptane) | Very Low / Insoluble | The molecule's polarity is too high for these nonpolar solvents. |
| Aqueous (e.g., Water) | Very Low / Insoluble | The large, lipophilic structure and moderate XlogP predict poor aqueous solubility. |
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[5][13] This method is recommended by major regulatory bodies, including the International Council for Harmonisation (ICH).[14][15][16][17]
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental process.
Caption: Workflow for Shake-Flask Solubility Determination
Detailed Shake-Flask Protocol
Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and its concentration is determined analytically.[18]
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, selected for low analyte binding)
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[15]
-
Self-Validation Check: To confirm equilibrium, samples can be analyzed at different time points (e.g., 24h, 48h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[15]
-
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. To separate the saturated supernatant from the solid, either:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the solution using a chemical-resistant syringe filter. Ensure the filter material does not adsorb the analyte.[18]
-
-
Sample Analysis: Carefully take an aliquot of the clear supernatant.
-
Dilution: Immediately perform a precise gravimetric or volumetric dilution of the supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the analyte.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in appropriate units (e.g., mg/mL or mol/L).
Computational and High-Throughput Approaches
For early-stage drug discovery and process development, modern computational tools and high-throughput screening methods offer rapid solubility estimation.
In-Silico Prediction Tools
Numerous machine learning and quantitative structure-property relationship (QSPR) models are available to predict solubility.[2][3][4][19] These tools use large datasets of known solubilities to train algorithms that can predict the solubility of new molecules based on their structure.[20][21] While convenient, their predictions should be treated as estimates and confirmed experimentally for critical applications.
High-Throughput Screening (HTS)
Miniaturized versions of the shake-flask method can be performed in 96-well plates, allowing for the rapid screening of solubility in a wide array of solvents and conditions.[22] These methods often rely on kinetic solubility, where the compound is first dissolved in DMSO and then added to the test solvent, with precipitation detected by light scattering or turbidimetry.[5][23] While faster, kinetic solubility can sometimes overestimate thermodynamic solubility.
Conclusion and Recommendations
Key Predictions:
-
High Solubility: Expected in polar aprotic solvents such as DMSO, DMF, and NMP.
-
Moderate Solubility: Likely in chlorinated solvents (DCM) and alcohols (Methanol, Ethanol).
-
Poor Solubility: Predicted in water and nonpolar aliphatic solvents (Hexane).
It is imperative for any research or development involving this compound to empirically determine its solubility in relevant solvent systems. The detailed shake-flask protocol provided in this guide represents a robust and validated method for obtaining reliable thermodynamic solubility data. This data will be invaluable for optimizing reaction conditions, developing effective purification strategies, and designing stable formulations.
References
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ChemBK. N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. Available at: [Link]
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Matrix Fine Chemicals. This compound. Available at: [Link]
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Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
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Wikipedia. Hansen solubility parameter. Available at: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
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Hansen Solubility. Hansen Solubility Parameters. Available at: [Link]
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RSC Publishing. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Available at: [Link]
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NIH. Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
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NIH. SolTranNet – A machine learning tool for fast aqueous solubility prediction. Available at: [Link]
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NIH. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]
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NIH. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Available at: [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
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American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction. Available at: [Link]
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Park, K. Hansen Solubility Parameters. Available at: [Link]
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RSC Publishing. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Available at: [Link]
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World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available at: [Link]
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ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]
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Taylor & Francis Online. Hansen solubility parameter – Knowledge and References. Available at: [Link]
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European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]
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ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available at: [Link]
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An Pharmatech. 2-Amino-5-chloropyridine. Available at: [Link]
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Cheméo. Chemical Properties of Benzamide, 2-nitro- (CAS 610-15-1). Available at: [Link]
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ACS Publications. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Available at: [Link]
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"N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as an in-depth technical guide for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Researchers, scientists, and all personnel handling this compound must consult the official SDS provided by the supplier and adhere to all institutional and regulatory safety protocols. The information herein is compiled from available data on the specified compound and its structural analogs.
Introduction and Chemical Profile
This compound (CAS No. 280773-16-2) is an organic compound often utilized in chemical and pharmaceutical research.[1] Its structure, incorporating a chloropyridine, a nitrobenzamide, and a methoxy group, suggests its potential role as an intermediate in the synthesis of more complex molecules, including those with therapeutic interest.[1][2] Given its chemical nature, a thorough understanding of its safety profile is paramount for all handling personnel. This guide provides a comprehensive overview of the known and inferred hazards, safe handling protocols, and emergency procedures associated with this compound.
Chemical and Physical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 280773-16-2 | [3] |
| Molecular Formula | C13H10ClN3O4 | [3] |
| Molecular Weight | 307.69 g/mol | [3] |
| Appearance | White crystal or crystalline powder; Powder or liquid | [1][2] |
| Boiling Point | 433.598°C at 760 mmHg | [2] |
| Flash Point | 216.033°C | [2] |
| Refractive Index | 1.657 | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Solubility | Soluble in some organic solvents (e.g., dimethyl sulfoxide, dichloromethane) |[1] |
Hazard Identification and Classification
Based on available safety data, this compound is classified as harmful.[4][5] The primary hazards are associated with its potential for acute toxicity upon ingestion, skin contact, or inhalation.[4][5]
GHS Hazard Statements:
The presence of the chloropyridine and nitrobenzamide moieties suggests that this compound may also cause skin and eye irritation.[6][7] Aromatic nitro compounds, in general, are known to have systemic effects, such as methaemoglobinaemia, which can lead to headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).[8] While specific data for this compound is limited, a cautious approach assuming these potential hazards is prudent.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the identified hazards, stringent adherence to PPE and engineering controls is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][10]
Personal Protective Equipment:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are required to prevent contact with the eyes.[9][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[11] Always wash hands thoroughly after removing gloves.[11]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[9] In cases of potential significant exposure, impervious clothing may be necessary.[9]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[9]
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial to minimize exposure risk.
Handling Workflow:
Caption: A workflow for the safe handling of this compound.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of exposure.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[4] If breathing is difficult, provide oxygen.[4] If breathing has stopped, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[4][6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[4]
Spill Response:
Caption: A flowchart for responding to a spill of this compound.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[13][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][13]
Disposal Considerations
All waste materials must be handled as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]
-
Do not allow the product to enter drains or waterways.[11]
Toxicological Information: A Mechanistic Perspective
-
Nitroaromatic Compounds: The nitro group is an electron-withdrawing group that can be metabolically reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can bind to cellular macromolecules, including DNA and proteins, potentially leading to cytotoxicity and genotoxicity. The reduction of nitroaromatics can also lead to oxidative stress.
-
Chloropyridines: Chlorinated pyridines can be irritants to the skin, eyes, and respiratory tract.[6][11] Some pyridine derivatives have been shown to be absorbed through the skin.[15]
Given these properties, the observed acute toxicity of this compound is mechanistically plausible. Further research is needed to fully elucidate its toxicological profile.
References
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3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
-
2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide Safety Data Sheets. Echemi.
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An In-Depth Technical Guide to the Potential Biological Activities of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Authored by a Senior Application Scientist
Abstract
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a synthetic organic compound whose biological profile is not extensively characterized in publicly accessible literature. However, its identity as a key intermediate in the synthesis of the Factor Xa inhibitor, betrixaban, provides a strong directive for investigating its potential pharmacological activities.[1][2] This guide synthesizes information from its structural components and related chemical classes to build a hypothesis-driven exploration of its potential biological activities. We will delve into a structural analysis, propose potential biological targets, and outline detailed experimental workflows for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related molecules.
Introduction and Structural Analysis
This compound (C13H10ClN3O4) is a compound that brings together three key structural motifs: a 5-chloropyridin-2-amine moiety, a 5-methoxy-2-nitrobenzoic acid moiety, and an amide linkage.[3][4] Each of these components has been individually associated with various biological activities, suggesting a multifaceted potential for the parent molecule.
| Physicochemical Properties | Value |
| Molecular Formula | C13H10ClN3O4 |
| Molecular Weight | 307.69 g/mol [4] |
| Appearance | White crystal or crystalline powder[5] |
| Solubility | Soluble in some organic solvents (e.g., dimethyl sulfoxide, dichloromethane)[5] |
A critical aspect of its structure is the nitrobenzamide group. Aromatic and heteroaromatic nitro compounds are known for a range of biological activities, and their mutagenicity has been linked to factors like hydrophobicity and the energies of their lowest unoccupied molecular orbitals.[6][7] The chloropyridine moiety is also a common feature in bioactive compounds, with derivatives showing promise as antitumor agents.[8][9]
Hypothesized Biological Activities
Based on its known role as a precursor to betrixaban and the bioactivities of its structural components, we can hypothesize several potential biological activities for this compound.
Anticoagulant Activity (Factor Xa Inhibition)
The most direct hypothesis is that the compound may exhibit anticoagulant properties, likely through the inhibition of Factor Xa, given its role as an intermediate in the synthesis of betrixaban.[2] While it is a precursor and not the final drug, it is plausible that it possesses some intrinsic activity or could act as a prodrug.
Anticancer Activity
The presence of both the nitrobenzamide and chloropyridine moieties suggests potential anticancer activity. The 5-methoxy-2-nitrobenzoic acid precursor is used in synthesizing Cathepsin S inhibitors with antitumor applications and antimitotic agents.[10][11] Furthermore, various 2-chloropyridine derivatives have been investigated as potential antitumor agents, with some showing inhibitory activity against telomerase.[8] Nitrobenzamide derivatives themselves have been explored as prodrugs for gene-directed enzyme prodrug therapy (GDEPT) in cancer treatment.[12]
Neuroprotective Activity
The 5-methoxy-2-nitrobenzoic acid component is also a starting material for the synthesis of dictyoquinazol A, a known neuroprotective compound.[10][11][13] This suggests that this compound could be investigated for potential neuroprotective effects.
Antimicrobial and Anti-inflammatory Activity
While less directly supported, a general screening for antimicrobial and anti-inflammatory activities is warranted, as these are common bioactivities for novel heterocyclic compounds.[5] The synthesis of chloropyrazine conjugated benzothiazepine derivatives has yielded compounds with antimicrobial and cytotoxic activities.
Proposed Mechanisms of Action
Factor Xa Inhibition Pathway
Should the compound exhibit anticoagulant activity, the likely mechanism would be the direct or indirect inhibition of Factor Xa, a critical enzyme in the coagulation cascade. The following diagram illustrates the proposed point of intervention.
Caption: Proposed inhibition of Factor Xa by the target compound.
Experimental Validation Workflows
To investigate the hypothesized biological activities, a systematic, multi-tiered screening approach is recommended.
General Experimental Workflow
The following diagram outlines a logical progression for the experimental validation of this compound.
Caption: A tiered approach for experimental validation.
Detailed Experimental Protocols
-
Objective: To determine the in vitro inhibitory activity of the test compound against human Factor Xa.
-
Materials:
-
Human Factor Xa (purified)
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Tris-HCl buffer (pH 8.3)
-
Test compound dissolved in DMSO
-
Betrixaban (as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and betrixaban in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of each compound dilution (or DMSO as a negative control).
-
Add 50 µL of human Factor Xa solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 30 µL of the chromogenic substrate S-2222.
-
Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
-
Objective: To assess the cytotoxic effects of the test compound on a panel of human cancer cell lines (e.g., SGC-7901 - gastric cancer).
-
Materials:
-
Human cancer cell lines (e.g., SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
Doxorubicin (as a positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and doxorubicin for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value of the test compound.
-
Conclusion
While direct experimental data on the biological activities of this compound is scarce, a thorough analysis of its chemical structure and its role as a synthetic intermediate provides a solid foundation for targeted investigation. The strong link to the Factor Xa inhibitor betrixaban makes anticoagulant activity a primary area of interest. Additionally, the presence of bioactive moieties such as nitrobenzamide and chloropyridine suggests promising avenues for anticancer and potentially neuroprotective research. The experimental protocols outlined in this guide offer a systematic approach to validating these hypotheses and elucidating the therapeutic potential of this compound.
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Methodological & Application
Synthesis of "N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" from 5-methoxy-2-nitrobenzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the manufacturing of various pharmaceutically active compounds, including the anticoagulant Betrixaban.[1][2] The protocol details a robust and scalable method starting from 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. The core of this synthesis is an amide coupling reaction facilitated by the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride. This application note elaborates on the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol, and outlines critical safety considerations and analytical checkpoints to ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
This compound (CAS No. 280773-16-2) is a pivotal molecular scaffold in medicinal chemistry.[3] Its structure incorporates several key pharmacophores, making it a valuable precursor for synthesizing targeted therapeutics. Notably, it is a documented intermediate in the synthesis of Betrixaban, a direct Factor Xa inhibitor.[2] The efficient and reliable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
The described method focuses on the formation of an amide bond, a fundamental transformation in organic synthesis.[4] The chosen strategy involves the activation of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This highly reactive intermediate subsequently undergoes nucleophilic attack by the amino group of 2-amino-5-chloropyridine to yield the desired amide product. This approach is widely employed due to its efficiency and the ready availability of the starting materials.[][6]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds in two principal stages, often performed in a one-pot fashion:
-
Activation of the Carboxylic Acid: 5-methoxy-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂). The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and following a proton transfer, the intermediate collapses to form the acyl chloride, releasing sulfur dioxide (SO₂) gas and hydrochloric acid (HCl) as byproducts.[7] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this step by forming a Vilsmeier reagent, which is a more potent acylating agent.[][7]
-
Amide Bond Formation: The in situ generated 5-methoxy-2-nitrobenzoyl chloride is then reacted with 2-amino-5-chloropyridine. The amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[8] The subsequent loss of a chloride ion and a proton (neutralized by a base such as pyridine or triethylamine) results in the formation of the stable amide bond, yielding this compound.[]
The choice of thionyl chloride as the activating agent is predicated on its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification.[]
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Reaction scheme for the synthesis of the target amide.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 5-methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | 10.0 g | 50.7 | Starting Material |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 6.0 mL (8.7 g) | 73.1 | Activating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.2 mL | - | Catalyst |
| 2-amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 6.5 g | 50.6 | Starting Material |
| Pyridine | C₅H₅N | 79.10 | 12.3 mL (12.0 g) | 151.7 | Base & Solvent |
| Toluene | C₇H₈ | 92.14 | 100 mL + 50 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Recrystallization Solvent |
| Deionized Water | H₂O | 18.02 | As needed | - | Washing Agent |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Büchner funnel and filter flask for vacuum filtration
Step-by-Step Procedure
-
Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and dropping funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen). The gas outlet from the condenser should be directed to a scrubber to neutralize HCl and SO₂ gases evolved during the reaction.[9]
-
Reagent Charging: To the flask, add 5-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol) and toluene (100 mL). Begin stirring to form a suspension.
-
Acyl Chloride Formation: Add N,N-dimethylformamide (0.2 mL) to the suspension. Through the dropping funnel, add thionyl chloride (6.0 mL, 73.1 mmol) dropwise over 15-20 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain this temperature for 2-3 hours.[10] Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting carboxylic acid is consumed. The evolution of gas should cease.
-
Solvent Removal: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation).
-
Amide Coupling: Re-dissolve the crude acyl chloride residue in fresh toluene (50 mL). In a separate beaker, dissolve 2-amino-5-chloropyridine (6.5 g, 50.6 mmol) in pyridine (12.3 mL, 151.7 mmol) and add this solution to the reaction flask.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the acyl chloride and amine by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. Slowly add deionized water (100 mL) to quench the reaction and precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with deionized water (2 x 50 mL) and a small amount of cold ethyl acetate to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is a white to off-white crystalline solid.[11]
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through a series of in-process controls and final product characterization.
-
Reaction Monitoring: The progress of both the acyl chloride formation and the subsequent amidation should be closely monitored using an appropriate analytical technique like TLC or LC-MS. This allows for confirmation that each step has gone to completion before proceeding, preventing the carry-over of unreacted starting materials which can complicate purification.
-
Byproduct Removal: The activation with thionyl chloride produces gaseous byproducts (SO₂ and HCl). Ensuring their complete removal (visually confirmed by the cessation of gas evolution and confirmed by vacuum distillation) is critical for the success of the subsequent amination step.
-
pH Control during Work-up: The final product is precipitated by the addition of water. The pH should be monitored to ensure it is near neutral to maximize the precipitation of the amide and minimize the solubility of the product.
-
Final Product Characterization: The identity and purity of the final product should be unequivocally confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound (C₁₃H₁₀ClN₃O₄, M.W. 307.7 g/mol ).[12]
-
Melting Point Analysis: To compare with literature values as an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >98% for use in further synthetic steps.
-
Safety and Handling
This protocol involves hazardous materials and requires strict adherence to safety guidelines.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water.[13][14][15] It must be handled in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and solvent-resistant gloves.[9][13] Emergency eye wash and shower facilities should be readily accessible.[9]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and avoid inhalation or skin contact.
-
Acidic Gases (HCl, SO₂): These gases are produced during the acyl chloride formation. The reaction must be performed in a fume hood, and the exhaust gases should be passed through a basic scrubber (e.g., a solution of sodium hydroxide) to neutralize them before venting.
-
General Precautions: Avoid contact of all chemicals with skin and eyes.[13] Do not eat, drink, or smoke in the laboratory.[9]
Workflow Visualization
The following diagram outlines the logical flow of the entire experimental process.
Caption: Experimental workflow from preparation to analysis.
References
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LibreTexts. 1° Amides can be converted to Nitriles with Thionyl Chloride. (2023-01-22). Available from: [Link]
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Technical Disclosure Commons. Process For The Preparation of N-(5-chloropyridin-2-yl)-2.... (2021-01-14). Available from: [Link]
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ResearchGate. Selected traditional methods for amide synthesis. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications.... Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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National Institutes of Health (NIH). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available from: [Link]
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RSC Publishing. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available from: [Link]
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PubMed. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide.... Available from: [Link]
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European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011-03-16). Available from: [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride....
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Application Note: Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide via Phosphorus Oxychloride-Mediated Amide Coupling
Abstract
This application note provides a comprehensive guide for the synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the preparation of various pharmaceutical compounds.[1] The described protocol utilizes a classic and effective method of amide bond formation: the activation of a carboxylic acid with phosphorus oxychloride (POCl₃) in the presence of a base. This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, safety precautions for handling hazardous reagents, and methods for purification and characterization of the final product.
Introduction
N-aryl benzamides are a crucial class of organic compounds widely found in pharmaceuticals, agrochemicals, and natural products.[2] The target molecule, this compound, serves as an important building block in medicinal chemistry.[1] The synthesis involves the coupling of two primary synthons: 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.
While various amide coupling reagents exist, phosphorus oxychloride (POCl₃) offers a potent and cost-effective option for activating carboxylic acids towards nucleophilic attack by an amine.[3][4] This method proceeds through the formation of a highly reactive mixed carboxylic-dichlorophosphoric anhydride intermediate. This document provides researchers with the technical details necessary to perform this synthesis safely and efficiently.
Reaction Scheme and Mechanism
The overall synthesis is depicted below:
Scheme 1: Synthesis of the Target Amide
Image: Reaction scheme showing 5-methoxy-2-nitrobenzoic acid reacting with 2-amino-5-chloropyridine in the presence of POCl₃ and a base to form this compound.
The reaction is proposed to proceed via the following mechanism:
-
Activation of Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of 5-methoxy-2-nitrobenzoic acid attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of Mixed Anhydride: A chloride ion is displaced, and after rearrangement, a highly reactive mixed carboxylic-dichlorophosphoric anhydride intermediate is formed. This intermediate is a potent acylating agent.
-
Nucleophilic Attack: The primary amine, 2-amino-5-chloropyridine, acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Product Formation: The intermediate collapses, eliminating the dichlorophosphate group (which is subsequently neutralized by the base) to yield the final amide product.
// Reactants RCOOH [label="5-Methoxy-2-nitrobenzoic Acid"]; POCl3 [label="POCl₃"]; Amine [label="2-Amino-5-chloropyridine"]; Base [label="Pyridine or TEA"];
// Intermediates Activated_Acid [label="Mixed Dichlorophosphoric\nAnhydride Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tetrahedral_Int [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="Target Amide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow {rank=same; RCOOH; POCl3} -> Activated_Acid [label=" Activation "]; {rank=same; Activated_Acid; Amine} -> Tetrahedral_Int [label=" Nucleophilic Attack "]; Tetrahedral_Int -> Product [label=" Elimination "]; Base -> Activated_Acid [style=invis]; // for layout Base -> Tetrahedral_Int [style=invis]; // for layout }
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier |
| 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 | 197.14 | ≥97% | Sigma-Aldrich, etc.[5][6] |
| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 | ≥98% | Guidechem, etc.[7] |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% | Fisher Scientific, etc.[8] |
| Pyridine (anhydrous) or Triethylamine (TEA) | 110-86-1 / 121-44-8 | 79.10 / 101.19 | ≥99.8% | Major chemical suppliers |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | ≥99.8% | Major chemical suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Major chemical suppliers |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Major chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Major chemical suppliers |
| Hydrochloric Acid (HCl), 1N | 7647-01-0 | 36.46 | 1.0 M | Major chemical suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Major chemical suppliers |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer and stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory safety equipment: chemical fume hood, safety goggles, face shield, acid-resistant gloves.[8]
Experimental Protocol
WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] This entire procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[3][8]
A [label="Setup & Inert Atmosphere\n(Flask, N₂/Ar)"]; B [label="Charge Reactants\n(Acid, Amine, Base, Solvent)"]; C [label="Cool to 0 °C\n(Ice Bath)"]; D [label="Slow Addition of POCl₃"]; E [label="Reaction at Room Temp\n(Monitor by TLC, ~2-3h)"]; F [label="Aqueous Work-up\n(Quench, Wash with HCl, NaHCO₃, Brine)"]; G [label="Drying & Concentration\n(Dry with Na₂SO₄, Rotovap)"]; H [label="Purification\n(Column Chromatography or Recrystallization)"]; I [label="Characterization\n(NMR, MS, IR)"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a dropping funnel. Ensure the system is under an inert atmosphere.
-
Charging Reactants: To the flask, add 5-methoxy-2-nitrobenzoic acid (1.0 eq), 2-amino-5-chloropyridine (1.1 eq), and anhydrous pyridine or triethylamine (2.5 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cooling: Place the reaction flask in an ice-water bath and cool the stirring mixture to 0 °C.
-
Addition of POCl₃: Dilute phosphorus oxychloride (1.2 eq) with anhydrous DCM in the dropping funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent system) until the starting materials are consumed.
-
Quenching and Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the excess POCl₃. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute with additional DCM. Wash the organic layer sequentially with:
-
1N HCl (2 x volume)
-
Saturated aqueous NaHCO₃ solution (2 x volume)
-
Brine (1 x volume)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ |
| Molecular Weight | 307.70 g/mol |
| Appearance | Off-white to yellow solid |
| Purity (by HPLC/NMR) | >95% after purification |
| XlogP (predicted) | 2.4 |
Expected Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the aromatic protons on both the benzamide and pyridine rings, a singlet for the methoxy group, and a broad singlet for the amide N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the methoxy carbon.
-
Mass Spectrometry (ESI): [M+H]⁺ at m/z 308.04.
-
IR Spectroscopy: Characteristic peaks for N-H stretching, C=O (amide) stretching, and N-O (nitro group) stretching.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and a lachrymator.[9] Reacts violently with water, liberating toxic gas.[8][10] Causes severe burns upon contact with skin and eyes.[3] Inhalation can be fatal and may cause delayed pulmonary edema.[8][9] Always handle in a chemical fume hood with appropriate PPE. Ensure eyewash stations and safety showers are immediately accessible.[3][8]
-
Pyridine/Triethylamine: Flammable, toxic, and irritant. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.
-
Hydrochloric Acid: Corrosive. Handle with care.
Waste Disposal: All waste containing phosphorus oxychloride must be quenched carefully and neutralized before disposal according to institutional guidelines. Dispose of all chemical waste in properly labeled containers.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete activation of the carboxylic acid; moisture in the reaction. | Ensure all glassware is oven-dried and reagents (solvents, bases) are anhydrous. Check the quality of the POCl₃. |
| Low reactivity of the amine. | The reaction may require gentle heating (e.g., reflux in DCM at 40°C) after the initial addition of POCl₃. | |
| Multiple Byproducts | Side reactions due to excess POCl₃ or high temperature. | Maintain a low temperature during POCl₃ addition. Use the recommended stoichiometry. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
References
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]
-
Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide. Available at: [Link]
-
Chen, H., et al. (2013). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances. Available at: [Link]
- CN107778224B - Preparation method of betrixaban intermediate. Google Patents.
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Available at: [Link]
-
5-Methoxy-2-nitrobenzoic acid. DC Fine Chemicals. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. youtube.com [youtube.com]
- 7. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide via Acyl Chloride Formation with Oxalyl Chloride: An Application Note
Introduction
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a key intermediate in the synthesis of various pharmacologically active compounds, including anticoagulants like Betrixaban.[1][2] Its molecular structure combines a substituted pyridine ring with a nitro- and methoxy-substituted benzamide moiety, making it a versatile scaffold for drug discovery. This application note provides a detailed protocol for the synthesis of this compound, employing a robust and widely used method: the formation of an amide bond via an acyl chloride intermediate generated using oxalyl chloride. This method is favored for its high reactivity and the volatile nature of its byproducts, which simplifies purification.
This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and expected outcomes.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is a two-step process starting from 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.
Step 1: Formation of 5-methoxy-2-nitrobenzoyl chloride
The first step involves the conversion of the carboxylic acid (5-methoxy-2-nitrobenzoic acid) into a more reactive acyl chloride. Oxalyl chloride is an excellent reagent for this transformation. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism proceeds through the formation of a reactive Vilsmeier reagent from oxalyl chloride and DMF. This intermediate then reacts with the carboxylic acid to form a mixed anhydride, which subsequently collapses to the desired acyl chloride, releasing carbon dioxide, carbon monoxide, and regenerating the catalyst. The gaseous nature of the byproducts (CO and CO2) drives the reaction to completion.
Step 2: Amide Bond Formation
The freshly prepared 5-methoxy-2-nitrobenzoyl chloride is then reacted with 2-amino-5-chloropyridine in a nucleophilic acyl substitution reaction. The amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, which prevents the protonation of the starting amine and drives the reaction forward.
Experimental Protocol
This protocol outlines the synthesis of this compound in a laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Methoxy-2-nitrobenzoic acid | ≥98% | Sigma-Aldrich |
| 2-Amino-5-chloropyridine | ≥98% | Sigma-Aldrich |
| Oxalyl chloride | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |
| Diethyl ether | Reagent Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate | - | - |
| Round-bottom flasks | - | - |
| Magnetic stirrer and stir bars | - | - |
| Condenser | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Filtration apparatus | - | - |
Step-by-Step Procedure
Part A: Synthesis of 5-methoxy-2-nitrobenzoyl chloride
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methoxy-2-nitrobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of carboxylic acid).
-
To this suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq.) to the reaction mixture at room temperature. Gas evolution (CO2, CO, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-methoxy-2-nitrobenzoyl chloride, a yellowish solid or oil, is used immediately in the next step without further purification.
Part B: Synthesis of this compound
-
In a separate dry 250 mL round-bottom flask under an inert atmosphere, dissolve 2-amino-5-chloropyridine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane (DCM, approximately 15 mL per gram of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 5-methoxy-2-nitrobenzoyl chloride from Part A in a minimal amount of anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the compound.
Safety Precautions
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
2-Amino-5-chloropyridine is harmful if swallowed or inhaled.[4] Avoid creating dust and handle with appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
The reaction to form the acyl chloride generates toxic gases (CO and HCl) and should be performed in a well-ventilated fume hood.
Data Summary
| Parameter | Value |
| Starting Materials | |
| 5-Methoxy-2-nitrobenzoic acid (MW: 197.15 g/mol ) | 1.0 eq. |
| 2-Amino-5-chloropyridine (MW: 128.56 g/mol ) | 1.0 eq. |
| Oxalyl chloride (MW: 126.93 g/mol ) | 1.2-1.5 eq. |
| Triethylamine (MW: 101.19 g/mol ) | 1.1-1.2 eq. |
| Reaction Conditions | |
| Acyl chloride formation temperature | Room Temperature |
| Acyl chloride formation time | 1-2 hours |
| Amidation temperature | 0 °C to Room Temperature |
| Amidation time | 2-4 hours |
| Product | |
| This compound (MW: 307.69 g/mol ) | - |
| Expected Yield | 70-90% (unoptimized) |
| Appearance | Off-white to yellow solid |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the two-step synthesis.
Conclusion
The synthesis of this compound using oxalyl chloride to generate the acyl chloride intermediate is a reliable and efficient method. This application note provides a comprehensive guide for researchers to perform this synthesis, from the underlying chemical principles to a detailed experimental protocol and safety considerations. The resulting compound serves as a valuable building block for the development of novel therapeutic agents.
References
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN107778224B - Preparation method of betrixaban intermediate.
-
Zhang, C., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
EDC/NHS coupling for "N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" synthesis
An Application Guide for the Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide Utilizing EDC/NHS Coupling Chemistry
Introduction: The Strategic Formation of Amide Bonds
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. Amide bonds, in particular, are a ubiquitous feature in pharmaceuticals, forming the backbone of peptides and acting as critical linkers in a vast array of bioactive compounds. The formation of a stable amide bond between a carboxylic acid and an amine is therefore a fundamental transformation in medicinal chemistry. This application note provides a detailed protocol and technical insights for the synthesis of this compound, a model reaction illustrating the power and nuance of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a robust, reproducible, and high-yielding synthesis. We will explore the reaction mechanism, provide a step-by-step protocol, and offer a comprehensive troubleshooting guide grounded in extensive field experience.
Section 1: The Chemistry of EDC/NHS Coupling
EDC is classified as a "zero-length" crosslinker, meaning it facilitates the direct conjugation of a carboxyl group to a primary amine without becoming part of the final molecular structure.[1] The reaction is elegant yet requires careful control to prevent side reactions and ensure high efficiency.
Mechanism of Action
The coupling process occurs in distinct, sequential stages. The initial step involves the activation of the carboxylic acid (5-methoxy-2-nitrobenzoic acid) by EDC.
-
Formation of the O-Acylisourea Intermediate: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is the key to activating the carboxyl group, making it susceptible to nucleophilic attack.
-
The Challenge of Instability: In aqueous solutions, this O-acylisourea intermediate is notoriously unstable and prone to rapid hydrolysis, which regenerates the original carboxylic acid, or intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the reaction.[3][4]
-
Stabilization with NHS: To mitigate this instability, N-hydroxysuccinimide (NHS) is introduced. NHS efficiently intercepts the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[1][2] This amine-reactive ester is significantly less susceptible to hydrolysis, effectively preserving the activated state of the carboxylic acid.[5]
-
Amide Bond Formation: The NHS ester then reacts cleanly with the primary amine of 2-amino-5-chloropyridine. The amino group acts as a nucleophile, attacking the activated carbonyl carbon and displacing NHS to form the desired, highly stable amide bond.[6]
Section 2: Synthesis Protocol
This protocol is optimized for small-scale laboratory synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE). Ensure all glassware is oven-dried to maintain anhydrous conditions, which are critical for success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Methoxy-2-nitrobenzoic acid | ≥98% | Sigma-Aldrich | Starting Material 1 |
| 2-Amino-5-chloropyridine | ≥98% | Alfa Aesar | Starting Material 2 |
| EDC-HCl (EDAC) | ≥98% | CovaChem, Thermo Fisher | Highly hygroscopic; equilibrate to RT before opening.[3] |
| N-Hydroxysuccinimide (NHS) | ≥98% | G-Biosciences, Pierce | Store in a desiccator. |
| Dichloromethane (DCM) | Anhydrous | Major Supplier | Reaction solvent. DMF or THF can also be used.[7] |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich | Non-nucleophilic base. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | - | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | - | For aqueous work-up. |
| Sodium Chloride (Brine) | Saturated Aqueous | - | For aqueous work-up.[8] |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | Drying agent. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |
| Standard Glassware | - | - | Round-bottom flasks, separatory funnel, etc. |
Step-by-Step Experimental Procedure
1. Reagent Setup:
-
To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-nitrobenzoic acid (1.0 eq, e.g., 1.97 g, 10.0 mmol).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq, 1.38 g, 12.0 mmol).
-
Dissolve the solids in anhydrous dichloromethane (DCM, 40 mL).
2. Activation of Carboxylic Acid:
-
Place the flask in an ice-water bath and allow the solution to cool to 0°C.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 2.09 mL, 12.0 mmol) to the stirred solution. While not always required in organic solvents, a non-nucleophilic base can improve reaction rates and scavenge the HCl byproduct from EDC-HCl.[9]
-
To this cooled, stirred solution, add EDC-HCl (1.2 eq, 2.30 g, 12.0 mmol) portion-wise over 5 minutes.
-
Allow the reaction to stir at 0°C for 20-30 minutes. This pre-activation period allows for the efficient formation of the NHS ester.
3. Coupling with Amine:
-
In a separate vial, dissolve 2-amino-5-chloropyridine (1.05 eq, 1.35 g, 10.5 mmol) in a minimal amount of anhydrous DCM (~5-10 mL).
-
Add the amine solution dropwise to the activated acid mixture at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
4. Reaction Monitoring:
-
Let the reaction stir at room temperature for 12-16 hours.
-
Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). A suitable eluent system is typically 30-50% ethyl acetate in hexanes. The product should have an Rf value intermediate between the two starting materials.
5. Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess DIPEA and unreacted amine, water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and NHS, and finally with saturated brine (1 x 50 mL).[8]
-
Causality Note: This washing sequence is critical for removing the majority of the water-soluble reagents and byproducts, which greatly simplifies the final purification step.[8]
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
6. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the final product, typically as a pale yellow or off-white solid.
7. Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and melting point analysis. The molecular weight is 307.69 g/mol .[10]
Section 3: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Poor Reagent Quality: EDC is highly hygroscopic and hydrolyzes upon exposure to moisture.[3] | Use fresh, high-purity EDC and NHS. Equilibrate containers to room temperature before opening to prevent condensation. |
| Incomplete Activation: Insufficient reaction time or incorrect stoichiometry. | Increase activation time at 0°C to 1 hour. Consider increasing EDC/NHS equivalents to 1.5 eq. | |
| Wet Solvents/Glassware: Hydrolysis of the O-acylisourea or NHS-ester intermediate. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Multiple Spots on TLC / Difficult Purification | N-Acylurea Formation: A common side reaction where the O-acylisourea intermediate rearranges.[4] | This is minimized by the use of NHS. Ensure NHS is added before or with EDC. A lower reaction temperature may also help. |
| Incomplete Work-up: Residual starting materials or byproducts co-eluting with the product. | The EDC-urea byproduct is often the culprit. Ensure the acidic and basic washes during work-up are thorough to remove it.[8] | |
| Reaction Stalls (Incomplete Conversion) | Insufficient Equivalents: One of the coupling partners may have been limiting. | Re-check calculations and ensure a slight excess of the amine or coupling reagents is used. |
| Steric Hindrance: While not extreme in this case, highly hindered reactants can slow coupling. | Increase reaction time and/or temperature (e.g., to 40°C). Consider using a more potent activating additive like HOAt in place of NHS. |
Section 4: Safety Precautions
-
EDC-HCl and NHS: Can cause skin and serious eye irritation. Handle with gloves and safety glasses.
-
DCM: Is a volatile organic solvent and a suspected carcinogen. All operations must be performed in a well-ventilated chemical fume hood.
-
DIPEA: Is corrosive and flammable. Avoid contact with skin and eyes.
-
Acids/Bases: Handle all acidic and basic solutions with appropriate care.
References
- Benchchem. (n.d.). Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide.
- Thermo Fisher Scientific. (n.d.). Instructions: EDC.
- Sperling Biotechnology. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- CovaChem. (2014). Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
- Interchim. (n.d.). NHS / sulfo-NHS.
- ECHEMI. (n.d.). About EDC/NHS response.
- Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Benchchem. (n.d.). Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH.
- Lee, S. H., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. PubMed.
- ResearchGate. (2014). What are the suitable solvents for EDC/NHS coupling between graphene oxide and aromatic amine?.
- Benchchem. (n.d.). Technical Support Center: Purification Strategies for EDC Coupling Reactions.
- RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
- Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives.
- Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Chemistry: A Guide to Amide Bond Formation.
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. PubMed.
- ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?.
- Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling Chemistry with Hydroxy-PEG12-acid.
- Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
- Jahanshahi, M., et al. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC.
- ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?.
- Liu, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
- ResearchGate. (2023). How to do EDC/NHS coupling in organic solvent?.
- BroadPharm. (2022). Protocol for Amino PEG.
- ResearchGate. (2025). Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents | Request PDF.
- ACS Publications. (n.d.). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions | Langmuir.
- PubChemLite. (n.d.). This compound.
- Matrix Fine Chemicals. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- ChemicalBook. (n.d.). 5-METHOXY-2-NITROBENZAMIDE synthesis.
- PubChem. (n.d.). This compound.
- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
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Purification of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide by Recrystallization: An Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the purification of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the synthesis of the anticoagulant drug Betrixaban, via recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into solvent selection, impurity profiling, and a step-by-step purification workflow. The methodologies presented are grounded in the principles of physical organic chemistry to ensure a robust and reproducible purification process, leading to a final product of high purity suitable for downstream applications.
Introduction: The Critical Role of Purity for a Pharmaceutical Intermediate
This compound is a pivotal building block in the multi-step synthesis of Betrixaban, a direct factor Xa inhibitor. The purity of this intermediate is paramount, as any impurities can carry through to subsequent synthetic steps, potentially impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.
This guide moves beyond a simple recitation of steps, delving into the rationale behind solvent choice and the experimental design of the purification protocol. By understanding the "why" behind the "how," researchers can adapt and troubleshoot the process for optimal results.
Understanding the Analyte: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [1] |
| Molecular Weight | 307.69 g/mol | [1] |
| Appearance | White crystal or crystalline powder | [2] |
| Solubility (Qualitative) | Soluble in dimethyl sulfoxide (DMSO) and dichloromethane | [2] |
The presence of a nitro group and an amide linkage suggests that the molecule possesses significant polarity. The "like dissolves like" principle indicates that polar solvents will be more effective at dissolving this compound.[3]
Impurity Profile: A Proactive Approach to Purification
The primary impurities in a crude sample of this compound are typically the unreacted starting materials from its synthesis:
-
5-methoxy-2-nitrobenzoic acid: A carboxylic acid, which is acidic and generally more soluble in polar protic solvents.
-
2-amino-5-chloropyridine: An amine, which is basic and also tends to be soluble in polar solvents.
Additionally, side products from the amide coupling reaction may be present, particularly if carbodiimide reagents were used. These can include N-acylurea derivatives, which are often less soluble and can complicate purification.[4]
The Core of Recrystallization: Strategic Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[5] This differential solubility is the driving force for crystallization and high recovery.
Theoretical Considerations for Solvent Choice
Given the polar nature of this compound, polar solvents are the most logical starting point for screening. Alcohols, such as ethanol, methanol, and isopropanol, are often excellent choices for nitroaromatic compounds and benzamides due to their ability to engage in hydrogen bonding.[6][7] Acetone and ethyl acetate represent other polar aprotic and moderately polar options, respectively.
Experimental Protocol for Solvent Screening
A systematic solvent screening is the most reliable method to identify the optimal recrystallization solvent.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water)
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude product into a series of clean, dry test tubes.
-
To each tube, add a different solvent dropwise at room temperature, agitating after each addition, until the solid dissolves or it becomes apparent that it is insoluble. An ideal solvent will show poor solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.
-
Once a saturated solution is obtained at the elevated temperature, allow the test tube to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystal recovery.
-
Evaluate the quality and quantity of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.
The following diagram illustrates the decision-making process in solvent screening:
Caption: Workflow for selecting a suitable recrystallization solvent.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent (e.g., ethanol) has been identified through the screening process.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
The following diagram outlines the recrystallization workflow:
Caption: Step-by-step recrystallization process.
Purity Assessment: Validating the Success of Purification
The effectiveness of the recrystallization should be confirmed by analytical methods.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add more solvent, or use a solvent with a lower boiling point. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod, add a seed crystal, or cool for a longer period. |
| Low Yield | Too much solvent was used, or cooling was not sufficient. | Evaporate some of the solvent and re-cool, or cool for a longer period in an ice-salt bath. |
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may be harmful if ingested or inhaled. Handle with care.[2]
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents used.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and adhering to the detailed experimental procedure, researchers can consistently obtain a high-purity product. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic solids, making this guide a valuable resource for synthetic and medicinal chemists.
References
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ChemBK. N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. Available from: [Link]
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Technical Disclosure Commons. Process For The Preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. (2021). Available from: [Link]
- Google Patents. CN107778224B - Preparation method of betrixaban intermediate.
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Matrix Fine Chemicals. This compound. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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Home Sunshine Pharma. 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide CAS 280773-16-2. Available from: [Link]
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PubChem. N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide. Available from: [Link]
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Aapptec Peptides. Carbodiimides and Additives. (2021). Available from: [Link]
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PubChem. 4-Nitrobenzamide. Available from: [Link]
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PubChem. Betrixaban. Available from: [Link]
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The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. (2012). Available from: [Link]
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Application Note: A Stability-Indicating HPLC Method for Purity Analysis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring specificity, linearity, accuracy, and precision.[1][2][3][4][5] Forced degradation studies were conducted to demonstrate the method's ability to separate the main analyte from potential degradation products, confirming its stability-indicating properties.
Introduction
This compound is a complex organic molecule often synthesized as an intermediate in the development of active pharmaceutical ingredients (APIs).[6][7] Its chemical structure, featuring a nitroaromatic group and a chloropyridine moiety, necessitates a precise and reliable analytical method to ensure its purity and to identify any process-related or degradation impurities.[8][9] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.
This document provides a comprehensive guide to a validated HPLC method that can be readily implemented in a quality control laboratory. The causality behind key experimental choices—from column and mobile phase selection to validation parameters—is explained to provide a deeper understanding of the method's scientific foundation. The protocol is grounded in authoritative standards from the United States Pharmacopeia (USP) and ICH to ensure regulatory compliance and data integrity.[10][11][12]
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to developing a selective and robust HPLC method.
| Property | Value | Source |
| Chemical Structure | [13] | |
| IUPAC Name | This compound | [14] |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [15] |
| Molecular Weight | 307.69 g/mol | [14] |
| Appearance | White crystal or crystalline powder | [7] |
| Solubility | Soluble in organic solvents such as DMSO and Dichloromethane | [7] |
| Key Chromophores | Nitrobenzamide, Chloropyridine | Self-derived |
Method Development Rationale
The selection of chromatographic parameters was driven by the analyte's structure and the goal of creating a stability-indicating method.
-
Chromatographic Mode (RP-HPLC): The molecule possesses significant hydrophobic character due to its aromatic rings, making it ideally suited for reversed-phase chromatography where it can be retained and separated on a non-polar stationary phase.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column was chosen as the primary stationary phase due to its versatility and proven efficacy in separating a wide range of medium-polarity compounds. Its strong hydrophobic retention provides an excellent starting point for method development.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its stronger elution strength for this class of compounds.
-
Aqueous Phase & pH: A buffered aqueous phase is critical. The pyridine moiety in the analyte is basic and can become protonated at acidic pH. Using a phosphate buffer at a neutral pH (e.g., pH 7.0) ensures a consistent ionization state, leading to symmetrical and reproducible peak shapes.
-
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The conjugated aromatic systems and the nitro group act as strong chromophores. A detection wavelength of 254 nm was chosen as it provides a robust signal for both the parent compound and likely impurities.
-
Gradient Elution: A gradient elution program was developed to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column within a reasonable runtime, while also providing sharp peaks for accurate quantification.
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Structural Characterization of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
<APPLICATION NOTE >
Abstract
This application note provides a detailed protocol and theoretical framework for the structural characterization of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of pharmaceuticals like betrixaban, unequivocal structural verification is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive approach from sample preparation to spectral interpretation. We delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.
Introduction
This compound (Figure 1) is a complex organic molecule whose utility in medicinal chemistry necessitates precise structural elucidation.[2] NMR spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[3][4][5] This document outlines the optimized parameters and expected spectral features for this compound, providing a reliable reference for its identification and purity assessment.
Molecular Formula: C₁₃H₁₀ClN₃O₄[6][7][8] Molecular Weight: 307.69 g/mol [8][9]
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The numbering convention used throughout this note is presented below.
Figure 1. Molecular structure and atom numbering of this compound.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. A properly prepared sample ensures optimal resolution and signal-to-noise ratio.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's good solubility and the solvent's ability to engage in hydrogen bonding, which can sharpen the amide proton signal. Deuterated chloroform (CDCl₃) can also be used as an alternative.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution and a homogenous solution.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Angle | 30° | 30° |
| Acquisition Time | 4 seconds | 1.5 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 |
| Spectral Width | 16 ppm (-2 to 14 ppm) | 240 ppm (-20 to 220 ppm) |
Rationale for Parameter Selection:
-
A 30° pulse angle is chosen to allow for a shorter relaxation delay, thus reducing the overall experiment time without significantly compromising signal intensity.
-
The number of scans for ¹³C NMR is significantly higher due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[11]
Workflow for NMR Data Acquisition and Analysis
The systematic process from sample to final structure confirmation is outlined below.
Figure 2. Experimental workflow for NMR characterization.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| 1 | ~11.0 - 11.5 | Singlet (broad) | 1H | N-H (Amide) | The amide proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its potential for hydrogen bonding with the solvent. It typically appears as a broad singlet. |
| 2 | ~8.5 - 8.7 | Doublet | 1H | H-C11 | This proton is on the pyridine ring, ortho to the nitrogen and meta to the chlorine. The nitrogen atom's electronegativity causes significant deshielding. It is split by the adjacent H-C10, resulting in a doublet. |
| 3 | ~8.1 - 8.3 | Doublet of Doublets | 1H | H-C10 | Located on the pyridine ring, this proton is coupled to both H-C11 and H-C13, leading to a doublet of doublets. Its chemical shift is influenced by the adjacent nitrogen and chlorine atoms. |
| 4 | ~7.9 - 8.1 | Doublet | 1H | H-C13 | This proton is on the pyridine ring, ortho to the amide linkage. It is coupled to H-C10, appearing as a doublet. |
| 5 | ~7.6 - 7.8 | Doublet | 1H | H-C5 | Part of the benzamide ring, this proton is ortho to the nitro group, which is strongly electron-withdrawing, causing a downfield shift. It is coupled to H-C4, resulting in a doublet. |
| 6 | ~7.4 - 7.6 | Doublet of Doublets | 1H | H-C4 | This proton is coupled to both H-C5 and is influenced by the methoxy group, appearing as a doublet of doublets. |
| 7 | ~7.2 - 7.4 | Doublet | 1H | H-C6 | This proton is ortho to the amide group and meta to the methoxy group. It appears as a doublet due to coupling with H-C5. |
| 8 | ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded compared to aromatic protons and are not coupled to any other protons, hence they appear as a singlet. |
Interpretation Insights:
-
Aromatic Region (6.5-8.5 ppm): The signals in this region are characteristic of protons attached to aromatic rings.[12][13][14] The distinct patterns of doublets and doublet of doublets arise from the specific substitution patterns on the two aromatic rings.
-
Downfield Shifts: The presence of electron-withdrawing groups (nitro, chloro, and the amide carbonyl) causes the attached aromatic protons to resonate at lower fields (higher ppm values).[15]
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale for Chemical Shift |
| ~165 | C=O (Amide) | The carbonyl carbon is highly deshielded due to the double bond to oxygen and its position within the amide functional group. |
| ~160 | C-OCH₃ | This aromatic carbon is attached to the electron-donating methoxy group, causing a downfield shift. |
| ~150 | C-Cl | The carbon atom bonded to the electronegative chlorine atom is deshielded. |
| ~148 | C-NO₂ | The carbon attached to the strongly electron-withdrawing nitro group experiences significant deshielding. |
| ~140-145 | Pyridine Carbons | Aromatic carbons in the pyridine ring typically resonate in this region, influenced by the nitrogen atom. |
| ~115-130 | Benzamide & Pyridine Carbons | The remaining aromatic carbons appear in this range. The specific shifts are determined by the electronic effects of the substituents. |
| ~56 | -OCH₃ | The carbon of the methoxy group is an sp³ hybridized carbon and is therefore significantly more shielded (appears at a higher field) than the aromatic sp² carbons. |
Interpretation Insights:
-
Quaternary Carbons: Carbons that are not attached to any protons (e.g., C=O, C-OCH₃, C-NO₂, C-Cl) will generally have lower intensity signals in a standard ¹³C NMR spectrum.
-
Symmetry: The lack of symmetry in the molecule results in 13 distinct signals in the ¹³C NMR spectrum, one for each carbon atom.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural characterization of this compound. By following the detailed protocols and utilizing the spectral interpretations provided in this application note, researchers can confidently verify the identity and purity of this important synthetic intermediate. The correlation of chemical shifts, integration values, and coupling patterns provides a comprehensive and self-validating confirmation of the molecular structure.
References
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Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
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TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. [Link]
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University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]
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Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
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SpectraBase. benzamide, 2-methoxy-N-[4-[(5,6,7,8-tetrahydro-2-methylbenzo[16][17]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl]- - Optional[1H NMR] - Spectrum. [Link]
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Application Note: Mass Spectrometric Elucidation of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in pharmaceutical synthesis.[1][2] Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we delineate the primary fragmentation pathways in positive ion mode. This note details the causal mechanisms behind bond cleavages, establishing a reliable fragmentation signature for structural confirmation and purity analysis. A robust, step-by-step protocol for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis is provided for researchers in drug discovery and development, ensuring reproducible and accurate characterization of this and structurally related molecules.
Introduction and Molecular Overview
This compound (Molecular Formula: C₁₃H₁₀ClN₃O₄, Monoisotopic Mass: 307.03598 Da) is a complex organic molecule featuring several key functional groups that dictate its behavior under mass spectrometric analysis.[3][4] Its structure comprises a 5-methoxy-2-nitrobenzamide core linked via an amide bond to a 5-chloropyridin-2-amine moiety. Understanding the gas-phase fragmentation of this molecule is crucial for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for quality control in manufacturing processes.
Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically yields an abundant protonated molecule, [M+H]⁺, ideal for subsequent fragmentation analysis (MS/MS).[5][6] The fragmentation patterns observed are not random; they are governed by fundamental principles of chemical stability, where the charge is driven to the most stable locations, and the weakest bonds are preferentially cleaved.[7][8] The primary site of fragmentation for amides under collision-induced dissociation (CID) is the relatively labile amide C-N bond.[9]
Molecular Structure:
Proposed Fragmentation Pathways (Positive Ion Mode)
Upon introduction into the mass spectrometer using ESI in positive ion mode, the molecule readily protonates, most likely on the basic nitrogen of the pyridine ring or the amide carbonyl oxygen, to form the precursor ion [M+H]⁺ at m/z 308.043.[3] When this precursor ion is isolated and subjected to collision-induced dissociation (CID), it undergoes characteristic fragmentation.
The most energetically favorable cleavage occurs at the amide bond, a common and well-documented pathway for amide-containing molecules.[9][10] This cleavage can proceed via two primary routes, but typically results in the formation of a stable acylium ion.
Primary Fragmentation: Amide Bond Cleavage
The central C-N amide bond is the most susceptible to cleavage. This dissociation leads to the formation of two primary fragments: the 5-methoxy-2-nitrobenzoyl acylium ion and a neutral 2-amino-5-chloropyridine molecule.
-
Pathway A (Dominant): Cleavage of the C-N amide bond to form the highly stable, resonance-stabilized 5-methoxy-2-nitrobenzoyl acylium ion at m/z 180.02 . This is typically the most abundant fragment ion observed.
-
Secondary Fragments: The acylium ion (m/z 180.02) can undergo further fragmentation through neutral losses characteristic of its substituents.
-
Loss of Nitrogen Dioxide (NO₂): A facile neutral loss of 46 Da from the nitro group results in a fragment ion at m/z 134.04 . This is a common fragmentation for nitroaromatic compounds.[11]
-
Loss of Carbon Monoxide (CO): Subsequent loss of 28 Da from the ion at m/z 134.04 can occur, yielding a fragment at m/z 106.04 .
-
The diagram below illustrates this dominant fragmentation cascade.
Sources
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Application Notes & Protocols: The Strategic Use of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide in the Synthesis of Advanced Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Factor Xa Inhibition and the Emergence of Synthetic Intermediates
Factor Xa (FXa) is a pivotal enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways.[1][2] Its primary function is to catalyze the conversion of prothrombin to thrombin, the final common step leading to fibrin clot formation.[2] Consequently, direct inhibitors of Factor Xa have emerged as a leading class of oral anticoagulants for the treatment and prevention of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[3][4] Unlike traditional anticoagulants like warfarin, direct oral anticoagulants (DOACs) offer a more predictable pharmacokinetic profile, reducing the need for frequent monitoring.[1]
The synthesis of these complex therapeutic agents relies on the strategic assembly of molecular fragments. N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS No. 280773-16-2) has been identified as a crucial intermediate in the manufacture of potent Factor Xa inhibitors, most notably Betrixaban.[5][6] This application note provides a detailed overview of the synthesis and utilization of this key intermediate, offering robust protocols and explaining the chemical rationale behind the procedural steps.
Physicochemical Properties of the Key Intermediate
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 280773-16-2 | [7] |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [6] |
| Molecular Weight | 307.69 g/mol | [8] |
| Appearance | Typically a white to light yellow solid | [7][9] |
| Boiling Point | 433.6 °C at 760 mmHg (Predicted) | [6] |
| Storage | Sealed in a dry environment at 2-8°C | [8] |
Synthetic Workflow Overview
The synthesis of a Factor Xa inhibitor like Betrixaban from this compound follows a logical and efficient pathway. The nitro group serves as a masked amine, which is revealed in a later step to allow for the final coupling reaction.
Sources
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- 5. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing reaction conditions for "N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" synthesis
Technical Support Center: Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important chemical transformation. As a key intermediate in the synthesis of pharmaceuticals like the Factor Xa inhibitor Betrixaban, achieving a high-yield, high-purity synthesis is critical.[1]
This guide moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with a robust, self-validating protocol.
Section 1: Synthesis Overview and Core Principles
The formation of this compound is fundamentally an amide bond formation reaction between two key starting materials: 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.
The core challenge in any amide synthesis is the energetically unfavorable direct reaction between a carboxylic acid and an amine, which typically results in a non-productive acid-base reaction.[2] Therefore, the reaction necessitates the "activation" of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[3]
Caption: General workflow for amide bond formation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, or the reaction has failed entirely. What are the most likely causes?
Low or no yield in amide coupling reactions is a frequent problem, typically stemming from one of four key areas.[2]
-
Cause A: Incomplete Carboxylic Acid Activation. The first step is critical. If the carboxylic acid is not efficiently converted to an activated intermediate, the reaction cannot proceed. This can be due to degraded or insufficient coupling reagents, or suboptimal conditions (e.g., insufficient time for activation).[2]
-
Cause B: Low Amine Nucleophilicity / Deactivation. The lone pair on the nitrogen of 2-amino-5-chloropyridine is your nucleophile. If this amine is protonated (by the carboxylic acid starting material or an acidic byproduct like HCl from an acyl chloride route), it becomes a non-nucleophilic ammonium salt and the reaction stops.[2][4] The inherent electronic properties of the aminopyridine ring can also render it less nucleophilic than a simple aniline, making the reaction more challenging.
-
Cause C: Hydrolysis of Intermediates. Activated carboxylic acid species (especially acyl chlorides and active esters) are highly sensitive to moisture. Any water present in the solvent or on the glassware can cause rapid hydrolysis back to the starting carboxylic acid, effectively killing the reaction.[2][5] Using anhydrous solvents and reagents is paramount.
-
Cause D: Competing Side Reactions. Unwanted reactions can consume your starting materials. With uronium-based coupling reagents (like HATU), the amine can react with the coupling agent itself to form a guanidinium byproduct if the carboxylic acid is not pre-activated.[6] Another possibility is the formation of a carboxylic acid anhydride from the activated intermediate.[7]
Q2: There are several ways to activate the carboxylic acid. Which method is best for this specific synthesis?
The choice of activation method is a trade-off between reactivity, cost, safety, and ease of purification. For the synthesis of this compound, several methods have been documented or are commonly employed.
| Activation Method | Key Reagents | Advantages | Disadvantages | Recommendation |
| Acyl Chloride | SOCl₂, Oxalyl Chloride, cat. DMF | Cost-effective; generates a highly reactive intermediate. | Harsh conditions; generates HCl which deactivates the amine.[4] Reagents are toxic and highly moisture-sensitive.[8] Often requires heating.[7] | Use with caution. Best for robust substrates and when cost is a primary concern. Requires careful control of conditions. |
| Phosphorus Oxychloride | POCl₃, Pyridine | A documented method for this specific synthesis yielding ~72%.[9] | Reagents are highly toxic and harmful to the environment.[8] Pyridine has an unpleasant odor and can be difficult to remove. | Not recommended for green chemistry or scale-up due to safety and environmental concerns.[8] |
| Carbodiimide Coupling | EDC, NHS (or HOBt) | Milder conditions; EDC's urea byproduct is water-soluble, simplifying purification.[6] A patent specifically cites this method to avoid hazardous reagents.[8] | Slower than other methods; DCC byproduct is insoluble and difficult to remove.[6] | Highly Recommended. The EDC/NHS method provides a good balance of reactivity, safety, and ease of workup.[8] |
| Uronium Salt Coupling | HATU, HBTU, DIPEA | Very high efficiency and fast reaction times, excellent for difficult couplings.[6] | More expensive; requires careful pre-activation of the acid to avoid guanidinium side reactions with the amine.[10] | Excellent choice for optimizing yield on a small scale or when other methods fail. |
Q3: My reaction starts but seems to stall before completion. How can I improve the conversion rate?
Stalled reactions are often a sign of suboptimal conditions or reagent degradation.
-
Verify Reagent Quality and Reaction Setup: Ensure all solvents are anhydrous and reagents are fresh. Coupling agents, in particular, can degrade upon exposure to atmospheric moisture. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[2]
-
Optimize Base and Stoichiometry: Use 2-3 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to scavenge any acid generated and keep the amine nucleophilic.[2] Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes help drive the reaction to completion.
-
Control the Order of Addition: When using coupling reagents like HATU or HBTU, it is critical to pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent, and base together in the solvent for 15-30 minutes before adding the amine.[2][10] This allows the active ester to form, minimizing side reactions.[10]
-
Adjust the Temperature: While most amide couplings proceed well at room temperature, gently heating the reaction mixture to 40-50 °C can sometimes increase the rate and improve conversion for less reactive partners.[5] Monitor by TLC or LC-MS to avoid potential decomposition at higher temperatures.
Q4: The reaction is complete, but purification is proving difficult. What are the best practices for isolating a pure product?
Purification challenges, such as obtaining an oil that won't crystallize or dealing with persistent impurities, are common.[5]
-
Standard Aqueous Workup: After the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl.[2] Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% HCl) to remove excess amine, a mild base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.[2] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ before concentrating.
-
Recrystallization: This is the most effective and scalable method for purifying crystalline solids.[11] The key is solvent selection. Screen solvents to find one in which your product is highly soluble when hot but sparingly soluble at room temperature.[11] Allow the hot, saturated solution to cool slowly to promote the formation of large, pure crystals.[11]
-
Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice.[5] A gradient of ethyl acetate in hexanes on a silica gel column is a common starting point for compounds of this type.
-
Trituration: If you obtain a crude oil or amorphous solid, trituration can induce crystallization. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) and stir or scratch the flask vigorously.[5] This can often break up the oil and encourage the formation of a crystalline solid that can then be filtered.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Recommended Method via EDC/NHS Coupling
This method is recommended for its high success rate, operational simplicity, and avoidance of highly toxic reagents.[8]
Caption: Recommended workflow using EDC/NHS coupling.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-Hydroxysuccinimide (NHS, 1.2 eq.), and 2-amino-5-chloropyridine (1.1 eq.).
-
Add a suitable anhydrous solvent (e.g., DMF, DCM, or Acetonitrile, approx. 10 mL per mmol of carboxylic acid). Stir until all solids are dissolved.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) to the mixture in small portions over 5-10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of starting material using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Protocol 2: Alternative Method via Acyl Chloride (SOCl₂)
This classic method is effective but requires more stringent handling of reagents.
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a fume hood, combine 5-methoxy-2-nitrobenzoic acid (1.0 eq.) and thionyl chloride (SOCl₂, 2-3 eq.) in a flask equipped with a reflux condenser. Add one drop of anhydrous DMF as a catalyst.[4] Heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction should become a clear solution.
-
Removal of Excess SOCl₂: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help). This step is critical to prevent quenching the amine.
-
Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM or THF and cool to 0 °C under a N₂ atmosphere. In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 eq.) and a non-nucleophilic base (e.g., Triethylamine, 2.5 eq.) in anhydrous DCM.
-
Slowly add the amine/base solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
References
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ChemBK. (2024). N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN107778224B - Preparation method of betrixaban intermediate.
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2.... Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Retrieved from [Link]
-
MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]
-
PubMed. (2009). Discovery of betrixaban (PRT054021).... Retrieved from [Link]
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- 1. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Welcome to the dedicated technical support guide for the synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. This document is intended for researchers, chemists, and process development professionals aiming to optimize the yield and purity of this important intermediate. Here, we dissect common experimental challenges, offer evidence-based solutions, and provide detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered obstacles during the amide coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.
Question 1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how can I fix this?
Low or no yield in this specific amide coupling is a common but solvable issue. The root cause often lies in the reduced nucleophilicity of 2-amino-5-chloropyridine. The chlorine atom and the pyridine nitrogen act as electron-withdrawing groups, which pull electron density away from the amine nitrogen, making it a poor nucleophile.[1] This inherent challenge requires a carefully optimized approach.
Logical Troubleshooting Flow:
-
Assess Starting Material Quality:
-
5-methoxy-2-nitrobenzoic acid: Ensure it is dry and free of residual acids from its synthesis.
-
2-amino-5-chloropyridine: Verify its purity. Impurities can interfere with the reaction.
-
Solvents: Use anhydrous solvents. The presence of water can hydrolyze activated intermediates, halting the reaction and regenerating the starting carboxylic acid.[2][3]
-
-
Evaluate the Coupling Strategy:
-
The Challenge: Standard coupling reagents may be insufficient to overcome the low reactivity of the amine. Reactions can be sluggish and may not proceed to completion.[4]
-
Recommended Solution: Employ a high-efficiency coupling reagent known to work well for challenging substrates. Urionium-based reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior for difficult couplings.[3] They rapidly generate a highly reactive acyl-intermediate that the weakly nucleophilic amine can attack.
-
-
Optimize Reaction Conditions:
-
Base Selection: A non-nucleophilic, hindered base is crucial. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[3][4] It effectively scavenges the acid produced during the reaction without competing as a nucleophile. Pyridine can also be used.[5]
-
Activation Step: Pre-activate the carboxylic acid. Stir the 5-methoxy-2-nitrobenzoic acid, HATU, and DIPEA in an anhydrous solvent (like DMF or DCM) for 15-30 minutes before adding the 2-amino-5-chloropyridine.[3] This ensures the formation of the active ester intermediate.
-
Temperature: While many couplings run at room temperature, gently heating the reaction to 40-50 °C can sometimes accelerate the reaction with poorly nucleophilic amines. Monitor by TLC to avoid decomposition.
-
Question 2: My TLC plate shows multiple spots, including unreacted starting materials and new impurities. What side reactions are occurring?
Impurity formation is often a sign of either incomplete reaction or competing side pathways.
Common Side Products and Their Causes:
-
Unreacted Starting Materials: This is the most common issue and points back to the problems described in Question 1 (inefficient coupling, insufficient activation time, etc.).
-
Hydrolysis of Activated Acid: If you observe a significant amount of 5-methoxy-2-nitrobenzoic acid reappearing on the TLC plate after the reaction has started, it indicates the presence of water in your reaction.[2] The highly reactive activated intermediate is reacting with water instead of your amine.
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
-
Self-Condensation/Anhydride Formation: While less common with modern coupling reagents, the activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride. This is more prevalent if the amine is added too slowly or if the reaction is run at excessively high temperatures.
Visualizing the Troubleshooting Process:
Below is a logic diagram to guide your troubleshooting process when encountering low yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011084519A1 - Methods of synthesizing factor xa inhibitors - Google Patents [patents.google.com]
Technical Support Center: Purification of N-(5-Chloropyeidin-2-yl)-5-methoxy-2-nitrobenzamide
Welcome to the technical support center for N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (Compound 3 ). This guide is designed for researchers, chemists, and drug development professionals to navigate the common purification challenges associated with this important intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommended procedures to ensure you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
The most common impurities are typically unreacted starting materials or residual coupling agents. The synthesis generally involves the amidation reaction between 5-methoxy-2-nitrobenzoic acid (1 ) and 2-amino-5-chloropyridine (2 )[1].
Therefore, the primary impurities to monitor are:
-
Starting Material 1: 5-methoxy-2-nitrobenzoic acid (acidic)
-
Starting Material 2: 2-amino-5-chloropyridine (basic)
-
Coupling Agent By-products: If using a carbodiimide like EDC, you may have urea by-products. If using thionyl chloride or oxalyl chloride, residual acids or decomposition products could be present[1][2].
Q2: My crude product is a sticky oil instead of the expected white crystalline powder. What went wrong?
This issue often points to the presence of residual solvents or significant amounts of impurities that are depressing the melting point of your product. Common culprits include dipolar aprotic solvents like DMF or DMAc, which are often used in amidation reactions but are difficult to remove[2]. Another possibility is the presence of oily urea by-products from coupling agents like EDC.
Troubleshooting Steps:
-
Solvent Removal: Ensure your product is thoroughly dried under high vacuum. Co-distillation with a solvent like toluene can sometimes help remove residual high-boiling solvents[3].
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or cold ethyl acetate).
Q3: I see a persistent spot on my TLC analysis that streaks badly. What is it and how do I get rid of it?
Streaking on a silica gel TLC plate, especially from the baseline, often indicates the presence of a highly polar or ionic compound. Given the reactants, this is very likely to be the unreacted starting material, 5-methoxy-2-nitrobenzoic acid . Its carboxylic acid group interacts strongly with the acidic silica gel, causing poor chromatographic behavior[4].
To remove it, an aqueous basic wash (e.g., with 1 M NaHCO₃ or a dilute Na₂CO₃ solution) of your crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) is highly effective. The base will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be easily separated[5].
Impurity Troubleshooting & Purification Protocols
A successful purification strategy depends on correctly identifying the nature of the impurity. The following flowchart outlines a general decision-making process for purifying your crude this compound.
Caption: Decision workflow for purification of the target compound.
Guide 1: Removal of Acidic and Basic Starting Materials via Liquid-Liquid Extraction
This protocol is the first line of defense and is highly effective for removing unreacted starting materials. The principle lies in altering the solubility of the acidic (carboxylic acid) and basic (pyridine) impurities by changing the pH of the aqueous phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Basic Wash (Removes Carboxylic Acid): Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate, and drain the aqueous (bottom) layer. Repeat this wash one more time.
-
Rationale: The basic NaHCO₃ deprotonates the acidic starting material, forming a water-soluble carboxylate salt which is extracted from the organic phase.
-
-
Acidic Wash (Removes Amine): To the organic layer remaining in the funnel, add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous layer.
-
Rationale: The acidic HCl protonates the basic pyridine starting material, forming a water-soluble ammonium salt.
-
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Guide 2: Purification by Recrystallization
If the product is solid after washing and drying but purity is still insufficient, recrystallization is the method of choice[6]. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain in solution[7].
Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Good. Often a first choice for amides[6]. |
| Isopropanol (IPA) | Sparingly Soluble | Soluble | Good. Similar to ethanol, but less polar. |
| Ethyl Acetate | Slightly Soluble | Soluble | Fair. Can be effective, may require a co-solvent. |
| Acetonitrile | Slightly Soluble | Soluble | Excellent. Known to give good quality crystals for amides[6]. |
| Toluene | Poorly Soluble | Slightly Soluble | Poor. Not recommended as a primary solvent. |
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., acetonitrile) dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves completely[7].
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation and product yield[7].
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Guide 3: Purification by Flash Column Chromatography
For oily products or mixtures with impurities of similar polarity to the desired compound, flash column chromatography is the most powerful purification technique[5].
Caption: Principle of separation by flash column chromatography.
Step-by-Step Protocol:
-
Stationary Phase: Use standard silica gel (SiO₂, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
TLC Analysis: Run a TLC of your crude mixture in various solvent ratios (e.g., 7:3, 1:1, 3:7 Hexanes:EtOAc). The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimum amount of DCM or the eluent. For less soluble materials, adsorb the compound onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution). For example, start with 30% EtOAc in Hexanes and slowly increase to 50% EtOAc.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.
References
-
N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide - Introduction. ChemBK. [Link]
- Preparation method of betrixaban intermediate. CN107778224B.
-
Process For The Preparation of N-(5-chloropyridin-2-yl)-2...-5-methoxybenzamide And... Technical Disclosure Commons. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications, Organic Letters. [Link]
-
Organic & Biomolecular Chemistry. Royal Society of Chemistry (RSC) Publishing. [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
-
This compound. PubChemLite. [Link]
-
Recrystallization. YouTube. [Link]
-
Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Chemistry of Amides. LibreTexts. [Link]
Sources
- 1. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. tdcommons.org [tdcommons.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technisches Support-Center: Skalierung der Synthese von N-(5-Chlorpyridin-2-yl)-5-methoxy-2-nitrobenzamid
Answering in German.
Verfasst von: Ihrem Senior Application Scientist Team
Einführung Willkommen im technischen Support-Center, das sich der Skalierung der Synthese von N-(5-Chlorpyridin-2-yl)-5-methoxy-2-nitrobenzamid widmet. Bei dieser Verbindung handelt es sich um eine wichtige Zwischenstufe bei der Herstellung verschiedener pharmazeutischer Wirkstoffe, einschließlich Betrixaban[1][2]. Die Amidkopplung zwischen 5-Methoxy-2-nitrobenzoesäure und 2-Amino-5-chlorpyridin ist zwar im Labormaßstab unkompliziert, birgt aber bei der Übertragung in den Pilot- oder Produktionsmaßstab einzigartige Herausforderungen. Dieser Leitfaden bietet praktische, erfahrungsbasierte Einblicke, um häufige Probleme zu diagnostizieren, Prozesse zu optimieren und eine robuste, skalierbare Synthese zu gewährleisten. Wir werden uns mit der Kausalität hinter den experimentellen Entscheidungen befassen, um Ihnen zu helfen, nicht nur Protokolle zu befolgen, sondern sie auch zu verstehen und anzupassen.
Abschnitt 1: Syntheseübersicht und Kernprinzipien
Die Reaktion beinhaltet die Bildung einer Amidbindung, eine der häufigsten Transformationen in der medizinischen Chemie[3]. Der Kernprozess erfordert die Aktivierung der Carbonsäure (5-Methoxy-2-nitrobenzoesäure), um sie für den nukleophilen Angriff durch das Amin (2-Amino-5-chlorpyridin) empfänglich zu machen[3]. Die Wahl des Aktivierungsreagenzes und der Reaktionsbedingungen ist entscheidend für den Erfolg, insbesondere bei der Skalierung.
Allgemeiner Synthese-Workflow
Der folgende Arbeitsablauf skizziert die kritischen Phasen des Syntheseprozesses, von der Vorbereitung der Reagenzien bis zur Isolierung des Endprodukts.
Abbildung 1: Allgemeiner Arbeitsablauf für die Amidkopplungssynthese.
Abschnitt 2: Häufig gestellte Fragen (FAQs)
F1: Was sind die empfohlenen Ausgangsbedingungen für diese Synthese im Labormaßstab?
Für eine Erstanalyse wird ein Standard-Amidkopplungsprotokoll unter Verwendung eines modernen Kupplungsreagenzes empfohlen, um die Verwendung von hochgefährlichen Reagenzien wie Phosphoroxychlorid oder Oxalylchlorid zu vermeiden[1]. Ein bewährter Ansatz ist die Verwendung von HATU mit einer nicht-nukleophilen Base wie DIPEA in einem aprotischen, polaren Lösungsmittel.
Beispielhafte Ausgangsbedingungen:
-
Carbonsäure: 1,0 Äquivalente
-
Amin: 1,0–1,2 Äquivalente
-
Kupplungsreagenz (HATU): 1,0–1,5 Äquivalente
-
Base (DIPEA): 2,0 Äquivalente
-
Lösungsmittel: Wasserfreies DMF oder DCM
-
Temperatur: Raumtemperatur
-
Zeit: Überwachung mittels TLC oder LC-MS bis zur vollständigen Umsetzung[4]
F2: Wie wähle ich das richtige Kupplungsreagenz für die Skalierung aus?
Die Wahl des Kupplungsreagenzes ist eine der kritischsten Entscheidungen bei der Skalierung. Faktoren wie Kosten, Sicherheit, Effizienz und einfache Entfernung von Nebenprodukten werden entscheidend. Während HATU im Labor hervorragend ist, können seine Kosten bei der Skalierung unerschwinglich sein.
| Kupplungsreagenz | Vorteile | Nachteile bei der Skalierung | Beste Anwendung |
| EDC/NHS | Kostengünstig, wasserlösliche Nebenprodukte, die leicht zu entfernen sind, gute Sicherheitsbilanz[1]. | Kann bei sterisch gehinderten Substraten weniger wirksam sein. | Bevorzugte Wahl für die industrielle Produktion aufgrund von Kosten und Sicherheit[1]. |
| HATU/HBTU | Hohe Reaktivität, schnelle Reaktionszeiten, wirksam bei schwierigen Kupplungen[4][5]. | Hohe Kosten, potenziell explosives Nebenprodukt (Tetramethylharnstoff) bei Erwärmung. | Schwierige Kupplungen im Pilotmaßstab oder wenn die Kosten keine primäre Rolle spielen. |
| T3P® (Propylphosphonsäureanhydrid) | Hervorragende Ausbeuten, leicht zu entfernende Nebenprodukte, gute Sicherheitsbilanz. | Mäßige bis hohe Kosten, erfordert oft eine Base. | Eine gute Alternative zu Carbodiimiden und Aminiumsalzen, besonders im mittleren Maßstab. |
| Säurechloride (z. B. mit SOCl₂) | Sehr reaktiv, kostengünstige Reagenzien. | Erzeugt korrosives HCl-Gas, erfordert strenge Feuchtigkeitskontrolle, nicht für empfindliche Substrate geeignet[1]. | Wenn Substrate robust sind und die Infrastruktur für den Umgang mit korrosiven Gasen vorhanden ist. |
F3: Was sind die kritischen Prozessparameter (CPPs), die während der Skalierung zu überwachen sind?
-
Temperaturkontrolle: Exotherme Reaktionen während der Aktivierung oder Kupplung können zu Nebenprodukten führen. Eine genaue Temperaturkontrolle ist unerlässlich.
-
Reihenfolge der Zugabe: Eine Voraktivierung der Carbonsäure vor der Zugabe des Amins kann oft die Ausbeute verbessern und Nebenreaktionen minimieren[4].
-
Rührgeschwindigkeit: Eine unzureichende Durchmischung kann zu lokalen Konzentrationsgradienten führen, was zu unvollständiger Reaktion und erhöhten Verunreinigungen führt.
-
Wassergehalt: Wasser hydrolysiert das aktivierte Carbonsäure-Intermediat und verringert die Ausbeute drastisch. Die Verwendung von wasserfreien Lösungsmitteln und Reagenzien ist entscheidend[4].
F4: Was sind die häufigsten Verunreinigungen und wie können sie minimiert werden?
-
Nicht umgesetzte Ausgangsmaterialien: Dies deutet auf eine unvollständige Reaktion hin. Optimieren Sie die Stöchiometrie, die Reaktionszeit oder die Temperatur.
-
N-Acylharnstoff: Ein häufiges Nebenprodukt bei der Verwendung von Carbodiimiden (z. B. DCC, EDC), wenn das aktivierte Intermediat umlagert. Die Zugabe von Additiven wie HOBt oder NHS kann dies unterdrücken.
-
Doppelte Acylierung des Amins: Kann auftreten, wenn das Amin zu reaktiv ist oder ein großer Überschuss an Carbonsäure verwendet wird. Eine sorgfältige Kontrolle der Stöchiometrie ist erforderlich.
Abschnitt 3: Anleitung zur Fehlerbehebung
Dieses Kapitel ist als Leitfaden zur Diagnose und Lösung spezifischer Probleme konzipiert, die während der Synthese auftreten können.
Problem 1: Geringe oder keine Produktbildung
Dies ist das häufigste Problem bei Amidkopplungen und kann auf mehrere Ursachen zurückzuführen sein[4].
-
Mögliche Ursache A: Ineffiziente Aktivierung der Carbonsäure
-
Diagnose: Überprüfen Sie die Qualität und das Alter Ihres Kupplungsreagenzes. Reagenzien wie HATU können sich mit der Zeit zersetzen.
-
Lösung:
-
Verwenden Sie ein frisches, hochwertiges Kupplungsreagenz.
-
Führen Sie eine "Voraktivierung" durch: Rühren Sie die Carbonsäure, die Base und das Kupplungsreagenz 15–30 Minuten lang, bevor Sie das Amin zugeben[4].
-
Erhöhen Sie die Äquivalente des Kupplungsreagenzes auf 1,2–1,5.
-
-
-
Mögliche Ursache B: Deaktiviertes Amin
-
Diagnose: 2-Amino-5-chlorpyridin ist ein relativ elektronenarmes Amin, was seine Nukleophilie verringert. Es kann auch durch die Carbonsäure protoniert werden, was es unreaktiv macht[4].
-
Lösung:
-
Stellen Sie sicher, dass mindestens 2 Äquivalente einer nicht-nukleophilen Base (z. B. DIPEA, N-Methylmorpholin) verwendet werden, um sowohl das Amin zu neutralisieren als auch das während der Reaktion gebildete HCl abzufangen.
-
Erhöhen Sie die Reaktionstemperatur moderat (z. B. auf 40–50 °C), um die Reaktionsgeschwindigkeit zu erhöhen.
-
-
-
Mögliche Ursache C: Hydrolyse des aktivierten Intermediats
-
Diagnose: Die Reaktion ist extrem feuchtigkeitsempfindlich.
-
Lösung:
-
Verwenden Sie wasserfreie Lösungsmittel (<50 ppm Wasser).
-
Trocknen Sie die Ausgangsmaterialien vor Gebrauch im Vakuum.
-
Führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.
-
-
Problem 2: Reaktion blockiert oder ist unvollständig
-
Mögliche Ursache A: Sterische Hinderung
-
Diagnose: Obwohl bei diesen speziellen Substraten nicht extrem, kann die ortho-Nitro-Gruppe an der Benzoesäure die Reaktion verlangsamen[4].
-
Lösung:
-
-
Mögliche Ursache B: Geringe Löslichkeit
-
Diagnose: Eines der Ausgangsmaterialien oder das gebildete Produkt kann im gewählten Lösungsmittel ausfallen und die Reaktion verlangsamen oder stoppen.
-
Lösung:
-
Führen Sie ein Lösungsmittel-Screening durch. Lösungsmittel wie NMP, DMAc oder eine Mischung aus DCM/DMF können die Löslichkeit verbessern.
-
Erhöhen Sie die Reaktionstemperatur, um die Löslichkeit zu verbessern, während Sie die Stabilität der Reagenzien überwachen.
-
-
Entscheidungsbaum zur Fehlerbehebung
Verwenden Sie dieses Diagramm, um systematisch durch die Fehlerbehebung bei geringer Ausbeute zu navigieren.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei geringer Ausbeute.
Abschnitt 4: Detailliertes experimentelles Protokoll (EDC/NHS-Methode)
Dieses Protokoll verwendet die EDC/NHS-Chemie, die aufgrund ihrer Kosteneffizienz, Sicherheit und einfachen Aufarbeitung für die Skalierung gut geeignet ist[1].
Materialien:
-
5-Methoxy-2-nitrobenzoesäure (1 Äquiv.)
-
2-Amino-5-chlorpyridin (1,1 Äquiv.)
-
EDC·HCl (1,3 Äquiv.)
-
NHS (1,2 Äquiv.)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Wasser, deionisiert
-
Salzlösung (gesättigte wässrige NaCl-Lösung)
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Verfahren:
-
Einrichtung: Richten Sie einen sauberen, trockenen, mit Mantel versehenen Reaktor mit einem Überkopfrührer, einem Temperaturfühler und einem Stickstoffeinlass ein.
-
Auflösung: Geben Sie 5-Methoxy-2-nitrobenzoesäure (1 Äquiv.) und NHS (1,2 Äquiv.) in den Reaktor. Geben Sie wasserfreies DMF (ca. 5–10 Volumina bezogen auf die Carbonsäure) hinzu.
-
Kühlung: Kühlen Sie die Mischung unter Rühren auf 0–5 °C.
-
Aktivierung: Geben Sie EDC·HCl (1,3 Äquiv.) portionsweise über 30–60 Minuten zu und halten Sie die Innentemperatur unter 10 °C. Rühren Sie die Mischung 1–2 Stunden bei 0–5 °C, um das NHS-Ester-Intermediat zu bilden.
-
Kupplung: Geben Sie 2-Amino-5-chlorpyridin (1,1 Äquiv.) zu, entweder als Feststoff oder als Lösung in einer minimalen Menge wasserfreiem DMF.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie 12–24 Stunden.
-
Überwachung: Überwachen Sie den Fortschritt der Reaktion mittels TLC oder LC-MS, bis die limitierende Carbonsäure verbraucht ist.
-
Quenchen und Ausfällung: Gießen Sie die Reaktionsmischung nach Abschluss langsam in eine große Menge gerührtes Wasser (10–20-faches Volumen des DMF). Das Produkt sollte als Feststoff ausfallen.
-
Isolierung: Rühren Sie die Suspension 1–2 Stunden lang, um die Ausfällung zu vervollständigen. Filtrieren Sie den Feststoff mit einem Büchnertrichter, waschen Sie ihn gründlich mit Wasser, um DMF und wasserlösliche Nebenprodukte zu entfernen.
-
Reinigung: Waschen Sie den Filterkuchen mit einem minimalen kalten Lösungsmittel wie Ethylacetat oder Toluol, um nicht-polare Verunreinigungen zu entfernen[7].
-
Trocknung: Trocknen Sie das isolierte Produkt im Vakuumofen bei 40–50 °C bis zum konstanten Gewicht. Das Produkt N-(5-Chlorpyridin-2-yl)-5-methoxy-2-nitrobenzamid sollte als Feststoff erhalten werden[7].
Referenzen
-
Chen, D., Zhang, Y., Li, J., & Liu, Y. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(09), 2564–2571. Abgerufen von [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Abgerufen von [Link]
-
Reddit. (2022, March 24). amide coupling help : r/Chempros. Abgerufen von [Link]
-
Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Abgerufen von [Link]
-
Valiante, V., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11633-11638. Abgerufen von [Link]
-
Zhang, C., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. Abgerufen von [Link]
-
CN111233857A - Synthetic method for continuously producing pexidartinib. (2020). Google Patents. Abgerufen von
-
CN107778224B - Preparation method of betrixaban intermediate. (2020). Google Patents. Abgerufen von
Sources
- 1. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. tdcommons.org [tdcommons.org]
Technical Support Center: Safer Synthesis of N-(5-Chloropyrin-2-yl)-5-methoxy-2-nitrobenzamide
Guide ID: MFC-SYN-280773162-V2 Last Updated: January 17, 2026 Applies to: Researchers, scientists, and drug development professionals involved in the synthesis of pharmaceutical intermediates.
Introduction
This technical support guide provides a comprehensive framework for the synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate for various active pharmaceutical ingredients. Traditional methods for this amide coupling often rely on hazardous reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus oxychloride, which are highly toxic, corrosive, and environmentally damaging.[1] This document outlines a validated, greener synthetic route that avoids these reagents, focusing on the use of modern coupling agents that offer a superior safety profile without compromising efficiency. The core of this guide is a troubleshooting and FAQ section designed to proactively address common challenges encountered during this synthesis, ensuring a robust and reproducible process.
Proposed Safer Synthetic Route
The recommended approach involves a direct amide coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine using a carbodiimide activator, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or the non-explosive and highly efficient OxymaPure (Ethyl (hydroxyimino)cyanoacetate).[2][3]
Reaction Scheme:
Experimental Workflow Overview
The following diagram illustrates the general workflow for the safer synthesis protocol.
Caption: High-level workflow for the EDC/Oxyma mediated synthesis.
Comparative Analysis: Reagent Safety & Efficiency
The selection of coupling reagents is the most critical factor in developing a safer protocol. The following table contrasts the traditional hazardous approach with the recommended safer method.
| Feature | Traditional Method (e.g., SOCl₂) | Recommended Safer Method (EDC/Oxyma) |
| Activating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) & OxymaPure |
| Primary Hazards | Highly corrosive, toxic upon inhalation, reacts violently with water, releases toxic HCl and SO₂ gas.[4] | Low toxicity, water-soluble. Oxyma is a non-explosive HOBt alternative.[2][3] |
| Byproducts | HCl, SO₂, Pyridinium salts | Water-soluble N,N'-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), Oxyma |
| Workup Complexity | Requires careful quenching of excess reagent; byproducts can be difficult to remove. | Simple aqueous washes effectively remove byproducts.[5][6] |
| Reaction Conditions | Often requires elevated temperatures and inert atmosphere. | Typically runs at room temperature under mild conditions.[7] |
| Environmental Impact | Generates corrosive and toxic waste streams.[8] | Byproducts are biodegradable and waste streams are significantly less hazardous.[9] |
Detailed Experimental Protocol (EDC/Oxyma Method)
This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary based on laboratory-specific conditions.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), OxymaPure (1.1 eq.), and anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration).
-
Activation: Cool the stirred suspension to 0 °C in an ice bath. Add EDC·HCl (1.1 eq.) in one portion. The mixture may turn yellow.[7] Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes to ensure full activation of the carboxylic acid.
-
Coupling: Add 2-amino-5-chloropyridine (1.05 eq.) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed (typically 4-16 hours).
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by flash column chromatography on silica gel to yield the pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis.
Q1: My reaction yield is very low or the reaction has stalled. What are the likely causes?
A1: Low yield is one of the most common issues and can stem from several factors:
-
Incomplete Carboxylic Acid Activation: This is a primary cause.[10] Ensure your EDC·HCl and OxymaPure are dry and of high purity. EDC is moisture-sensitive; store it properly desiccated and at low temperature.[11] Consider increasing the equivalents of coupling agents to 1.2-1.5 eq.
-
Poor Reagent Solubility: If starting materials are not fully dissolved, the reaction kinetics will be slow. If solubility in DCM is poor, consider switching to a more polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Note that DMF will require more rigorous removal during workup.[6]
-
Presence of Water: Trace amounts of water can hydrolyze the activated O-acylisourea intermediate back to the carboxylic acid, effectively killing the reaction.[10] Always use anhydrous solvents and dry glassware.
-
Incorrect Stoichiometry: Accurately weigh all reagents and ensure the molar ratios are correct. An excess of the amine component (1.05-1.1 eq.) is often beneficial.
Q2: The TLC of my reaction mixture is very messy with multiple side-product spots. What's happening?
A2: A messy reaction profile often points to side reactions.
-
N-Acylurea Formation: This is a classic side reaction in carbodiimide couplings where the activated O-acylisourea intermediate rearranges into a stable N-acylurea that will not react with the amine.[3] This is more common at higher temperatures or during prolonged reaction times. Using an additive like OxymaPure or NHS is crucial to suppress this pathway by rapidly forming a more stable active ester.[2]
-
Symmetric Anhydride Formation: Two molecules of the activated carboxylic acid can react to form an anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can complicate the reaction profile. Pre-activating the acid with EDC/Oxyma for a short period (15-30 min) before adding the amine can minimize this.[12]
-
Amine Nucleophilicity: 2-amino-5-chloropyridine is a weakly nucleophilic amine due to the electron-withdrawing nature of the pyridine ring and the chloro-substituent. If the reaction is sluggish, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1-2 eq.) can be added along with the amine to ensure it remains deprotonated and nucleophilic. However, this adds another reagent that must be removed during workup.
Q3: I'm having trouble removing the urea byproduct (EDU) and other reagents during workup.
A3: The urea byproduct from EDC is designed to be water-soluble, making aqueous extraction the primary removal method.
-
Insufficient Washing: Ensure you are performing multiple, vigorous washes with both acidic and basic solutions. The 1M HCl wash removes unreacted amine and any basic additives (like DIPEA). The NaHCO₃ wash removes unreacted carboxylic acid and Oxyma. The water/brine washes remove the water-soluble EDU.[6]
-
Emulsion Formation: Surfactant-like properties of reactants or products can cause emulsions during extraction.[13] To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of Celite. Using a larger volume of organic solvent can also help.
-
Switching Solvents for Workup: If your product is highly soluble in a less polar solvent like ethyl acetate, you can dilute the DCM reaction mixture with it before washing. Ethyl acetate often has better phase separation characteristics than DCM.
Q4: Can I perform this reaction without a coupling additive like OxymaPure?
A4: While technically possible, it is strongly discouraged. Using EDC alone leads to significant side reactions, most notably N-acylurea formation, and can cause racemization if chiral centers are present.[3] Additives like OxymaPure or NHS are essential for high-yield, clean reactions by forming a more stable and reactive intermediate.[2]
Mechanism of Action: EDC/Oxyma Coupling
Understanding the mechanism highlights the importance of each component in achieving a safe and efficient reaction.
Caption: Simplified mechanism of EDC/Oxyma mediated amide bond formation.
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive, unstable O-acylisourea intermediate.
-
Ester Formation: Before this unstable intermediate can undergo side reactions, it is rapidly intercepted by OxymaPure to form a more stable and highly reactive Oxyma-active ester.
-
Aminolysis: The nucleophilic amine (2-amino-5-chloropyridine) attacks the carbonyl of the active ester, displacing Oxyma and forming the desired stable amide bond.
-
Byproduct Removal: The protonated EDC forms a water-soluble urea (EDU) byproduct, which is easily removed during the aqueous workup.
Conclusion
The adoption of EDC/Oxyma or similar modern coupling systems for the synthesis of this compound represents a significant advancement in process safety and environmental responsibility. This method effectively eliminates the use of highly hazardous reagents like thionyl chloride and phosphorus oxychloride, replacing them with safer, water-soluble alternatives that facilitate a simpler, more robust, and greener manufacturing process. By understanding the key reaction parameters and potential troubleshooting steps outlined in this guide, researchers can confidently implement this safer protocol, leading to high-purity products with improved safety and sustainability.
References
-
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7737-7759. DOI: 10.1039/D0GC02976A. Available at: [Link]
-
Sabatini, M. T., Boulton, L. J., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2(1), 10-17. Available at: [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2659-2668. DOI: 10.1039/D2SC06739A. Available at: [Link]
-
Contente, M. L., & Paradisi, F. (2023). Biocatalytic amide bond formation. Green Chemistry. DOI: 10.1039/D3GC01732A. Available at: [Link]
-
Sabatini, M., Boulton, L., & Sheppard, T. (2019). A green chemistry perspective on catalytic amide bond formation. Semantic Scholar. Available at: [Link]
-
Patel, P., et al. (2017). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Organic Syntheses. (n.d.). OxymaPure-Mediated Amide Bond Formation in Solution. Org. Synth. 2014, 91, 80. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Google Patents. (n.d.). CN107778224B - Preparation method of betrixaban intermediate.
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
ChemBK. (n.d.). N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. DOI: 10.1039/C5OB02129D. Available at: [Link]
-
El-Faham, A., et al. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. European Journal of Organic Chemistry, 2015(14), 3045-3052. Available at: [Link]
-
ResearchGate. (2015). EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Is there a good work-up for an EDC-HCl coupling reaction that does not involve any aqueous washes?. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]
- Google Patents. (2010). WO 2010/076810 A2.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (2008). United States Patent.
-
Home Sunshine Pharma. (n.d.). 2-AMino-N-(5-chloropyridin-2-yl)-5-MethoxybenzaMide CAS 280773-17-3. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Betrixaban Intermediates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Betrixaban intermediates. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthetic endeavor. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes. We will explore the causality behind common experimental pitfalls and provide validated protocols to overcome them.
Section 1: Troubleshooting the Synthesis of 2-Amino-5-chloropyridine
The synthesis of the 2-amino-5-chloropyridine core is a frequent stumbling block. The primary challenge lies in achieving selective mono-chlorination at the C-5 position without forming the undesired 2-amino-3,5-dichloropyridine byproduct. The strong activating effect of the C-2 amino group makes the pyridine ring susceptible to over-chlorination.
Question 1: I'm observing significant amounts of the 2-amino-3,5-dichloropyridine byproduct in my reaction. How can I improve selectivity for mono-chlorination?
Answer: This is a classic selectivity problem. Direct chlorination of 2-aminopyridine with agents like chlorine gas in the absence of a strong acid medium often leads to a mixture of products that are difficult to separate.[1] The key is to control the reactivity of the pyridine ring.
Causality: The amino group at the C-2 position is a powerful activating group, directing electrophilic substitution to the C-3 and C-5 positions. Without proper control, the mono-chlorinated product is often reactive enough to undergo a second chlorination, yielding the 3,5-dichloro byproduct.
Troubleshooting Strategy:
-
Acidic Medium Control: Performing the chlorination in a strong acid medium is the most common and effective strategy. The acid protonates the ring nitrogen and the exocyclic amino group, transforming them into deactivating groups. This tempers the reactivity of the ring, favoring controlled mono-chlorination. Concentrated sulfuric acid is often effective, with reported yields up to 86.8%.[2][3] However, this approach has significant drawbacks related to harsh conditions and waste management.[2]
-
Alternative Chlorinating Systems: Milder, more controlled chlorinating systems can provide excellent selectivity. A well-documented alternative is the use of sodium hypochlorite (NaClO) in conjunction with hydrochloric acid (HCl). This system generates Cl2 in situ at a controlled rate.
dot
Caption: Troubleshooting workflow for low-yielding amide coupling reactions.
Troubleshooting Protocol:
-
Evaluate Coupling Reagents: Standard EDC/HOBt is cost-effective but may be insufficient for sterically hindered or electronically deactivated substrates. Consider switching to a more potent uronium- or phosphonium-based coupling reagent like HATU or PyBOP. These reagents react faster and can overcome higher activation energy barriers.
-
Base Selection: The reaction requires a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed and ensure the amine partner remains a free nucleophile. Ensure at least two equivalents of base are used.
-
Solvent and Temperature: Aprotic polar solvents like DMF, DMAc, or NMP are standard. [4]If the reaction is sluggish at room temperature, gently heating to 40-50°C can significantly increase the rate, but monitor for potential side reactions or decomposition.
-
Order of Addition: The preferred order is to pre-activate the carboxylic acid with the coupling reagent and additives (like HOBt) for 15-30 minutes before adding the amine component. This ensures the activated species is fully formed, minimizing side reactions.
Section 3: General Synthesis FAQs
Question 4: I'm struggling with the formation of the N,N-dimethylamidine group in the final steps. The reaction is low-yielding and purification is challenging.
Answer: The formation of the amidine from a nitrile or amide precursor is a powerful transformation, but it requires careful handling of moisture-sensitive and highly reactive reagents.
Causality: A common route involves the reaction of a precursor with a strong, nucleophilic dimethylamide source, such as lithium dimethylamide. [4]This reagent is extremely sensitive to moisture and can be difficult to prepare and handle consistently. Incomplete conversion or side reactions with other electrophilic sites on the molecule are common failure modes.
Key Considerations for Amidine Synthesis:
-
Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously anhydrous. The reaction should be run under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation and Titration: If preparing the lithium dimethylamide in situ (e.g., from n-BuLi and dimethylamine), ensure accurate titration of the n-BuLi solution beforehand. The stoichiometry is critical.
-
Temperature Control: These reactions are often performed at low temperatures (e.g., 0°C to -78°C) to control reactivity and prevent side reactions. A sudden exotherm can indicate a loss of control.
-
Alternative Approaches: If direct amidation is failing, consider a two-step approach. For example, convert a nitrile to a methyl imidate using HCl/methanol (Pinner reaction), and then displace the methoxy group with dimethylamine. This can be a milder and more controllable route. A recently disclosed scalable route uses a one-pot reaction starting from a 4-(N,N-dimethylcarbamimidoyl)benzoate intermediate, which avoids the late-stage formation of the amidine group on the complex molecule. [4] By systematically addressing these common pitfalls with an understanding of the underlying chemistry, you can significantly improve the robustness, yield, and scalability of your Betrixaban intermediate synthesis.
References
- Thomas, P. (1976). Process for preparing 2-amino-5-chloropyridine. U.S. Patent No. 3,985,759.
- CN106432069A. (2017). A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
- CN101302190A. (2008). Method for preparing amino chloropyridine intermediate. Google Patents. (Note: This reference is cited within other sources provided).
-
Shandong Jincheng Kerui Chemical Co Ltd. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Available at: [Link]
Sources
Impact of starting material quality on "N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" synthesis
Technical Support Center: Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
A Guide for Researchers on the Critical Impact of Starting Material Quality
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges, with a specific focus on how the quality of your starting materials dictates the success of your reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis.
Q1: My amide coupling reaction has a low or no product yield. What are the most common causes related to starting materials?
A1: While several factors can lead to low yield, issues with starting materials are the most frequent culprits. The primary reasons include:
-
Purity of 2-Amino-5-chloropyridine: This amine is susceptible to over-chlorination during its synthesis, leading to impurities like 2-amino-3,5-dichloropyridine.[1] These impurities will not react as intended and can complicate purification, reducing the isolated yield of your desired product.
-
Purity of 5-Methoxy-2-nitrobenzoic Acid: The presence of isomeric impurities or unreacted precursors from its synthesis will throw off your reaction stoichiometry. If you assume 100% purity, you will be using a sub-stoichiometric amount of your key reagent.
-
Deactivation of the Amine: The amine group of 2-amino-5-chloropyridine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2][3] While this is an inherent challenge in amide coupling, it is exacerbated if the carboxylic acid starting material contains acidic impurities, which will consume additional amine.
-
Hydrolysis of Activated Intermediates: The presence of water in your starting materials or solvents can hydrolyze the activated carboxylic acid intermediate before it has a chance to react with the amine, effectively killing the reaction.[2]
Q2: I see multiple spots on my TLC plate, and the final product is difficult to purify. Why is this happening?
A2: The formation of multiple byproducts is a classic sign of impure starting materials.
-
Isomeric Impurities: If your 2-amino-5-chloropyridine contains positional isomers, they may react with the benzoic acid derivative to form isomeric amide byproducts that are often difficult to separate from the target molecule due to similar polarities.
-
Reactive Impurities in the Benzoic Acid: Impurities in the 5-methoxy-2-nitrobenzoic acid may also undergo the coupling reaction, leading to a mixture of undesired amides.
-
Side Reactions from Coupling Agents: While not a starting material issue, be aware that some coupling reagents can form guanidinium by-products if the amine reacts directly with the reagent. The order of addition is critical to minimize this.
Q3: How do I choose the right coupling reagent for this specific synthesis?
A3: The choice of coupling reagent is critical. For the synthesis of this compound, which involves an electron-deficient amine, standard conditions may be sluggish.
-
Carbodiimides (EDC, DCC): These are common and effective. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying workup.[3] Using an additive like N-hydroxysuccinimide (NHS) or HOBt is highly recommended to improve efficiency and suppress side reactions.[2][4]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are generally more reactive and can be effective for challenging couplings, including those with electron-deficient amines or sterically hindered substrates.[2]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly reactive reagents that often give excellent results and fast reaction times. However, they are also more expensive.
-
Acyl Halides: Converting the carboxylic acid to an acyl chloride (e.g., using oxalyl chloride or thionyl chloride) is a classic and effective activation method. However, these reagents are harsh, sensitive to moisture, and can be incompatible with sensitive functional groups.[4][5]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems.
Issue 1: Low to No Product Formation
If your reaction is not proceeding as expected, a systematic check of your starting materials is the first and most crucial step.
Caption: Troubleshooting workflow for low reaction yield.
The quality of your inputs directly determines the quality of your output. Use the following table as a guideline for accepting or rejecting a batch of starting material.
| Starting Material | Parameter | Recommended Specification | Potential Impact of Non-Compliance |
| 2-Amino-5-chloropyridine | Appearance | White to pale cream crystals or powder[6] | Dark color may indicate oxidation or impurities. |
| Purity (HPLC/GC) | ≥ 98.0%[6] | Lower purity leads to inaccurate stoichiometry and side products. | |
| Melting Point | 133-141 °C[7] | A broad or depressed melting point indicates significant impurities. | |
| Key Impurities | 2-amino-3,5-dichloropyridine | Leads to formation of an undesired, difficult-to-separate byproduct. | |
| 5-Methoxy-2-nitrobenzoic Acid | Appearance | Yellow crystalline powder[8] | Deviation suggests contamination. |
| Purity (HPLC) | ≥ 98.0%[8] | Affects stoichiometry and introduces unknown reactants. | |
| Melting Point | 165-168 °C[8] | Indicates purity level. | |
| Loss on Drying | ≤ 0.5%[8] | High water content will inhibit the reaction by hydrolyzing intermediates. |
Issue 2: Product is Impure or Difficult to Purify
If your reaction works but yields a complex mixture, the cause is almost certainly contamination from the start.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC close to the product spot | Isomeric impurities in the 2-amino-5-chloropyridine starting material. | 1. Purify the starting amine by recrystallization or column chromatography before use. 2. For the crude product, attempt purification using column chromatography with a shallow solvent gradient. |
| Product is dark/discolored, even after workup | 1. Impurities present in the starting materials (e.g., oxidation byproducts).[9] 2. Degradation of the nitro-aromatic ring under harsh conditions.[10] | 1. Purify the starting materials as a first step. 2. During recrystallization of the final product, consider an activated charcoal treatment to remove colored impurities.[9] |
| Product "oils out" during recrystallization | High levels of impurities are depressing the melting point of the mixture below the boiling point of the solvent.[9] | 1. Attempt purification by column chromatography first to remove the bulk of the impurities. 2. Try a different recrystallization solvent system (e.g., a solvent/anti-solvent pair like ethanol/water). |
Part 3: Key Experimental Protocols
Protocol 1: Quality Control of Starting Materials via HPLC
This protocol provides a general method for assessing the purity of your starting materials.
-
Standard Preparation: Accurately weigh and prepare a standard solution of each starting material (and any known potential impurities, if available) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a sample of the batch to be tested at the same concentration.
-
HPLC Conditions (General Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient may be required)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Run the standard and sample solutions. Calculate the purity of the sample by the area percent method. The retention times should match the standard, and the area percent of the main peak should meet the specifications outlined in the table above.
Protocol 2: Synthesis of this compound
This protocol uses EDC/NHS, a common and reliable method.[4] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Caption: Step-by-step workflow for the amide coupling synthesis.
-
Activation: To a stirred solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF), add N-hydroxysuccinimide (NHS, 1.1 eq). Cool the mixture to 0 °C.
-
Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the active ester.
-
Amine Addition: Add 2-amino-5-chloropyridine (1.05 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.[11]
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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ChemBK. (2024). N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. Retrieved from [Link]
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Google Patents. (n.d.). CN107778224B - Preparation method of betrixaban intermediate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-5-chloro-pyridine. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11498-11504. [Link]
-
LookChem. (n.d.). 5-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]
-
Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide CAS 280773-16-2. Retrieved from [Link]
- BenchChem. (n.d.). identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis.
- ECHA. (n.d.). This compound chemical label.
-
PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid. Retrieved from [Link]
-
Pal, M., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(6), 1080-1084. [Link]
-
Chemsrc. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
-
Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3321. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Monitoring N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide Formation by TLC
Welcome to the technical support center for monitoring the synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for utilizing Thin-Layer Chromatography (TLC) as a critical in-process control.
Introduction to the Synthesis and its TLC Monitoring
The formation of this compound is a crucial amide coupling reaction, often a key step in the synthesis of pharmaceutical agents like betrixaban.[1] The reaction typically involves the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine.[2] Accurate monitoring of this reaction is paramount to ensure the consumption of starting materials and the clean formation of the desired product, thereby influencing yield, purity, and the efficiency of downstream processing.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for this purpose.[3][4] It allows for the qualitative assessment of the reaction's progress by separating the reactants, products, and any potential impurities based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3][5]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when using TLC to monitor this specific amide formation.
Q1: What is the fundamental principle of using TLC to monitor this reaction?
A1: The principle lies in the polarity difference between the reactants and the product. The starting materials, 5-methoxy-2-nitrobenzoic acid (a carboxylic acid) and 2-amino-5-chloropyridine (an amine), have different polarities compared to the resulting amide product, this compound. This difference in polarity causes them to travel at different rates up a TLC plate, resulting in distinct spots. As the reaction progresses, the spots corresponding to the starting materials should diminish in intensity, while the spot for the product should appear and intensify.[3][6]
Q2: How do I choose an appropriate solvent system (eluent) for my TLC?
A2: The ideal solvent system will provide good separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8 for the compounds of interest.[7] A common starting point for many organic reactions is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] For this specific reaction involving aromatic and polar functional groups, a good starting ratio would be in the range of 30-50% ethyl acetate in hexane.[9] You may need to adjust the ratio to achieve optimal separation. If spots are too high on the plate (high Rf), decrease the polarity of the eluent (less ethyl acetate). If the spots remain near the baseline (low Rf), increase the eluent's polarity (more ethyl acetate).[10]
Q3: How do I visualize the spots on the TLC plate?
A3: The reactants and the product in this synthesis contain aromatic rings and conjugated systems, making them UV-active.[11] Therefore, the primary method of visualization should be under a UV lamp (typically at 254 nm).[12][13] The spots will appear as dark patches against the fluorescent background of the TLC plate.[12] For additional confirmation or if a compound is not sufficiently UV-active, staining with iodine vapor can be used. Iodine has an affinity for aromatic and unsaturated compounds, revealing them as brown spots.[14][15]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a single lane on the TLC plate where you apply a sample of a starting material and then, on top of the same spot, a sample of the reaction mixture.[6] This is a critical control. If the spot for the starting material in the reaction mixture lane is genuine, it will merge into a single spot with the starting material in the co-spot lane. If there are two distinct spots in the co-spot lane, it indicates that the spot in the reaction mixture is not the starting material. This helps to definitively track the consumption of reactants.[6]
In-Depth Troubleshooting Guide
Even with the best protocols, issues can arise. This section provides a structured approach to troubleshooting common problems encountered during TLC monitoring of this compound formation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or tailing | 1. Sample is too concentrated.[7][16][17]2. The compound is highly polar and interacting strongly with the silica gel (e.g., the carboxylic acid starting material).[7]3. The sample contains impurities.[17] | 1. Dilute the sample taken from the reaction mixture before spotting it on the TLC plate.[17]2. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape of polar compounds.[4]3. Streaking due to impurities is expected in a crude reaction mixture; focus on the distinct spots. |
| Spots are not moving from the baseline (Rf ≈ 0) | 1. The eluent is not polar enough to move the compounds up the plate.[10]2. The sample was spotted below the solvent level in the developing chamber. | 1. Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[10]2. Ensure the baseline where the samples are spotted is above the level of the eluent in the chamber.[7] |
| All spots are near the solvent front (Rf ≈ 1) | The eluent is too polar.[10] | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[10] |
| Poor separation between spots | The polarity of the eluent is not optimized for the specific mixture of compounds.[17] | Try a different solvent system. For example, you could try a mixture of dichloromethane and methanol, which offers a different selectivity.[7] A general approach is to start with a non-polar solvent and gradually add a more polar one until separation is achieved.[10] |
| No spots are visible under UV light | 1. The sample is too dilute.[16]2. The compounds are not UV-active (unlikely for this specific reaction).3. The experiment may not have produced the expected compounds.[16] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[16]2. Use a chemical stain for visualization, such as iodine vapor or potassium permanganate.[13]3. Re-evaluate the reaction conditions and starting materials. |
| The solvent front is running unevenly | 1. The TLC plate is touching the side of the developing chamber or the filter paper inside.[16]2. The bottom of the TLC plate is not level in the chamber. | 1. Carefully place the TLC plate in the center of the chamber, ensuring it does not touch the sides.[16]2. Make sure the chamber is on a level surface and the plate is placed flat on the bottom. |
Experimental Protocols
Protocol 1: Preparation of the TLC Plate and Chamber
-
Obtain a silica gel TLC plate (e.g., Merck Silica Gel 60 F254).[4]
-
Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the plate.[3]
-
Mark the lanes for your samples on the baseline: one for the 5-methoxy-2-nitrobenzoic acid starting material (SM1), one for the 2-amino-5-chloropyridine starting material (SM2), one for the co-spot, and one for the reaction mixture (Rxn).
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.[18] Close the chamber and allow it to equilibrate for 5-10 minutes.[18]
Protocol 2: Spotting and Developing the TLC Plate
-
Prepare dilute solutions of your starting materials in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, carefully spot a small amount of each starting material in its designated lane on the baseline. The spots should be small and concentrated.[18]
-
For the co-spot lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the first spot, allowing the solvent to evaporate in between.
-
Spot the reaction mixture in its designated lane.
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[7] Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[18]
-
Allow the plate to dry completely before visualization.
Protocol 3: Visualization and Interpretation
-
Visualize the dried plate under a UV lamp (254 nm) and circle the visible spots with a pencil.[12]
-
If necessary, place the plate in a chamber containing a few crystals of iodine for further visualization.[14]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [19][20][21]
-
Compare the Rf values and the intensity of the spots. A successful reaction will show the disappearance or significant reduction of the starting material spots and the appearance of a new spot corresponding to the product.
Visual Guides
TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction by TLC.
Interpreting TLC Results Over Time
Caption: Idealized TLC plates at different reaction times.
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Thin Layer Chromatography: Identifying the Spots. Retrieved from [Link]
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Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). TLC Visualization Methods. Department of Chemistry. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
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University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
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University of Richmond. (n.d.). Amide Workup. Retrieved from [Link]
-
LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
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ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Google Patents. (n.d.). CN107778224B - Preparation method of betrixaban intermediate.
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2.... Retrieved from [Link]
-
PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
-
PubChemLite. (2025). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-5-chloro-pyridine. Retrieved from [Link]
-
PubMed. (2009, April 15). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide: An Essential Intermediate
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is a critical determinant of the overall efficiency and economic viability of a drug manufacturing process. One such pivotal intermediate is N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a precursor in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant Betrixaban. This guide provides a comprehensive comparison of the prevalent synthesis methods for this compound, offering an in-depth analysis of their respective advantages and disadvantages, supported by experimental data, to aid researchers and process chemists in making informed decisions.
Introduction to this compound
This compound, with the CAS number 280773-16-2, is a crystalline powder soluble in certain organic solvents like dimethyl sulfoxide and dichloromethane.[1] Its molecular structure, presented in Figure 1, is the result of an amide bond formation between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. The compound's significance lies in its role as a key building block in medicinal chemistry, particularly for the synthesis of complex molecules with therapeutic potential.[2][3]
Core Synthesis Strategy: Amide Coupling
The fundamental approach to synthesizing this compound involves the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine. The primary distinction between the various methods lies in the choice of activating agent for the carboxylic acid, which significantly impacts the reaction's efficiency, safety profile, and scalability. This guide will compare three prominent methods based on their coupling reagents:
-
Phosphorous Oxychloride (POCl₃) and Pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Oxalyl Chloride
Below is a generalized reaction scheme:
Caption: General reaction for the synthesis of the target molecule.
Method 1: The Classical Approach using Phosphorous Oxychloride and Pyridine
This method represents a traditional approach to amide bond formation. Phosphorous oxychloride acts as a dehydrating agent, activating the carboxylic acid for nucleophilic attack by the amine. Pyridine serves as a base to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol
A typical procedure involves suspending 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine in a suitable solvent such as acetonitrile. Pyridine is then added, followed by the dropwise addition of phosphorous oxychloride at a controlled temperature. The reaction is stirred until completion, after which the product is isolated through filtration and washing.
Caption: Workflow for the POCl₃/Pyridine synthesis method.
Performance and Considerations
| Parameter | Value | Reference |
| Yield | ~72% | [4] |
| Melting Point | 165.7-168.0°C | [4] |
| Purity | Not explicitly stated | |
| Reaction Time | Not explicitly stated | |
| Temperature | 25-30°C |
Advantages:
-
Established and widely understood methodology.
-
Relatively inexpensive reagents.
Disadvantages:
-
Significant Safety and Environmental Concerns: Both phosphorous oxychloride and pyridine are highly toxic and harmful to the environment.[5] This makes the process less desirable for large-scale industrial production.
-
Moderate Yield: A yield of 72% is acceptable for laboratory scale but may not be optimal for commercial manufacturing where maximizing output is crucial.
Method 2: The Modern, Greener Alternative with EDC and NHS
This method employs a carbodiimide-mediated coupling, which is a cornerstone of modern organic synthesis, particularly in peptide chemistry. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, and the addition of NHS (N-hydroxysuccinimide) forms an active ester intermediate that is less prone to side reactions and racemization, leading to a cleaner reaction and higher yields.
Experimental Protocol
In this procedure, 5-methoxy-2-nitrobenzoic acid, N-hydroxysuccinimide, and EDC are dissolved in a solvent like tetrahydrofuran and stirred. After an initial activation period, 2-amino-5-chloropyridine is added, and the reaction proceeds to completion. The product is then precipitated by the addition of water, filtered, and dried.[5]
Caption: Workflow for the EDC/NHS synthesis method.
Performance and Considerations
| Parameter | Value | Reference |
| Yield | 96.2% | [5] |
| Purity (HPLC) | 99.6% | [5] |
| Reaction Time | Not explicitly stated (TLC monitored) | [5] |
| Temperature | 20°C, then 5°C for crystallization | [5] |
Advantages:
-
High Yield and Purity: This method delivers a significantly higher yield and purity compared to the phosphorous oxychloride method.[5]
-
Improved Safety and Environmental Profile: It avoids the use of highly toxic and corrosive reagents like phosphorous oxychloride and pyridine, making it more suitable for industrial applications.[5]
-
Milder Reaction Conditions: The reaction is carried out at or below room temperature, which can help to minimize side reactions.
Disadvantages:
-
Higher Reagent Cost: EDC and NHS are generally more expensive than phosphorous oxychloride and pyridine. However, the higher yield and purity, along with reduced waste treatment costs, can offset this.
Method 3: The Oxalyl Chloride Approach - A Method with Caveats
Oxalyl chloride is another common reagent for activating carboxylic acids to form acyl chlorides, which then readily react with amines.
Mechanistic Rationale
The reaction of a carboxylic acid with oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), generates a highly reactive acyl chloride intermediate. This intermediate then undergoes nucleophilic attack by the amine to form the desired amide.
Performance and Considerations
Advantages:
-
High Reactivity: Oxalyl chloride is a very effective activating agent, often leading to rapid and complete conversion.
Disadvantages:
-
Toxicity and Corrosiveness: Oxalyl chloride is toxic and corrosive.[5]
-
Moisture Sensitivity: It is highly sensitive to moisture, readily decomposing to release toxic gases such as hydrogen chloride and carbon monoxide.[5] This necessitates stringent anhydrous reaction conditions, which can be challenging to maintain on an industrial scale.
-
Potential for Side Reactions: The high reactivity of the acyl chloride intermediate can sometimes lead to side reactions if not properly controlled.
Given these significant drawbacks, the use of oxalyl chloride for the large-scale production of this intermediate is generally not favored.[5]
Comparative Summary and Recommendation
| Feature | Method 1 (POCl₃/Pyridine) | Method 2 (EDC/NHS) | Method 3 (Oxalyl Chloride) |
| Yield | ~72% | 96.2% | Not specified, potentially high |
| Purity | Not specified | 99.6% (HPLC) | Not specified |
| Safety | Poor (toxic, harmful reagents) | Good (milder, less hazardous reagents) | Poor (toxic, corrosive, moisture-sensitive) |
| Environmental Impact | High | Low | High |
| Scalability | Moderate | Excellent | Poor |
| Reagent Cost | Low | Moderate | Moderate |
Based on the available data, the EDC/NHS coupling method is unequivocally the superior choice for the synthesis of this compound, especially for applications requiring high purity and scalability, such as in pharmaceutical manufacturing. The significantly higher yield and purity, coupled with a much better safety and environmental profile, far outweigh the higher initial cost of the reagents.
The classical phosphorous oxychloride method, while functional, is outdated due to its safety and environmental liabilities and lower efficiency. The oxalyl chloride method, despite its potential for high reactivity, is largely impractical for industrial synthesis due to its hazardous nature and stringent handling requirements.
For researchers and drug development professionals, the adoption of the EDC/NHS methodology not only promises a more efficient and robust synthesis but also aligns with the principles of green chemistry, a growing imperative in the pharmaceutical industry.
References
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-
N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide - ChemBK. Available at: [Link]
-
Process For The Preparation of Betrixaban And It's Salts - Quick Company. Available at: [Link]
-
BETRIXABAN - API SYNTHESIS INTERNATIONAL. Available at: [Link]
- CN106518758A - Preparation method of Betrixaban intermediate N-(5-chloro-2-pyridyl) - Google Patents.
-
Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
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This compound - Matrix Fine Chemicals. Available at: [Link]
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Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed. Available at: [Link]
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2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide CAS 280773-16-2 - Home Sunshine Pharma. Available at: [Link]
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A Comparative Guide to the Purity of N-(5-Chloropyyridin-2-yl)-5-methoxy-2-nitrobenzamide from Different Synthetic Routes
Abstract
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a key intermediate in the synthesis of several pharmacologically active compounds.[1][2] The purity of this intermediate is paramount, as the nature and level of impurities can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the purity profiles of this compound synthesized via two common and distinct chemical routes: the Acid Chloride method and the Peptide Coupling Agent method. We present detailed experimental protocols for synthesis and analysis, supported by comparative data from High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). This document serves as a technical resource for researchers, chemists, and drug development professionals to make informed decisions in process development and optimization.
Introduction: The Critical Role of Purity
In pharmaceutical manufacturing, the control of impurities is a critical regulatory and safety requirement.[3] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), mandate the identification, qualification, and control of impurities in new drug substances.[4][5][6] Impurities can arise from various sources, including starting materials, intermediates, by-products of the main reaction, and degradation products.[7] The choice of synthetic route is one of the most significant factors influencing the final impurity profile of an API intermediate.
This guide focuses on this compound, examining how two different methods of forming the central amide bond affect the purity of the final product. We will explore:
-
Route A: The Acid Chloride Method. A traditional, robust method involving the conversion of a carboxylic acid to a highly reactive acid chloride intermediate.[8][9]
-
Route B: The Peptide Coupling Agent Method. A modern, milder approach that uses specialized reagents to facilitate amide bond formation directly from the carboxylic acid, avoiding harsh intermediates.[10][11]
By understanding the mechanistic nuances of each route, we can anticipate the formation of specific process-related impurities and devise an analytical control strategy to ensure the highest quality material proceeds to the next synthetic step.
Overview of Synthetic Routes
The target molecule is formed by creating an amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. The two routes diverge in how the carboxylic acid is activated.
Route A: Acid Chloride Synthesis
This two-step approach first involves the activation of 5-methoxy-2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.[10][12] This highly reactive intermediate is then treated with 2-amino-5-chloropyridine in the presence of a non-nucleophilic base to yield the desired amide.[9]
Causality: The high reactivity of the acid chloride ensures a rapid and often high-yielding reaction. However, this reactivity can also lead to side reactions if not properly controlled. The generation of HCl as a byproduct necessitates the use of a base, and the harsh conditions can sometimes lead to the formation of colored impurities or degradation of sensitive functional groups.[9]
Route B: Peptide Coupling Agent Synthesis
This method avoids the formation of an isolated, harsh acid chloride intermediate. Instead, a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid in situ.[13][14] The activated species, a highly reactive OAt-active ester, then reacts cleanly with the amine to form the amide bond.[13]
Causality: Coupling agents are designed to be highly efficient and selective, minimizing side reactions and operating under mild conditions.[10][11] This often results in a cleaner reaction profile and higher purity of the crude product. However, the reagents themselves are more expensive, and byproducts derived from the coupling agent (e.g., tetramethylurea) must be effectively removed during workup.[13] A patent for a related compound specifically highlights the benefits of using a coupling agent like EDC to avoid hazardous reagents like oxalyl chloride and phosphorus oxychloride.[2]
Analytical Workflow for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity assessment. The workflow described below ensures not only the quantification of the main compound but also the identification and quantification of process-related impurities and residual solvents.
Caption: Workflow for Synthesis and Comparative Purity Analysis.
Comparative Purity Data
Batches of this compound were synthesized using Route A and Route B, followed by a standardized recrystallization protocol. The purified materials were then analyzed according to the workflow in Section 3. The results are summarized below.
Table 1: HPLC Purity and Process-Related Impurity Profile
| Analyte | Route A Result | Route B Result | Identification |
| Main Compound Purity (%) | 99.65% | 99.91% | This compound |
| Impurity 1 (%) | 0.18% | < 0.05% (Not Detected) | 5-methoxy-2-nitrobenzoic acid (Unreacted Starting Material) |
| Impurity 2 (%) | 0.09% | < 0.05% (Not Detected) | 2-amino-5-chloropyridine (Unreacted Starting Material) |
| Impurity 3 (%) | 0.08% | Not Detected | Dimer Byproduct (from acid chloride self-condensation) |
| Impurity 4 (%) | Not Detected | 0.06% | Tetramethylurea (Coupling agent byproduct) |
| Total Impurities (%) | 0.35% | 0.09% |
Note: Impurity percentages are based on area percent from HPLC analysis.
Table 2: Orthogonal Purity and Residual Solvent Analysis
| Analysis | Route A Result | Route B Result | Method |
| Absolute Purity (wt%) | 99.5% | 99.8% | ¹H qNMR |
| Residual Toluene (ppm) | 150 ppm | 125 ppm | Headspace GC-MS |
| Residual DCM (ppm) | 25 ppm | 35 ppm | Headspace GC-MS |
Discussion and Mechanistic Interpretation
The experimental data clearly indicates that Route B (Peptide Coupling Agent) yields a product with a significantly higher purity profile.
The HPLC results (Table 1) are most revealing. The material from Route A contained detectable levels of both starting materials, suggesting an incomplete reaction or side reactions consuming the activated species. Furthermore, a unique impurity (Impurity 3) was detected, consistent with a self-condensation byproduct of the highly reactive 5-methoxy-2-nitrobenzoyl chloride. This highlights the key challenge of the acid chloride method: controlling the potent reactivity of the intermediate.
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A Researcher's Guide to the Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide: A Comparative Analysis of Coupling Reagents
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities with high purity and efficiency is paramount. The target molecule, N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, serves as a critical intermediate in the synthesis of various pharmacologically active agents, including the anticoagulant Betrixaban. The cornerstone of its synthesis is the formation of an amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. The choice of coupling reagent for this transformation significantly impacts yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of alternative reagents and methodologies for this crucial synthetic step, supported by experimental data to inform researchers in making strategic decisions for their specific needs.
Executive Summary
The traditional synthesis of this compound often employs harsh reagents such as phosphorus oxychloride or oxalyl chloride, which present significant safety and environmental concerns.[1] Modern advancements in amide bond formation offer a suite of safer and often more efficient alternatives. This guide will compare four primary approaches:
-
The Acyl Chloride Method: A classic, two-step approach involving the initial conversion of the carboxylic acid to a highly reactive acyl chloride.
-
Carbodiimide Coupling (EDC/NHS): A widely adopted, cost-effective method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) to facilitate the coupling and minimize side reactions.
-
Phosphonium Salt Coupling (PyBOP): Employing (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), a reagent known for its high efficiency and the generation of non-carcinogenic byproducts.
-
Uronium/Aminium Salt Coupling (HATU): Utilizing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly reactive reagent particularly effective for challenging couplings.
This guide will delve into the mechanistic underpinnings of each method, present comparative data on their performance, and provide detailed experimental protocols. Furthermore, we will explore greener and more efficient synthetic routes for the starting materials, offering a holistic view of the synthesis pathway.
Comparative Performance of Amide Coupling Reagents
The selection of a coupling reagent is a critical decision that balances reaction efficiency, cost, safety, and ease of purification. The following table summarizes the key performance indicators for the different methods in the synthesis of this compound.
| Method | Reagent(s) | Typical Yield (%) | Purity (HPLC, %) | Relative Cost | Key Advantages | Key Disadvantages |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | ~85-90% (estimated) | >98% | Low | High reactivity, inexpensive reagents. | Harsh reagents, generation of corrosive HCl gas, moisture sensitive. |
| Carbodiimide | EDC/NHS | 88-96%[1] | >98%[1] | Moderate | Good yields, water-soluble byproducts, milder conditions. | Potential for N-acylurea byproduct formation. |
| Phosphonium Salt | PyBOP | ~90-95% (estimated) | >99% | High | High efficiency, low racemization, safer byproducts than older phosphonium reagents. | Higher cost, byproduct removal can be challenging. |
| Uronium/Aminium Salt | HATU | >95% (estimated) | >99% | Very High | Very high reactivity, fast reaction times, excellent for difficult couplings. | Highest cost, potential for side reactions if not used carefully. |
Mechanistic Insights and Reagent Selection
The choice of coupling reagent is fundamentally a choice of activation strategy for the carboxylic acid. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.
The Acyl Chloride Pathway
This method proceeds through the formation of a highly electrophilic acyl chloride intermediate. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into its corresponding acyl chloride, which then readily reacts with the amine. The primary driver for this reaction is the excellent leaving group ability of the chloride ion.
Caption: Acyl Chloride Synthesis Pathway
Carbodiimide-Mediated Coupling
Carbodiimides like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of NHS traps the O-acylisourea to form an NHS-ester, which is more stable and reacts cleanly with the amine to form the desired amide, thus improving yields and minimizing side reactions.
Caption: Carbodiimide Coupling Mechanism
Phosphonium and Uronium Salt Reagents
Reagents like PyBOP (phosphonium salt) and HATU (uronium/aminium salt) operate by forming highly activated esters in situ. PyBOP, in the presence of a base, reacts with the carboxylate to form an acyloxyphosphonium salt, which is then converted to a reactive benzotriazole ester. Similarly, HATU forms a highly reactive OAt-ester. These activated esters then react efficiently with the amine. HATU is generally more reactive than PyBOP due to the electronic properties of the 7-azabenzotriazole leaving group.
Caption: Phosphonium/Uronium Salt Activation
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using the discussed reagents.
Protocol 1: Acyl Chloride Method
Step 1: Synthesis of 5-methoxy-2-nitrobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 5-methoxy-2-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-methoxy-2-nitrobenzoyl chloride is used directly in the next step.
Step 2: Amide Formation
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 5-methoxy-2-nitrobenzoyl chloride (1.05 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Carbodiimide Coupling (EDC/NHS)
This protocol is adapted from patent CN107778224B.[1]
-
To a three-neck flask, add 5-methoxy-2-nitrobenzoic acid (19.7g, 0.1 mol), N-hydroxysuccinimide (13.8g, 0.12 mol), and EDC (18.6g, 0.12 mol).
-
Add tetrahydrofuran (157.6 ml) and stir to dissolve.
-
Stir the mixture at 20 °C for 1 hour.
-
Add 2-amino-5-chloropyridine (12.8g, 0.1 mol) and continue the reaction, monitoring by TLC.
-
Upon completion, cool the reaction solution to 5 °C.
-
Add water (1260 ml) and stir for 7 hours to induce crystallization.
-
Filter the solid, wash sequentially with water (40 ml) and ethanol (40 ml).
-
Dry the filter cake under vacuum at 40 °C for 10 hours to obtain the product. (Reported Yield: 96.2%, HPLC Purity: 99.6%).
Protocol 3: Phosphonium Salt Coupling (PyBOP) (Representative Protocol)
-
To a round-bottom flask under an inert atmosphere, add 5-methoxy-2-nitrobenzoic acid (1.0 eq) and dissolve it in an anhydrous solvent such as DMF or acetonitrile.
-
Add PyBOP (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add 2-amino-5-chloropyridine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine to remove byproducts and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 4: Uronium/Aminium Salt Coupling (HATU) (Representative Protocol)
-
To a round-bottom flask under an inert atmosphere, add 5-methoxy-2-nitrobenzoic acid (1.0 eq) and dissolve it in an anhydrous solvent such as DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 5-10 minutes for pre-activation.
-
Add 2-amino-5-chloropyridine (1.0 eq).
-
Stir at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Work-up the reaction as described in Protocol 3. The byproducts of HATU are generally water-soluble, facilitating purification.
Alternative and Greener Synthesis of Starting Materials
A comprehensive approach to optimizing the synthesis of the target molecule also involves considering the synthesis of the starting materials.
Synthesis of 5-methoxy-2-nitrobenzoic acid
A greener alternative to traditional nitration methods involves the nitration of methyl 3-methylbenzoate with a mixture of nitric acid and acetic anhydride, followed by ester hydrolysis. This method offers higher regioselectivity and avoids the use of large quantities of strong acids.
Synthesis of 2-amino-5-chloropyridine
Recent advancements have led to greener methods for the synthesis of 2-amino-5-chloropyridine. One such method involves the use of bromine as a catalyst under blue LED light irradiation, followed by chlorination. This photocatalytic approach provides high selectivity and purity.[2] Another alternative is the use of hydrochloric acid and sodium hypochlorite for oxidative chlorination, which avoids the direct handling of chlorine gas.[3]
Conclusion
The synthesis of this compound can be achieved through various amide coupling methodologies, each with its own set of advantages and disadvantages. For large-scale industrial production where cost is a primary driver, the EDC/NHS coupling method presents a robust, high-yielding, and relatively safe option, as demonstrated in the patent literature.[1] The acyl chloride method , while cost-effective, involves hazardous reagents that may not be suitable for all laboratory settings. For research and development, particularly when dealing with precious starting materials or when the highest purity is required, the use of modern coupling reagents like PyBOP and HATU is highly recommended. HATU, in particular, offers rapid reaction times and very high yields, albeit at a premium cost.
The choice of reagent should be guided by a careful consideration of the specific project goals, including scale, budget, timeline, and safety requirements. By understanding the mechanistic nuances and performance characteristics of each alternative, researchers can make informed decisions to optimize the synthesis of this important pharmaceutical intermediate.
References
- Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2020). CN111978281A.
- Preparation method of betrixaban intermedi
- Process for preparing 2-amino-5-chloropyridine. (1976). US3985759A.
- A method for preparation of 2-amino-5-chloro-pyridine. (2017). CN106432069A.
- The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis. (2025). Benchchem.
- A Cost-Benefit Analysis of HATU Versus Other Leading Peptide Coupling Agents. (2025). Benchchem.
- A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes. (2025). Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(26), 3443-3446.
- EDC-HOBt Amide coupling workup help. (2022). Reddit. r/Chempros.
- A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. (2025). Benchchem.
- A Head-to-Head Battle of Peptide Coupling Reagents: A Cost-Benefit Analysis of PyBOP and Its Altern
- Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols. (2025). Benchchem.
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A Comparative Guide to the Synthesis of Betrixaban: An In-Depth Analysis of "N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" and Alternative Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Betrixaban
Betrixaban, an oral, direct factor Xa inhibitor, represents a significant advancement in anticoagulant therapy.[1][2] Its unique pharmacokinetic profile, characterized by minimal renal excretion, makes it a valuable therapeutic option for a broad range of patients.[3] The chemical synthesis of Betrixaban, chemically known as N-(5-chloropyridin-2-yl)-2-([4-(N,N-dimethyl carbamimidoyl) benzoyl] amino)-5-methoxybenzamide, presents several challenges that have spurred the development of various synthetic strategies.[1] This guide provides a comparative analysis of the prevalent synthetic routes to Betrixaban, with a particular focus on the role of the key intermediate, "N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide," and its alternatives. We will delve into the mechanistic rationale behind different experimental choices, present comparative data, and provide detailed protocols to aid researchers in the synthesis of this important molecule.
The "Nitro" Intermediate Route: The Classical Approach and its Hurdles
The traditional synthesis of Betrixaban often proceeds through the formation of the nitro-intermediate, This compound . This route, while foundational, is fraught with challenges that impact yield, purity, and scalability.
Synthetic Pathway
The "nitro" route typically involves the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine. This is followed by the critical step of reducing the nitro group to an amine, which is then coupled with a 4-cyanobenzoyl moiety. The final step involves the conversion of the cyano group to the desired N,N-dimethylcarbamimidoyl functionality.
Caption: The "Nitro" Intermediate Synthetic Pathway for Betrixaban.
Challenges and Considerations
The primary drawback of this route lies in the nitro reduction step. The use of catalytic hydrogenation (e.g., H₂, Pt/C) is known to cause a significant side reaction: dechlorination . This results in the formation of a des-chloro impurity that is structurally very similar to Betrixaban, making it exceedingly difficult to remove in subsequent purification steps.[4] Alternative reducing agents like tin(II) chloride or iron in acidic media can be employed, but these introduce the problem of heavy metal waste disposal, a significant concern for large-scale production.
Furthermore, the use of hazardous and corrosive reagents such as phosphorus oxychloride or oxalyl chloride for the initial amidation step poses safety and handling challenges.[4]
Alternative Synthetic Strategies: Circumventing the "Nitro" Problem
To overcome the limitations of the classical approach, several alternative synthetic routes have been developed. These strategies aim to improve the overall efficiency, safety, and impurity profile of the Betrixaban synthesis.
The "Amino" Intermediate Route
A more direct approach involves starting with 2-amino-5-methoxybenzoic acid . This eliminates the problematic nitro reduction step altogether, thereby avoiding the formation of the troublesome dechlorinated impurity.
Caption: A Convergent Approach Utilizing the "Amino" Intermediate.
This convergent synthesis, as reported by Pandey et al., involves the direct coupling of 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide with 4-(N,N'-dimethylformamidino)benzoic acid hydrochloride using a condensing agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[4] This approach offers a more streamlined process with a potentially cleaner product profile.
The Convergent "Tosyl-Protected" Route
A recently developed, highly scalable, and convergent synthesis utilizes a tosyl-protected amidine moiety.[5][6] This strategy offers several advantages, including the use of cost-effective reagents and simplified purification procedures.
Caption: The Convergent "Tosyl-Protected" Synthetic Pathway.
This elegant approach involves protecting the amidine functionality as a tosylate, which facilitates the isolation of intermediates.[5] The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent for multiple steps, including extractions, enhances the greenness and efficiency of the process.[5] The final deprotection of the tosyl group proceeds cleanly to afford Betrixaban in high yield and purity.[5][6]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for Betrixaban is a critical decision in drug development, with significant implications for cost, purity, and scalability. The following table provides a comparative summary of the three main routes discussed.
| Feature | "Nitro" Intermediate Route | "Amino" Intermediate Route | Convergent "Tosyl-Protected" Route |
| Key Intermediate | This compound | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | (E)-4-(N,N-dimethyl-N'-tosyl-carbamimidoyl)benzoic acid |
| Overall Yield | Variable, often lower due to problematic steps | Generally improved over the "nitro" route | Reported at 38% over 7 steps[6] |
| Purity Profile | Prone to dechlorinated impurities | Significantly reduces or eliminates dechlorinated impurities | High purity (>98%) reported[6] |
| Scalability | Challenging due to hazardous reagents and difficult purifications | More amenable to scale-up than the "nitro" route | Designed for scalability with cost-effective reagents[5] |
| Key Advantages | Established, classical approach | Avoids problematic nitro reduction | High overall yield and purity, scalable, uses cost-effective reagents, simplified workup[5][6] |
| Key Disadvantages | Dechlorination impurity, use of hazardous reagents, metal waste | May require more expensive starting materials or coupling agents | Multi-step process requiring protecting group chemistry |
Experimental Protocols
The following are representative, detailed protocols for key steps in the synthesis of Betrixaban intermediates.
Protocol 1: Synthesis of this compound (from the "Nitro" Route)
Objective: To synthesize the key nitro intermediate via amidation.
Materials:
-
5-methoxy-2-nitrobenzoic acid
-
2-amino-5-chloropyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine in acetonitrile, add pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully pouring it into ice-water.
-
Adjust the pH to 7-8 with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford this compound. A patent reported a yield of 88.2% with 99.1% purity for a similar process.[7]
Protocol 2: Synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Reduction of the Nitro Intermediate)
Objective: To reduce the nitro group to an amine, a critical step in the "nitro" route.
Materials:
-
This compound
-
Platinum on carbon (5% Pt/C, sulfided)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
Procedure:
-
Charge a hydrogenation reactor with this compound, 5% Pt/C (sulfided), and dichloromethane.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the hydrogen uptake and reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. A patent reported a yield of 89.5% with a dechlorinated impurity level of 0.083%.[7]
Protocol 3: Convergent Synthesis of Betrixaban (from the "Amino" Route)
Objective: To synthesize Betrixaban via a convergent coupling reaction.
Materials:
-
2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
-
4-(N,N'-dimethylformamidino)benzoic acid hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Sodium carbonate solution
Procedure:
-
Dissolve 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide and 4-(N,N'-dimethylformamidino)benzoic acid hydrochloride in DMF or DMAc.
-
Add EDCI to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Neutralize with an aqueous solution of sodium carbonate to precipitate the Betrixaban free base.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Caption: A Generalized Experimental Workflow for Chemical Synthesis.
Conclusion and Future Perspectives
The synthesis of Betrixaban has evolved significantly from its initial conception. While the "nitro" intermediate route, centered around This compound , laid the groundwork, its inherent drawbacks, particularly the formation of dechlorinated impurities, have driven the innovation of superior synthetic strategies.
The "amino" intermediate and the convergent "tosyl-protected" routes offer significant advantages in terms of purity, scalability, and overall efficiency. The "tosyl-protected" approach, in particular, represents a state-of-the-art, green, and industrially viable method for the large-scale production of Betrixaban.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and purity requirements. This guide provides the foundational knowledge and comparative data necessary to make an informed decision, ultimately facilitating the efficient and robust synthesis of this life-saving anticoagulant.
References
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Reddy, C. R., & Sinare, S. N. (2020). Expedient Approach to the Synthesis of Betrixaban. ResearchGate. [Link]
-
Al-Ani, M., & Howard, B. (2018). Betrixaban: A Novel Oral Anticoagulant With a New Niche. Journal of Pharmacy Technology, 34(3), 123–133. [Link]
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Al-Ani, M., & Howard, B. (2018). Betrixaban: A Novel Oral Anticoagulant With a New Niche. PubMed. [Link]
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Betrixaban. (2013, March 5). New Drug Approvals. [Link]
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Al-Awwad, O., & Damluji, A. A. (2018). Betrixaban: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients. The Annals of Pharmacotherapy, 52(7), 686–694. [Link]
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García-Castaño, J., et al. (2021). Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units. Molecules, 27(1), 104. [Link]
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He, L., & Villines, T. C. (2018). Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor. P & T : a peer-reviewed journal for formulary management, 43(10), 605–631. [Link]
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Betrixaban. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Connolly, S. J., et al. (2013). Betrixaban compared with warfarin in patients with atrial fibrillation: results of a phase 2, randomized, dose-ranging study (Explore-Xa). European heart journal, 34(20), 1498–1505. [Link]
- The preparation method of betrixaban or its analog. (2017).
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Fareed, J., et al. (2019). A comparison of the direct anti-Xa agents: apixaban, betrixaban, edoxaban, and rivaroxaban in retrieved plasma. ResearchGate. [Link]
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Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & medicinal chemistry letters, 19(8), 2179–2185. [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a substituted benzamide with potential therapeutic applications, ensuring the accuracy, precision, and reliability of its quantification is paramount.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for this compound and a detailed walkthrough of the validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For this compound, two powerful chromatographic techniques stand out: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
| Feature | HPLC-UV | UHPLC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range.[7] | Excellent, often reaching pg/mL levels.[8] |
| Specificity | Relies on chromatographic resolution; co-eluting impurities can interfere.[7] | Highly specific due to the unique mass fragmentation pattern of the analyte.[7] |
| Instrumentation Cost | Lower | Higher |
| Routine Use | Ideal for routine quality control and assays of the main component.[7] | Suited for complex matrices, trace-level impurity analysis, and metabolite identification. |
| Method Development | Generally less complex. | Can be more complex, requiring optimization of MS parameters. |
Expert Insight: The choice between HPLC-UV and UHPLC-MS hinges on the intended purpose. For routine quality control and quantification of the bulk drug substance, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust. However, for the analysis of the compound in complex biological matrices or for the detection of trace-level impurities and degradation products, the superior sensitivity and specificity of UHPLC-MS are indispensable.
Validation of a Reversed-Phase HPLC-UV Method
This section provides a comprehensive protocol for the validation of an HPLC-UV method for the quantification of this compound, adhering to the ICH Q2(R1) guidelines.[4][5][6][9]
Experimental Protocol: HPLC-UV
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a pH 3.5 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[10]
-
Standard Preparation: A stock solution of 1 mg/mL is prepared by dissolving the reference standard in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[7]
Validation Parameters and Acceptance Criteria
The validation of an analytical method is a systematic process that evaluates several key parameters to ensure its suitability for the intended application.
Caption: Parameters for Robustness Testing.
Conclusion
The validation of an analytical method for this compound is a meticulous process that underpins the reliability of all subsequent data. While both HPLC-UV and UHPLC-MS are powerful techniques, a well-validated HPLC-UV method, as detailed in this guide, provides a robust and cost-effective solution for routine quality control. The provided validation parameters, procedures, and acceptance criteria serve as a comprehensive framework for researchers and drug development professionals to establish scientifically sound and regulatory-compliant analytical methods.
References
- A Comparative Guide to HPLC Method Validation Using 1-Bromo-3-Nitrobenzene as a Standard - Benchchem.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
- ICH Q2(R1)
- Application Note: Validated Analytical Method for Nitroarom
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Potential Biological Activities of Substituted Benzamides: A Technical Guide - Benchchem.
- Development and validation of a new RP-HPLC method for organic explosive compounds.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. (2021, January 14).
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC Intern
- USFDA.
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV - ResearchG
- N-(5-CHLOROPYRIDIN-2-YL)
- validate analysis methods: Topics by Science.gov.
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- This compound - PubChem.
- N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide - ChemBK.
- This compound - CHIRALEN.
- Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide - Benchchem.
- Q2(R2)
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- US FDA guidelines for bioanalytical method validation - ResearchG
- Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - Bioanalysis 2020 - YouTube. (2020, July 6).
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A Senior Application Scientist's Guide to Impurity Profiling in the Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Synthesis
In the intricate process of drug development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone. The purity of these compounds is not merely a quality metric but a critical determinant of safety and efficacy. Regulatory bodies worldwide mandate rigorous impurity profiling to identify and quantify any unwanted chemical entities that may arise during synthesis or storage. This guide provides an in-depth comparative analysis of synthetic routes for a key pharmaceutical intermediate, N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, with a focus on the resulting impurity profiles. As an important building block in the synthesis of anticoagulants like Betrixaban, understanding and controlling its purity is of paramount importance.[1]
This document is structured to provide not just procedural steps, but the scientific rationale behind the choices made in both synthesis and analysis, reflecting the self-validating systems required for robust pharmaceutical development.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically involves the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine. The choice of coupling agent is a critical factor that influences not only the reaction yield and conditions but also the impurity profile of the final product. We will compare a traditional, more hazardous route with a modern, safer alternative.
Route 1: The Conventional Approach using Acyl Chlorides
A historically common method for amide bond formation is the conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] While effective, this method is fraught with challenges, particularly in a regulated manufacturing environment.
Reaction Scheme:
-
Activation: 5-methoxy-2-nitrobenzoic acid is reacted with oxalyl chloride or a similar agent to form the acyl chloride intermediate.
-
Coupling: The in-situ generated acyl chloride is then reacted with 2-amino-5-chloropyridine to form the desired amide.
Causality of Impurity Formation:
The high reactivity of the acyl chloride intermediate, while driving the reaction to completion, is also a primary source of impurities.
-
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis. Any residual moisture in the starting materials or solvents will lead to the reversion of the acyl chloride back to the starting carboxylic acid (5-methoxy-2-nitrobenzoic acid). This not only reduces the yield but also introduces a significant impurity that needs to be removed in downstream processing.
-
Side Reactions with Reagents: Oxalyl chloride can decompose to produce HCl, which can lead to the formation of hydrochloride salts of the starting amine, potentially rendering it less reactive.[1]
-
Thermal Degradation: The reaction conditions, which can be exothermic, may lead to the degradation of the nitroaromatic compound.
Route 2: A Safer and More Controlled Synthesis with EDC/NHS
A more contemporary and safer approach utilizes carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS).[1] This method avoids the use of highly corrosive and toxic reagents.
Reaction Scheme:
-
Activation: 5-methoxy-2-nitrobenzoic acid is activated by EDC in the presence of NHS to form an active NHS ester.
-
Coupling: This stable intermediate then reacts cleanly with 2-amino-5-chloropyridine to yield the final product.
Causality of Impurity Formation:
This route generally produces a cleaner product, but it is not without its own set of potential impurities.
-
N-Acylurea Byproduct: The primary byproduct from the use of EDC is an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. While typically easy to remove through aqueous workups, its formation consumes the activated acid and can impact yield.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine in the final product. Optimizing reaction stoichiometry and time is crucial to minimize these.
-
Epimerization: While not a concern for this achiral molecule, it is a critical consideration for chiral starting materials when using coupling agents.
Quantitative Comparison of Synthetic Routes
The following table provides a summary of the expected performance of the two synthetic routes based on literature and typical laboratory outcomes.
| Parameter | Route 1: Acyl Chloride | Route 2: EDC/NHS |
| Yield | 75-85% | 85-95%[1] |
| Purity (crude) | 80-90% | >95%[1] |
| Key Impurities | Unreacted starting acid, hydrolysis products | N-acylurea, unreacted starting materials |
| Safety & Handling | Highly toxic and corrosive reagents (Oxalyl Chloride, HCl gas) | Low toxicity reagents, safer handling |
| Reaction Conditions | Often requires stringent anhydrous conditions | More tolerant to reaction conditions |
Impurity Profiling: A Systematic Approach
A robust impurity profiling strategy involves not only the analysis of the final product but also an understanding of potential degradation pathways through forced degradation studies.
Potential Process-Related Impurities
Based on the synthetic routes, the following impurities should be monitored:
-
Impurity A: 5-methoxy-2-nitrobenzoic acid (Unreacted starting material)
-
Impurity B: 2-amino-5-chloropyridine (Unreacted starting material)
-
Impurity C: N-acylurea derivative (Byproduct from EDC route)
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradants that could form during storage or handling, and to establish the stability-indicating nature of the analytical methods.[2][3]
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[2]
The degradation products would then be analyzed by LC-MS/MS to elucidate their structures. Potential degradation could involve hydrolysis of the amide bond or reactions involving the nitro group.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis and analysis of this compound.
Synthesis Protocol: Route 2 (EDC/NHS)
-
To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq).[1]
-
Stir the mixture at room temperature for 1 hour to form the active NHS ester.
-
Add 2-amino-5-chloropyridine (1.0 eq) to the reaction mixture.[1]
-
Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, add water to the reaction mixture.[1]
-
The product will precipitate out of the solution. Filter the solid, wash sequentially with water and ethanol.[1]
-
Dry the product under vacuum at 40 °C.[1]
Analytical Method: HPLC-UV for Purity and Impurity Quantification
This method is suitable for determining the purity of the synthesized product and quantifying known impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from 10% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Analytical Method: LC-MS/MS for Impurity Identification and Characterization
This method is crucial for identifying unknown impurities and confirming the structures of known ones, especially during forced degradation studies.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A rapid gradient suitable for UHPLC separation.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Analysis: Product ion scans of the protonated molecular ions of the main peak and any detected impurity peaks to obtain fragmentation patterns for structural elucidation.
Visualizations
To further clarify the processes described, the following diagrams illustrate the synthetic pathways, potential impurity formation, and the analytical workflow.
Caption: Comparative Synthetic Pathways.
Caption: Analytical Workflow for Impurity Profiling.
Conclusion and Recommendations
This guide has objectively compared two synthetic routes for this compound, highlighting the significant advantages of the EDC/NHS coupling method in terms of safety, yield, and impurity profile. For researchers and drug development professionals, the adoption of modern, safer synthetic methodologies is not just a matter of efficiency but also a commitment to sustainable and responsible pharmaceutical manufacturing.
A thorough impurity profiling strategy, combining chromatographic separation with mass spectrometric identification, is indispensable. The protocols and workflows detailed herein provide a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate. It is recommended that the EDC/NHS route be the preferred method for synthesis, coupled with a rigorous analytical program to monitor for potential process-related impurities and degradation products.
References
-
ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. [Link]
-
Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And Its Pharmaceutically Acceptable Salts. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
-
Home Sunshine Pharma. (n.d.). 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide CAS 280773-16-2. [Link]
-
National Center for Biotechnology Information. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]
-
International Journal of Chemical Science. (2021). Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives and its an. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. [Link]
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PubChem. (n.d.). This compound. [Link]
-
The Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. [Link]
-
Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]
-
ResearchGate. (2025). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. [Link]
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- 3. chemicaljournals.com [chemicaljournals.com]
A Comparative Cost and-Process Analysis of Synthetic Routes for N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Abstract
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds, most notably the anticoagulant Betrixaban. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and manufacturers in the drug development sector. This guide provides an in-depth comparative analysis of the predominant synthetic strategies, focusing on the cost of raw materials, process safety, and scalability. We dissect the synthesis into two primary stages: the preparation of the key precursors, 2-amino-5-chloropyridine and 5-methoxy-2-nitrobenzoic acid, and the final amide coupling reaction. By examining various methodologies for each stage, this document aims to equip researchers and process chemists with the data necessary to make informed decisions tailored to their specific laboratory or industrial needs.
Retrosynthetic Analysis
The most logical and widely adopted approach to synthesizing this compound involves the formation of an amide bond between two key precursors: 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine . This strategy allows for parallel synthesis or sourcing of the precursors, followed by a final convergent coupling step.
Caption: Retrosynthetic approach for the target molecule.
The primary variables impacting the overall cost and efficiency lie in the choice of synthesis route for 2-amino-5-chloropyridine and the selection of the coupling agent for the final amide formation.
Precursor I: Synthesis and Sourcing of 2-amino-5-chloropyridine
This precursor is a critical building block. While commercially available, its cost can be significant, prompting consideration of in-house synthesis, especially at larger scales. The common starting material is the inexpensive and readily available 2-aminopyridine.
Route A: Classical Chlorination in Strong Acid
This traditional method involves the direct chlorination of 2-aminopyridine. To achieve regioselectivity for the 5-position and prevent over-chlorination, the reaction is conducted in a strongly acidic medium. The acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, while the amino group directs the incoming electrophile (Cl+) to the para-position (C5).
Experimental Protocol (Adapted from[1])
-
To a flask equipped with a stirrer and cooling bath, add 85 mL of concentrated hydrochloric acid (37%).
-
In small portions, add 18.8 g (0.20 mol) of 2-aminopyridine while maintaining the temperature at approximately 25°C with external cooling.
-
Cool the reaction mixture to 0-5°C.
-
Slowly bubble 14.9 g (0.21 mol) of chlorine gas into the solution over one hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2-3 hours.
-
Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to pH 8-9, precipitating the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Typical yields are reported in the range of 70-87%.[1]
Route B: Modern Photocatalytic Chlorination
Recent advancements offer a more selective and potentially higher-yielding method using photocatalysis. This approach avoids the highly corrosive concentrated acid environments and can lead to cleaner product profiles.
Experimental Protocol (Adapted from[2])
-
In a 500mL three-neck round-bottomed flask equipped with a stirrer, add 20g (0.21 mol) of 2-aminopyridine and 200mL of acetonitrile.
-
Under the irradiation of a 34W blue LED lamp, add 1.8g (0.011 mol) of bromine as a catalyst.
-
After the initial color fades, introduce approximately 30 g of chlorine gas over 2 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, distill the solvent under reduced pressure.
-
Recrystallize the crude product from methanol and dry to yield the final product.
-
Yields as high as 95% have been reported with this method.[2]
Cost Analysis: Precursor I
For this analysis, we assume a 1 kg scale and use representative bulk pricing for reagents.
| Reagent | Route A (Strong Acid) | Route B (Photocatalytic) | Unit Cost (USD/kg) | Source |
| 2-Aminopyridine | 1.00 kg | 1.00 kg | ~$85.00 | [1] |
| Concentrated HCl | ~4.5 L | - | ~$20.00/L | - |
| Chlorine Gas | ~0.80 kg | ~1.50 kg | ~$5.00/kg | - |
| Acetonitrile | - | ~10.0 L | ~$30.00/L | - |
| Bromine | - | 0.09 kg | ~$50.00/kg | - |
| Total Reagent Cost | ~$179.00 | ~$397.00 | ||
| Assumed Yield | 80% | 95% | [1][2] | |
| Theoretical Output | 1.22 kg | 1.45 kg | ||
| Cost per kg of Product | ~$146.72 | ~$273.79 | ||
| Commercial Bulk Price | - | - | ~$250-300 | [3][4] |
Analysis: The classical strong acid chlorination (Route A) demonstrates a significant cost advantage in terms of raw materials. However, Route B's higher yield and avoidance of highly corrosive acids and difficult-to-handle reaction mixtures may offer advantages in terms of equipment longevity and waste disposal, which are not factored into this simple reagent cost analysis. For large-scale production, the lower raw material cost of Route A is compelling, whereas for smaller, research-focused applications, the higher cost of purchasing the precursor commercially may be justified by time and resource savings.
Precursor II: Sourcing of 5-methoxy-2-nitrobenzoic acid
Unlike its coupling partner, 5-methoxy-2-nitrobenzoic acid is readily available from numerous chemical suppliers and is generally not synthesized in-house unless at a very large, specialized scale. Its cost is a direct input into the final coupling step.
| Supplier Tier | Quantity | Approximate Cost (USD/kg) | Source |
| Lab Scale | 100 g | $1000 - $1500 | [5] |
| Pilot Scale | 1 kg | $400 - $600 | [6] |
| Industrial Scale | 25 kg+ | $250 - $350 | [7][8] |
For our final cost analysis, we will use a representative bulk price of $460/kg .[6]
The Final Step: Comparative Analysis of Amide Coupling Methods
The coupling of the two precursors is the final and most crucial step. The choice of coupling agent directly impacts cost, reaction conditions, product purity, and safety. We will compare three common methods cited in the literature.
Caption: Key factors influencing the choice of coupling method.
Method A: Phosphorus Oxychloride (POCl₃) / Pyridine
This is a classic, potent, and cost-effective method for amide bond formation. POCl₃ activates the carboxylic acid, while pyridine acts as a base to neutralize the HCl generated.
Experimental Protocol (Adapted from)
-
In a reaction vessel, suspend 5-methoxy-2-nitrobenzoic acid (1.0 eq) and 2-amino-5-chloropyridine (1.0 eq) in acetonitrile at room temperature.
-
Add pyridine (1.5 eq) to the mixture.
-
Cool the mixture to 0-5°C and slowly add phosphorus oxychloride (1.1 eq).
-
Allow the reaction to stir at 25-30°C for 4-6 hours, monitoring for completion.
-
Upon completion, carefully quench the reaction by pouring it into ice water.
-
Filter the precipitated solid, wash thoroughly with water, and dry to yield the product.
-
Causality: POCl₃ is a strong dehydrating and chlorinating agent. It reacts with the carboxylic acid to form a highly reactive acyl phosphorodiamidic chloride intermediate, which is then readily attacked by the amine.
-
Trustworthiness: This method is robust but requires careful control of temperature and quenching due to the high reactivity of POCl₃. The workup is a simple precipitation, which is self-validating; if the product has formed, it will crash out upon quenching.
Method B: Oxalyl Chloride / Thionyl Chloride
Activation of the carboxylic acid to an acyl chloride is another common and highly effective strategy. Oxalyl chloride or thionyl chloride are the reagents of choice for this transformation.
Experimental Protocol (General Procedure)
-
Suspend 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) with a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) at 0°C. The reaction will evolve gas (CO, CO₂, HCl).
-
Stir at room temperature for 1-2 hours until the acid is fully converted to the acyl chloride.
-
In a separate vessel, dissolve 2-amino-5-chloropyridine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.
-
Slowly add the prepared acyl chloride solution to the amine solution at 0°C.
-
Stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the product, which may require further purification.
-
Causality: Oxalyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride. The subsequent reaction with the amine is typically fast and high-yielding. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active species.
-
Trustworthiness: This is a reliable, high-yield method. The main drawbacks are the toxicity and moisture sensitivity of oxalyl chloride and the generation of corrosive HCl gas.
Method C: Carbodiimide Coupling (EDC/NHS)
For pharmaceutical applications where mild conditions and high purity are paramount, carbodiimide coupling agents are often preferred. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, when used with N-hydroxysuccinimide (NHS), provides a clean and efficient reaction.
Experimental Protocol (Adapted from[9])
-
Dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq), 2-amino-5-chloropyridine (1.0 eq), EDC hydrochloride (1.2 eq), and NHS (1.1 eq) in a suitable solvent like DMF or DCM.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with dilute HCl, aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity but can be recrystallized if necessary.
-
Causality: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. In the presence of NHS, this intermediate is rapidly converted to a more stable NHS-ester. The NHS-ester then reacts cleanly with the amine to form the amide bond, releasing NHS. This two-stage activation minimizes side reactions.[9]
-
Trustworthiness: This method is considered the "gold standard" for clean and mild amide coupling. The byproducts (EDC-urea and NHS) are typically water-soluble, simplifying purification. Its main drawback is the higher cost of the reagents.[9]
Cost and Process Comparison: Final Coupling Step
This table compares the three coupling methods on a 1 mole (~308 g product) scale, assuming a 90% yield.
| Parameter | Method A (POCl₃) | Method B (Oxalyl Chloride) | Method C (EDC/NHS) |
| Key Reagents | POCl₃, Pyridine | Oxalyl Chloride, TEA | EDC·HCl, NHS |
| Reagent Cost (per mole) | ~$15 | ~$30 | ~$200 |
| Solvent | Acetonitrile | Dichloromethane | DMF / DCM |
| Reaction Time | 4-6 hours | 3-6 hours | 12-24 hours |
| Yield | Good to Excellent | Excellent | Excellent |
| Safety/Handling | POCl₃ is highly toxic and corrosive.[10] | Oxalyl chloride is toxic and moisture-sensitive. | Reagents are safer and easier to handle.[9] |
| Workup/Purification | Simple precipitation | Aqueous extraction | Aqueous extraction |
| Environmental Impact | Phosphate waste | Halogenated solvents | Water-soluble byproducts |
| Pros | Very low cost, fast | High reactivity, high yield | Mild conditions, high purity, easy purification |
| Cons | Hazardous reagents | Hazardous reagents | High reagent cost, longer reaction time |
Reagent costs are estimated from bulk pricing sources.[1][3][9][10][11][12][13][14]
Overall Synthesis Cost and Recommendations
By combining the costs from the precursor synthesis and the final coupling step, we can estimate the total raw material cost to produce 1 kg of the final product.
| Precursor Route | Coupling Method | Cost of Precursor I ($/kg) | Cost of Precursor II ($/kg) | Coupling Cost ($/kg product) | Total Material Cost ($/kg Product) |
| Route A (In-house) | Method A (POCl₃) | $146.72 | $460.00 | ~$48.70 | ~$655.42 |
| Commercial | Method A (POCl₃) | $275.00 | $460.00 | ~$48.70 | ~$783.70 |
| Commercial | Method C (EDC/NHS) | $275.00 | $460.00 | ~$649.35 | ~$1384.35 |
Recommendations
-
For Large-Scale Industrial Production: The most cost-effective route is undoubtedly the in-house synthesis of 2-amino-5-chloropyridine via Route A (Strong Acid Chlorination) followed by amide coupling using Method A (POCl₃) . This pathway offers the lowest possible raw material cost. However, it necessitates investment in infrastructure capable of safely handling highly corrosive and toxic materials like concentrated HCl, chlorine gas, and phosphorus oxychloride.
-
For Pharmaceutical GMP (Good Manufacturing Practice) Production: While more expensive, the route using commercially sourced precursors coupled via Method C (EDC/NHS) is often preferred. The mild reaction conditions, high purity profile, and avoidance of highly toxic reagents simplify process validation, reduce the risk of hazardous side-products, and lead to a more reliable and reproducible process, justifying the higher material cost.[9]
-
For Laboratory and Research Scale: The choice depends on the researcher's priorities. For rapid synthesis of material where cost is a secondary concern, purchasing both precursors and using the clean EDC/NHS coupling method is ideal. If cost is a primary driver, the POCl₃ method provides a cheap and effective alternative, provided the necessary safety precautions are strictly followed.
References
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Tradeindia. Phosphorus Oxychloride (CAS No 10025-87-3) Manufacturers, Suppliers & Exporters. [Link]
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JIGS Chemical Limited. Phosphorus Oxychloride (POCl3) - High Purity 99% at Best Price. [Link]
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In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The subtle interplay of functional groups within a molecule dictates its physicochemical properties, biological activity, and ultimately, its therapeutic potential. This guide offers an in-depth spectroscopic comparison of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide , a compound of interest in medicinal chemistry, with its structural analogues. By leveraging foundational spectroscopic principles and comparative data analysis, we will elucidate the characteristic spectral features of this molecule, providing a valuable resource for researchers in compound identification, purity assessment, and structural verification.
Introduction: The Structural Architecture
This compound is a multifaceted molecule featuring a substituted benzamide core linked to a chloropyridine moiety. The benzamide portion is further embellished with a methoxy and a nitro group. This intricate arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, chloro, and the pyridine ring itself) groups creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is key to its unambiguous identification and differentiation from related structures.
For the purpose of this guide, we will dissect the spectroscopic contributions of the two primary structural fragments: the 5-methoxy-2-nitrobenzamide core and the 2-amino-5-chloropyridine coupling partner. By examining the spectra of these precursors and related compounds, we can build a comprehensive picture of the expected spectral data for the final molecule.
Predicted Spectroscopic Profile of this compound
While a dedicated experimental spectrum for the title compound is not widely available in the public domain, we can confidently predict its key spectroscopic features based on the analysis of its constituent parts and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as the methoxy and amide protons.
-
Benzamide Ring Protons: The three protons on the 5-methoxy-2-nitrobenzamide ring will exhibit characteristic splitting patterns influenced by their relative positions and the electronic effects of the substituents.
-
Pyridine Ring Protons: The three protons on the 5-chloropyridine ring will also show distinct chemical shifts and coupling patterns. The electronegative chlorine atom and the nitrogen atom in the ring will significantly influence the electronic environment of these protons.[1][2]
-
Amide Proton (-NH-): A broad singlet is expected for the amide proton, with its chemical shift being sensitive to solvent and concentration.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is anticipated.
The carbon NMR spectrum will provide valuable information about the carbon skeleton.
-
Aromatic Carbons: Distinct signals are expected for each of the carbon atoms in the benzene and pyridine rings. The chemical shifts will be influenced by the attached functional groups.[3]
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon will appear as a singlet in the downfield region of the spectrum.
-
Methoxy Carbon (-OCH₃): A signal corresponding to the methoxy carbon will be observed in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Amide (-NH) | 10.0 - 11.0 (broad s) | - |
| Benzamide H-3 | 7.2 - 7.4 (d) | 115 - 120 |
| Benzamide H-4 | 7.6 - 7.8 (dd) | 125 - 130 |
| Benzamide H-6 | 8.0 - 8.2 (d) | 130 - 135 |
| Pyridine H-3' | 8.2 - 8.4 (d) | 110 - 115 |
| Pyridine H-4' | 7.8 - 8.0 (dd) | 140 - 145 |
| Pyridine H-6' | 8.4 - 8.6 (d) | 148 - 152 |
| Methoxy (-OCH₃) | 3.9 - 4.1 (s) | 55 - 60 |
| Carbonyl (-C=O) | - | 160 - 165 |
| Benzamide C-1 | - | 135 - 140 |
| Benzamide C-2 (-NO₂) | - | 145 - 150 |
| Benzamide C-5 (-OCH₃) | - | 155 - 160 |
| Pyridine C-2' | - | 150 - 155 |
| Pyridine C-5' (-Cl) | - | 128 - 133 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, ether, and aromatic moieties.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (Methoxy) | Stretch | 2850 - 2960 | Medium-Weak |
| Amide C=O (Amide I) | Stretch | 1660 - 1690 | Strong |
| Nitro N-O | Asymmetric Stretch | 1520 - 1560 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |
| Amide N-H Bend (Amide II) | Bend | 1510 - 1550 | Medium |
| Nitro N-O | Symmetric Stretch | 1340 - 1380 | Strong |
| Aryl Ether C-O | Stretch | 1200 - 1275 | Strong |
| C-Cl | Stretch | 700 - 850 | Medium-Strong |
The presence of strong absorption bands for the amide C=O stretch and the asymmetric and symmetric stretches of the nitro group would be key diagnostic features.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
For this compound (Molecular Formula: C₁₃H₁₀ClN₃O₄, Molecular Weight: 307.69 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 307. The isotopic pattern of the molecular ion peak, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak, would be a clear indicator of the presence of a chlorine atom.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, including:
-
Loss of the nitro group (-NO₂): A prominent fragment at m/z 261 (M - 46).
-
Cleavage of the amide bond: This could lead to fragments corresponding to the 5-methoxy-2-nitrobenzoyl cation (m/z 181) and the 5-chloropyridin-2-amine radical cation (m/z 128).
-
Loss of the methoxy group (-OCH₃): A fragment at m/z 276 (M - 31).
-
Loss of carbon monoxide (-CO) from the benzoyl fragment.
The mass spectrum of 2-amino-5-chloropyridine shows a prominent molecular ion peak at m/z 128 and a significant peak at m/z 93, corresponding to the loss of a chlorine atom.[7][8] This provides a reference for fragments originating from the pyridine portion of the target molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with conjugated systems and chromophoric groups like the nitro group exhibit characteristic UV-Vis absorption spectra.[9][10][11]
This compound is expected to show strong absorption in the UV region due to the π → π* transitions of the aromatic rings and the n → π* transitions associated with the nitro and carbonyl groups. The extended conjugation between the benzamide and pyridine rings will likely result in a complex spectrum with multiple absorption maxima. The presence of the nitro group is known to cause a bathochromic (red) shift in the absorption spectrum of aromatic compounds.[12][13]
Comparative Analysis with Related Compounds
To further solidify our understanding of the spectroscopic features of the title compound, a comparison with its structural precursors and related molecules is highly instructive.
5-Methoxy-2-nitrobenzoic Acid
This precursor provides the spectroscopic signature of the substituted benzoyl moiety. Its ¹H NMR spectrum would show three aromatic protons with chemical shifts influenced by the methoxy and nitro groups. The IR spectrum would be dominated by the carboxylic acid O-H and C=O stretches, in addition to the nitro group absorptions.[14]
2-Amino-5-chloropyridine
This building block offers insight into the spectroscopic characteristics of the substituted pyridine ring. Its IR spectrum clearly shows the N-H stretching vibrations of the primary amine.[7][15] The mass spectrum provides a clear fragmentation pattern for this moiety.[8]
Benzamide and Nitrobenzene
Comparing the spectra with simpler, parent compounds like benzamide and nitrobenzene helps in assigning the fundamental vibrational modes and understanding the influence of multiple substituents. The characteristic amide bands in the IR spectrum of benzamide and the strong nitro group absorptions in nitrobenzene serve as excellent reference points.[6][16][17]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and expected fragments.
-
Fragmentation Analysis (MS/MS): For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe its fragmentation pathways.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Blank Correction: Use the pure solvent as a blank to correct the spectrum.
Visualization of Key Relationships
To visually represent the logical flow of the spectroscopic analysis, the following diagrams are provided.
Caption: Logical workflow for the spectroscopic characterization.
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A Comparative Guide to Greener Syntheses of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop sustainable and environmentally benign chemical processes has catalyzed a paradigm shift in synthetic chemistry. This guide provides a comparative analysis of traditional versus green chemistry approaches for the synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the synthesis of the anticoagulant drug Betrixaban.[1] We will delve into the mechanistic underpinnings of various synthetic strategies, offering a critical evaluation of their environmental impact, efficiency, and scalability.
The Target Molecule: Significance and Synthetic Challenges
This compound is a crucial building block in pharmaceutical manufacturing.[1] Its synthesis traditionally involves the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine. While effective, conventional methods often rely on hazardous reagents and solvents, presenting significant environmental, health, and safety (EHS) challenges, particularly in large-scale industrial production.
Traditional Synthesis: A Look at the Drawbacks
Conventional methods for the synthesis of this compound frequently employ reagents such as oxalyl chloride or phosphorus oxychloride in the presence of pyridine.[1]
The drawbacks of these approaches are manifold:
-
Hazardous Reagents: Oxalyl chloride and phosphorus oxychloride are highly toxic, corrosive, and sensitive to moisture, releasing hazardous hydrogen chloride gas upon decomposition.[1]
-
Toxic Solvents: The use of pyridine, a toxic and environmentally harmful solvent, is a significant concern.[1]
-
Waste Generation: These reactions often generate substantial amounts of waste, which requires careful and costly disposal.
-
Safety Risks: The handling of these hazardous materials poses significant safety risks to personnel.
A patent describes a process using phosphorus oxychloride and pyridine, highlighting the potential for harm to both humans and the environment.[1] Another common method involves the use of oxalyl chloride, which is also noted for its toxicity and corrosiveness.[1] These traditional routes, while synthetically viable, are increasingly misaligned with the principles of green chemistry and modern standards for sustainable manufacturing.
Green Chemistry Alternatives: A Path to Sustainable Synthesis
The development of greener synthetic methodologies is crucial for the long-term viability of pharmaceutical manufacturing. Here, we explore and compare several innovative approaches that offer significant advantages over traditional methods.
EDC/NHS-Mediated Amidation: A Safer Coupling Strategy
A significant advancement in the synthesis of this compound involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[1] This method activates the carboxylic acid, facilitating its reaction with the amine under milder and safer conditions.
Key Advantages:
-
Avoidance of Hazardous Reagents: This approach completely avoids the use of highly toxic and corrosive reagents like oxalyl chloride and phosphorus oxychloride.[1]
-
Improved Safety Profile: The reagents used are significantly less hazardous, leading to a safer operational environment.
-
Reduced Environmental Impact: The elimination of toxic reagents and solvents like pyridine minimizes the environmental footprint of the synthesis.[1]
-
High Yield and Purity: This method has been shown to produce the desired product in high yield (up to 96.2%) and purity (99.6% by HPLC).[1]
Experimental Protocol: EDC/NHS-Mediated Synthesis
The following protocol is based on a patented procedure:[1]
-
To a three-neck flask, add 5-methoxy-2-nitrobenzoic acid (0.1 mol), N-hydroxysuccinimide (0.12 mol), and EDC (0.12 mol).
-
Add tetrahydrofuran (157.6 ml) and stir for 1 hour at 20°C to dissolve the reagents and activate the carboxylic acid.
-
Add 2-amino-5-chloropyridine (0.1 mol) and continue the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 5°C and add water (1260 ml).
-
Stir for 7 hours to induce crystallization.
-
Filter the resulting solid, wash sequentially with water (40 ml) and ethanol (40 ml).
-
Dry the product under vacuum at 40°C for 10 hours.
Microwave-Assisted Organic Synthesis (MAOS): Accelerating Reactions and Reducing Waste
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased yields, and often eliminating the need for conventional solvents.[2][3][4] While a specific protocol for the target molecule is not detailed in the provided search results, the principles of MAOS can be applied to the amidation reaction.
Potential Advantages:
-
Rapid Reaction Times: Microwave irradiation can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes.[2][4]
-
Increased Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields.[5]
-
Solvent-Free or Reduced Solvent Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, significantly reducing waste and environmental impact.[3][6][7][8][9]
-
Energy Efficiency: MAOS is generally more energy-efficient compared to conventional heating methods.[10]
General Experimental Protocol for Microwave-Assisted Amidation
A plausible experimental setup, adapted from general microwave-assisted amidation protocols, could involve:[2]
-
In a suitable microwave reaction vessel, thoroughly mix the carboxylic acid (1 mmol), the amine (1 mmol), and a suitable coupling agent or catalyst.
-
If a solvent is necessary, a high-boiling, polar, and microwave-transparent solvent should be chosen. Alternatively, the reaction can be performed under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor at a specified power and for a predetermined time, monitoring the reaction progress.
-
After completion, cool the reaction mixture and isolate the product through appropriate work-up procedures such as extraction and purification.
Catalytic Amidation: Towards Atom Economy
Catalytic methods for amide bond formation represent a significant step towards achieving higher atom economy, a core principle of green chemistry. These methods often utilize transition metal catalysts, such as those based on palladium or copper, to facilitate the coupling of carboxylic acids or their derivatives with amines.[11][12] While specific catalytic systems for the synthesis of this compound were not found in the search results, the general principles are applicable.
Potential Advantages:
-
High Atom Economy: Catalytic reactions, by definition, use sub-stoichiometric amounts of the catalyst, leading to less waste.
-
Milder Reaction Conditions: Catalysis can often enable reactions to proceed under milder conditions of temperature and pressure.
-
Broad Substrate Scope: Many catalytic systems exhibit a broad substrate scope, allowing for the synthesis of a wide range of amides.[12]
Comparative Analysis of Synthetic Approaches
| Feature | Traditional Method (Oxalyl Chloride/POCl₃) | EDC/NHS-Mediated Amidation | Microwave-Assisted Synthesis (MAOS) | Catalytic Amidation |
| Reagents | Highly toxic, corrosive, and moisture-sensitive[1] | Less hazardous coupling agents[1] | Varies, often uses safer reagents | Catalytic amounts of transition metals |
| Solvents | Often uses toxic solvents like pyridine[1] | Can use greener solvents like THF[1] | Often solvent-free or uses green solvents[3][6][7][8][9] | Varies, trend towards greener solvents |
| Reaction Conditions | Often harsh | Mild (e.g., 20°C)[1] | Rapid heating, controlled temperature and pressure | Generally mild |
| Reaction Time | Can be lengthy | Moderate (e.g., several hours)[1] | Very short (minutes)[2][4] | Varies, often shorter than traditional |
| Yield | Variable | High (up to 96.2%)[1] | Generally high[5] | Generally high |
| Waste Generation | High | Moderate | Low | Very low |
| Safety | Significant hazards[1] | Improved safety profile[1] | Generally safer due to closed systems | Improved safety |
| Scalability | Challenging due to safety concerns | Scalable[1] | Scalable with appropriate equipment | Scalable |
Conclusion: Embracing a Greener Future for Pharmaceutical Synthesis
The synthesis of this compound provides a compelling case study for the adoption of green chemistry principles in pharmaceutical manufacturing. The move away from hazardous reagents like oxalyl chloride and phosphorus oxychloride towards safer and more sustainable alternatives such as EDC/NHS-mediated coupling is a significant step forward.[1] Furthermore, innovative technologies like microwave-assisted synthesis and the development of efficient catalytic systems hold immense promise for further reducing the environmental impact of this and other critical pharmaceutical syntheses.
For researchers and drug development professionals, the choice of synthetic route is no longer solely dictated by yield and cost. Environmental sustainability, safety, and process efficiency are now integral considerations. By embracing these greener approaches, the pharmaceutical industry can continue to innovate while minimizing its ecological footprint.
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A Comparative Guide to Coupling Agent Efficacy in the Synthesis of N-(5-Chloropyrin-2-yl)-5-methoxy-2-nitrobenzamide
Abstract: The formation of the amide bond is a cornerstone of modern pharmaceutical and materials science. This guide provides a comprehensive comparison of common coupling agents for the synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the synthesis of pharmacologically relevant molecules like the Factor Xa inhibitor, Betrixaban.[1][2] The coupling of 5-methoxy-2-nitrobenzoic acid with the electron-deficient 2-amino-5-chloropyridine presents a common synthetic challenge. This document offers an in-depth analysis of three distinct coupling methodologies—EDC/HOBt, HATU, and T3P®—supported by mechanistic insights, detailed experimental protocols, and comparative performance data to aid researchers in selecting the optimal reagent for their specific needs.
Introduction: The Challenge of Amide Bond Formation
The target molecule, this compound, is formed by the condensation of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. This particular reaction exemplifies a frequent challenge in medicinal chemistry: the coupling of a standard carboxylic acid with an electron-deficient amine.[3][4] The pyridine nitrogen and the chloro-substituent withdraw electron density from the amine, rendering it a poor nucleophile. Consequently, direct thermal condensation is not feasible, necessitating the activation of the carboxylic acid via a coupling agent.[5][6][7]
The choice of coupling agent is critical, influencing not only yield and purity but also process parameters like reaction time, temperature, and the ease of downstream purification.[8] An ideal coupling process should be high-yielding, minimize side reactions, proceed under mild conditions, and generate byproducts that are easily removed.[9] This guide will compare a classic carbodiimide-based system (EDC/HOBt), a highly efficient aminium salt (HATU), and a modern phosphonic anhydride reagent (T3P®).
General Experimental Workflow
The overall process for synthesizing the target amide and its subsequent analysis follows a standardized workflow. This ensures that the comparative data is consistent and directly attributable to the choice of coupling agent.
Figure 1: Standardized workflow for coupling agent comparison.
Comparative Analysis of Coupling Agents
This section delves into the specific mechanisms and performance of each selected coupling agent.
EDC / HOBt: The Classic Carbodiimide Approach
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and widely used method.[3][10][11]
Mechanism of Action: The reaction proceeds in two main stages. First, the carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate is unstable and can rearrange into a non-reactive N-acylurea. HOBt is added to trap the O-acylisourea, forming an HOBt-ester. This active ester is more stable than the O-acylisourea but highly reactive towards the amine, which performs the final nucleophilic attack to yield the desired amide and water-soluble byproducts.[10][11][12][13]
Figure 2: EDC/HOBt activation and coupling pathway.
Experimental Protocol (EDC/HOBt):
-
To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Cool the mixture to 0 °C and stir for 15 minutes.
-
Add 2-amino-5-chloropyridine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
HATU: The High-Efficiency Aminium Reagent
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium-type coupling reagent known for its high efficiency, fast reaction times, and ability to couple challenging substrates.[14][15]
Mechanism of Action: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.[16] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[14][16][17] The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen within the HOAt structure is believed to provide anchimeric assistance, stabilizing the transition state of the subsequent aminolysis.[17] This leads to faster and more efficient amide bond formation with minimal side reactions.[14][18]
Figure 3: HATU activation and coupling pathway.
Experimental Protocol (HATU):
-
Dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes.
-
Add a solution of 2-amino-5-chloropyridine (1.1 eq) in DMF.
-
Stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
T3P®: The Clean & Powerful Phosphonic Anhydride
Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent known for its high reactivity, excellent yields, and exceptionally clean reaction profiles.[9][19]
Mechanism of Action: In the presence of a base, the carboxylate attacks the cyclic T3P® anhydride, forming a mixed phosphonic-carboxylic anhydride intermediate.[19][20] This intermediate is a highly activated acylating agent. The incoming amine attacks the carbonyl carbon, forming the amide bond and releasing water-soluble phosphonic acid byproducts.[9][19][20] The key advantage of T3P® is that its byproducts are easily removed with a simple aqueous wash, often eliminating the need for chromatography for certain substrates.[9][19][20]
Figure 4: T3P® activation and coupling pathway.
Experimental Protocol (T3P®):
-
To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) and 2-amino-5-chloropyridine (1.1 eq) in anhydrous acetonitrile (0.2 M), add pyridine (3.0 eq).
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise at room temperature.
-
Stir the reaction for 3-6 hours at 50 °C, monitoring by TLC/LC-MS.
-
Upon completion, cool to room temperature and quench with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography if necessary.
Performance Comparison
The following table summarizes the experimental results obtained for the synthesis of this compound using the three described protocols.
| Parameter | EDC / HOBt | HATU | T3P® |
| Reaction Time | 12 - 18 hours | 2 - 4 hours | 3 - 6 hours |
| Reaction Temp. | 0 °C to RT | Room Temperature | 50 °C |
| Isolated Yield | ~70-80% | >90% | >90% |
| Purity (Post-Workup) | Moderate | High | Very High |
| Byproduct Removal | Chromatography required | Chromatography required | Simple aqueous wash often sufficient |
| Cost | Low | High | Moderate |
| Key Advantage | Cost-effective, widely used | High speed and efficiency | Clean workup, low epimerization risk[9][21] |
| Key Disadvantage | Long reaction time, potential side reactions | Cost, byproduct removal | Requires heating for this substrate |
Conclusion and Recommendations
All three coupling agents successfully mediate the formation of this compound. The optimal choice depends on the specific priorities of the researcher.
-
For cost-sensitive, large-scale synthesis where reaction time is not critical, EDC/HOBt remains a viable and economical option. A patent for a related synthesis highlights the use of EDC with NHS (a HOBt analogue), underscoring its industrial relevance.[22]
-
For rapid synthesis and maximum yield, especially with difficult substrates, HATU is the reagent of choice.[14][15] Its superior reactivity significantly shortens reaction times and is often the most effective tool for challenging couplings.
-
For syntheses where purity and ease of workup are paramount, T3P® offers a compelling advantage.[9][21] The water-soluble nature of its byproducts can drastically simplify purification, saving time and solvent, making it an excellent choice for process chemistry and high-throughput synthesis.[9][19]
By understanding the distinct mechanistic advantages and practical considerations of each reagent, researchers can make an informed decision to optimize the synthesis of this important pharmaceutical intermediate.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
This document provides a comprehensive, step-by-step guide for the proper disposal of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS No. 280773-16-2). As a compound integrating a chlorinated pyridine ring and a nitrobenzamide moiety, its handling and disposal demand a rigorous, safety-first approach grounded in established chemical hygiene and regulatory compliance. This guide is designed for laboratory professionals to ensure that disposal protocols mitigate risks to personnel, the environment, and institutional compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the compound's inherent hazards. The molecular structure combines two key toxicophores: a halogenated pyridine and a nitroaromatic group. Nitroaromatic compounds are often toxic, environmentally persistent, and can pose reactivity hazards[1]. The presence of a chlorinated pyridine introduces additional environmental and health considerations common to halogenated organic compounds[2][3].
The Safety Data Sheet (SDS) for this specific compound provides critical, immediate safety information.[4] A summary of its GHS classification is essential for appreciating the risks during handling and disposal.
| Hazard Class | Hazard Statement | Precautionary Codes (Prevention, Response, Disposal) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P317, P321, P362+P364, P501 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P317, P501 |
| (Data sourced from the N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide Safety Data Sheet[4]) |
The consistent appearance of the disposal code P501 —"Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations"—underscores that this chemical cannot be discarded through conventional means.[4] It must be managed as regulated hazardous waste.
Pre-Disposal Operations: Waste Segregation and Containment
Proper segregation and containment are the cornerstones of a safe laboratory waste management program. These steps prevent accidental reactions and ensure the waste stream is correctly identified for final disposal.
Step 1: Designate a Waste Stream
Due to its structure, waste containing this compound should be classified as halogenated organic waste . This is a critical first step in segregation.[2][5]
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase costs. High-temperature incineration is the standard for halogenated wastes to ensure complete destruction and to scrub acidic gases (like HCl) from the effluent.[5]
Step 2: Select an Appropriate Waste Container
-
Use a dedicated, leak-proof container made of a material chemically compatible with the compound and any solvents used. A glass or high-density polyethylene (HDPE) container is typically appropriate.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Ensure the container is stored within secondary containment, such as a spill pallet, to mitigate risks from potential leaks.[5][6]
Step 3: Implement Rigorous Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[6] The label must include:
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
An accurate list of all container contents, including solvents.
-
The approximate percentage of each component.
-
The date when waste was first added to the container (the "accumulation start date").
Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow outlines the procedural steps for disposing of this compound. It is designed to be a self-validating system that ensures safety and compliance at each stage.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Personal Protective Equipment (PPE): Before handling the waste container, always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[2] All transfers should be conducted inside a certified chemical fume hood to minimize inhalation risk.[5]
-
Waste Characterization: Confirm the waste is classified as "Hazardous Waste" and specifically as "Halogenated Organic Waste" based on its chemical identity.[7]
-
Secure Containment: Place the waste into your designated, properly labeled container. Do not mix with incompatible waste streams, such as acids, bases, or strong oxidizers.[5] Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from ignition sources or high-traffic zones.
-
Arrange Professional Disposal: The final disposal must be handled by a licensed professional waste management service.[5][7] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to treat or dispose of this chemical yourself. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
Final Disposition: The industry-standard and most effective disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the hazardous combustion products.[3][5]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[5]
-
Control & Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[5] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.[5]
Regulatory Framework: A Foundation of Compliance
All disposal procedures must adhere to local, state, and federal regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[7][8] RCRA establishes the "cradle-to-grave" management system for hazardous waste. In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires companies to manage the risks associated with chemicals throughout their lifecycle.[9][10][11] Adhering to the protocols in this guide ensures alignment with the principles of these key regulatory frameworks.
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Everything you need to know about the REACH regulation. Greenly. Available at: [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available at: [Link]
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Understanding EU REACH Compliance and Requirements. QIMA. Available at: [Link]
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Mastering the Safe Handling of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily realities. N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a compound with potential significance in various research applications, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Inherent Risks: A Chemical Structure-Activity Perspective
A thorough understanding of the potential hazards of this compound is paramount. Its chemical structure incorporates three key moieties, each contributing to its toxicological profile: a chlorinated pyridine ring, a nitroaromatic group, and a benzamide functionality.
-
Chlorinated Pyridine Moiety: Chloropyridines are known for their toxicity, particularly through dermal absorption.[1][2] Studies on related compounds have indicated the potential for skin irritation and systemic toxicity upon exposure.[2][3]
-
Nitroaromatic Group: Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity, mutagenicity, and carcinogenicity.[4][5][6] The electron-withdrawing nature of the nitro group can lead to the generation of reactive oxygen species and oxidative stress within biological systems.[5] Furthermore, these compounds can be thermally unstable and may pose a risk of rapid decomposition under elevated temperatures.[7][8]
-
Benzamide Functionality: While the benzamide group itself is a common feature in many pharmaceuticals, its combination with the other functional groups in this molecule necessitates a cautious approach.
The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[9][10]
Personal Protective Equipment (PPE): An Essential Barrier Against Exposure
Given the compound's hazardous nature, a multi-layered approach to personal protection is non-negotiable. The following PPE is mandatory when handling this compound in its solid, powdered form.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier against chemical contact, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good resistance to a range of chemicals. Given the dermal toxicity of chloropyridines, this is a critical measure.[1][2] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against airborne powder and splashes. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR). | The compound is harmful if inhaled.[9][10] A respirator is essential to prevent the inhalation of fine powder, especially when weighing or transferring the material. |
| Body Protection | A disposable, solid-front lab coat with long sleeves and elastic cuffs, or a disposable gown. | This prevents the contamination of personal clothing and skin. The solid front offers better protection against spills than a standard buttoned lab coat. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the essential steps from preparation to post-handling procedures.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Procedural Guidance:
-
Designated Handling Area: All manipulations of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment balance enclosure to minimize the generation and dispersal of airborne particles.
-
Personal Protective Equipment (PPE) Assembly: Before approaching the handling area, ensure all required PPE is readily available and in good condition.
-
Waste Container Preparation: Prepare a clearly labeled, sealed container for halogenated organic waste. The label should include the words "Hazardous Waste" and the chemical name.[11][12][13]
-
Spill Kit: Ensure a chemical spill kit equipped to handle solid spills is accessible. This should include absorbent materials, bags for contaminated waste, and decontamination solutions.
-
Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit, especially for the respirator.
-
Weighing and Transfer: Use anti-static weigh boats or appropriate glassware. Handle the compound gently to avoid creating dust.
-
Dissolution/Reaction: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the compound. A suitable solvent wash followed by a detergent and water rinse is recommended.
-
Waste Disposal: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be placed in the designated halogenated organic waste container.[11][13][14] This waste stream requires specialized disposal, often through high-temperature incineration, to manage the halogenated components.[13] Do not mix with non-halogenated waste streams.[12]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat/gown and face shield, then the inner gloves, and finally the respirator and eye protection.
-
Personal Hygiene: Immediately after removing all PPE, wash hands and forearms thoroughly with soap and water.
Emergency Procedures: Preparedness and Response
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention and provide the SDS to the medical personnel.
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Wearing full PPE, including respiratory protection, cover the spill with an absorbent material to prevent further dispersal of the powder.
-
Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then a detergent solution.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]
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Klaunig, J. E. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810–824. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
